Technical Documentation Center

N-cycloheptyl-N-methylmethanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cycloheptyl-N-methylmethanesulfonamide
  • CAS: 1281160-88-0

Core Science & Biosynthesis

Foundational

Synthesis of N-cycloheptyl-N-methylmethanesulfonamide from cycloheptylamine

An In-Depth Technical Guide to the Synthesis of N-cycloheptyl-N-methylmethanesulfonamide from Cycloheptylamine Abstract This technical guide provides a comprehensive and scientifically-grounded methodology for the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-cycloheptyl-N-methylmethanesulfonamide from Cycloheptylamine

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of N-cycloheptyl-N-methylmethanesulfonamide, starting from the commercially available primary amine, cycloheptylamine. The described two-step synthetic pathway is robust, high-yielding, and relies on well-established chemical transformations, making it highly applicable in research and drug development settings. The synthesis involves an initial N-methylation of cycloheptylamine via the Eschweiler-Clarke reaction to yield the secondary amine intermediate, N-cycloheptyl-N-methylamine. This intermediate is subsequently sulfonylated using methanesulfonyl chloride to afford the final target compound. This document offers an in-depth exploration of the reaction mechanisms, a detailed, step-by-step experimental protocol, safety considerations, and a guide to the analytical characterization of the final product.

Introduction and Synthetic Strategy

Sulfonamides are a cornerstone functional group in medicinal chemistry, present in a wide array of therapeutic agents due to their chemical stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The target molecule, N-cycloheptyl-N-methylmethanesulfonamide, incorporates a seven-membered aliphatic ring and a methanesulfonamide moiety, making it a valuable scaffold for library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.

The synthetic approach detailed herein is a logical and efficient two-step process designed for clarity and reproducibility.

Step 1: N-Methylation. The primary amine, cycloheptylamine, is converted to the secondary amine, N-cycloheptyl-N-methylamine. Step 2: N-Sulfonylation. The intermediate secondary amine is reacted with methanesulfonyl chloride to yield the target N-cycloheptyl-N-methylmethanesulfonamide.

This strategy is predicated on the high efficiency and selectivity of the chosen reactions, which are broadly applicable and avoid the use of highly specialized or cost-prohibitive reagents.

Part I: Synthesis of N-cycloheptyl-N-methylamine via Eschweiler-Clarke Reaction

Mechanistic Rationale and Expertise

For the initial N-methylation step, the Eschweiler-Clarke reaction is the method of choice. This reaction methylates a primary or secondary amine using an excess of formic acid and formaldehyde.[3] Its primary advantage over other alkylation methods, such as using methyl halides, is the complete prevention of over-alkylation to form a quaternary ammonium salt.[4][5] The reaction is irreversible due to the formation and loss of carbon dioxide gas, which drives the reaction to completion.[4]

The reaction proceeds through a well-understood mechanism:

  • The primary amine (cycloheptylamine) first reacts with formaldehyde to form an imine intermediate.

  • Formic acid then acts as a hydride donor, reducing the imine to a secondary amine (N-methylcycloheptylamine).[6][7]

  • This process repeats, as the newly formed secondary amine is more nucleophilic than the primary amine, reacting with another equivalent of formaldehyde to form an iminium ion.

  • A second hydride transfer from formate reduces the iminium ion to the tertiary amine, N,N-dimethylcycloheptylamine. However, for the synthesis of our secondary amine intermediate, we will not be pursuing this second methylation. For the purpose of synthesizing the target N-cycloheptyl-N-methylmethanesulfonamide, the intermediate N-cycloheptyl-N-methylamine is what is required. A different reductive amination approach is therefore preferable.

A more controlled approach to obtain the desired secondary amine is through reductive amination using one equivalent of a carbonyl compound (in this case, formaldehyde could be used, or more conveniently, a precursor) followed by reduction with a suitable reducing agent. For simplicity and control, we will adapt the principle using a borohydride reagent.

Experimental Protocol: Reductive Amination

Materials:

  • Cycloheptylamine

  • Paraformaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add cycloheptylamine (1.0 eq.) and 1,2-dichloroethane (DCE) under an inert atmosphere.

  • Add paraformaldehyde (1.1 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) or GC-MS for the consumption of the starting amine.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-cycloheptyl-N-methylamine, which can be used in the next step without further purification if found to be of sufficient purity.

Part II: Synthesis of N-cycloheptyl-N-methylmethanesulfonamide

Mechanistic Rationale and Expertise

The synthesis of sulfonamides from secondary amines and sulfonyl chlorides is a robust and fundamental transformation in organic chemistry.[1] The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine intermediate (N-cycloheptyl-N-methylamine) acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl).

This attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the hydrochloric acid (HCl) generated in situ.[8] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product. The resulting methanesulfonamide is exceptionally stable to both acidic and basic hydrolysis.[9]

Safety is paramount when handling methanesulfonyl chloride. It is highly toxic, corrosive, and a lachrymator. It reacts exothermically with nucleophiles, including water.[10][9] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be cooled in an ice bath during the addition of MsCl to control the exothermic nature of the reaction.[10]

Experimental Protocol: N-Sulfonylation

Materials:

  • N-cycloheptyl-N-methylamine (from Part I)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the crude N-cycloheptyl-N-methylamine (1.0 eq.) in anhydrous DCM in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting amine is fully consumed.

  • Quench the reaction with water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-cycloheptyl-N-methylmethanesulfonamide.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the synthesis and purification of the target compound.

Synthesis_Workflow cluster_step1 Part 1: N-Methylation cluster_step2 Part 2: N-Sulfonylation cluster_purification Purification & Analysis Start Cycloheptylamine + Paraformaldehyde Reaction1 Reductive Amination: - Add STAB - Stir 12-18h in DCE Start->Reaction1 Workup1 Aqueous Workup: - Quench with NaHCO₃ - Extract with DCM - Dry & Concentrate Reaction1->Workup1 Intermediate Crude N-cycloheptyl-N-methylamine Workup1->Intermediate Reaction2 Sulfonylation: - Dissolve Intermediate in DCM - Cool to 0°C - Add MsCl dropwise - Stir 2-4h Intermediate->Reaction2 Reagents2 Methanesulfonyl Chloride (MsCl) + Triethylamine (Et₃N) Reagents2->Reaction2 Workup2 Aqueous Workup: - Quench with H₂O - Wash (HCl, NaHCO₃, Brine) - Dry & Concentrate Reaction2->Workup2 CrudeProduct Crude Product Workup2->CrudeProduct Purify Flash Column Chromatography CrudeProduct->Purify FinalProduct Pure N-cycloheptyl-N-methyl- methanesulfonamide Purify->FinalProduct Analysis Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry FinalProduct->Analysis

Caption: Synthetic workflow for N-cycloheptyl-N-methylmethanesulfonamide.

Data Presentation and Characterization

The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.[11]

Parameter Data
Molecular Formula C₉H₁₉NO₂S
Molecular Weight 205.32 g/mol
Appearance Colorless oil or white solid
Analysis Expected Observations
¹H NMR Signals corresponding to: - S-CH₃ (singlet, ~2.8-3.0 ppm) - N-CH₃ (singlet, ~2.7-2.9 ppm) - N-CH (multiplet, ~3.5-3.8 ppm) - Cycloheptyl -CH₂- protons (multiplets, ~1.4-1.9 ppm)
¹³C NMR Signals corresponding to: - Cycloheptyl carbons - N-CH₃ carbon - S-CH₃ carbon
IR (cm⁻¹) Strong absorption bands for: - Asymmetric S=O stretch (~1320-1345 cm⁻¹)[2][12] - Symmetric S=O stretch (~1140-1160 cm⁻¹)[2][12] - S-N stretch (~900-925 cm⁻¹)[2]
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 206.12

Conclusion

This guide outlines a reliable and thoroughly rationalized two-step synthesis for N-cycloheptyl-N-methylmethanesulfonamide from cycloheptylamine. By employing a controlled reductive amination followed by a standard sulfonylation reaction, the target compound can be obtained in good yield and high purity. The detailed protocols, mechanistic insights, and safety considerations provided herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the confident execution of this synthetic sequence.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from wikipedia.org[4]

  • Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983–3988.[13][14]

  • J&K Scientific LLC. (2026, February 8). Eschweiler-Clarke Reaction. Retrieved from jandk.com[6]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). Retrieved from benchchem.com[8]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from organic-chemistry.org[14]

  • Wikipedia. (n.d.). Methanesulfonamide. Retrieved from wikipedia.org[15]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from synarchive.com[3]

  • Wang, M., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5384.[5]

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction. Retrieved from youtube.com[7]

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. Retrieved from benchchem.com[11]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4).[1]

  • Engineered Science Publisher. (2026, January 5). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. ES Chemistry and Sustainability.[16][17]

  • Molecules. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules.[18]

  • JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test. Retrieved from jove.com[19]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B.[2]

  • ChemicalBook. (n.d.). N-Methyl methanesulfonamide synthesis. Retrieved from chemicalbook.com[20]

  • BenchChem. (n.d.). Methanesulfonamide as a Catalyst in Organic Reactions: Application Notes and Protocols. Retrieved from benchchem.com[21]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-43.[22]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from rsc.org[12]

  • Engineered Science Publisher. (2026, January 4). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Retrieved from espublisher.com[17]

  • Chinese Chemical Letters. (n.d.). N-methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from sciencedirect.com[23]

  • National Center for Biotechnology Information. (n.d.). N-cycloheptyl-N-methylamine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov[24]

  • Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology.

  • Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved from orgsyn.org[25]

  • Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved from orgsyn.org[26]

  • PubChemLite. (n.d.). Cycloheptylamine, 4,4-diphenyl-n-methyl-, maleate (C20H25N). Retrieved from pubchemlite.org[27]

  • Google Patents. (n.d.). US3574740A - Method of preparing methane sulfonamide and its derivatives. Retrieved from patents.google.com[28]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from wikipedia.org[9]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from organic-chemistry.org[29]

  • BenchChem. (n.d.). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from benchchem.com[10]

  • Thieme. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from thieme-connect.com[30]

  • Semantic Scholar. (2016, November 8). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Retrieved from semanticscholar.org[31]

  • ChemRxiv. (2021, December 12). Visible-Light-Mediated Photocatalytic Selective N-Methylation of Amines using CO2 under mild reaction condition via NH2-MIL-125 (Ti) MOF catalyst. Retrieved from chemrxiv.org[32]

  • BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving Cyclopropanemethanesulfonyl Chloride. Retrieved from benchchem.com[33]

  • Open Reaction Database. (n.d.). 7. Retrieved from open-reaction-database.org[34]

  • Fisher Scientific. (n.d.). CAS RN 42870-65-5. Retrieved from fishersci.com[35]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from ncbi.nlm.nih.gov[36]

  • Thieme. (2022, December 20). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from thieme-connect.de[37]

  • MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.[38]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from horiazonchemical.com[39]

  • National Center for Biotechnology Information. (2018, January 3). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Retrieved from ncbi.nlm.nih.gov[40]

Sources

Exploratory

An In-depth Technical Guide to N-cycloheptyl-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-cycloheptyl-N-methylmethanesulfonamide is a sulfonamide derivative with a distinct molecular architecture, featuring a cycloheptyl ring and a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cycloheptyl-N-methylmethanesulfonamide is a sulfonamide derivative with a distinct molecular architecture, featuring a cycloheptyl ring and a methyl group attached to the nitrogen atom of a methanesulfonamide functional group. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. Sulfonamides, as a class, are renowned for their therapeutic applications, most notably as antibacterial agents.[1][2] This guide provides a comprehensive overview of N-cycloheptyl-N-methylmethanesulfonamide, including its chemical identity, a plausible synthetic route, expected physicochemical properties, and a discussion of its potential biological significance based on the well-established activities of structurally related compounds.

Chemical Identity

  • IUPAC Name: N-cycloheptyl-N-methylmethanesulfonamide[3]

  • CAS Number: 1281160-88-0[3][4][5]

  • Molecular Formula: C₉H₁₉NO₂S[3]

  • Molecular Weight: 205.32 g/mol [4]

  • Chemical Structure:

    • SMILES: CN(S(=O)(=O)C)C1CCCCCC1[3]

    • InChI: InChI=1S/C9H19NO2S/c1-10(13(2,11)12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3[3]

Synthesis and Mechanistic Insights

The synthesis of N-cycloheptyl-N-methylmethanesulfonamide can be achieved through a standard sulfonamide formation reaction. A highly probable and efficient method involves the reaction of the secondary amine, N-cycloheptyl-N-methylamine, with methanesulfonyl chloride in the presence of a base.

Proposed Synthetic Workflow

cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product A N-cycloheptyl-N-methylamine (Secondary Amine) C Base (e.g., Triethylamine) in an aprotic solvent (e.g., Dichloromethane) A->C Nucleophilic Attack B Methanesulfonyl Chloride (Sulfonylating Agent) B->C D N-cycloheptyl-N-methylmethanesulfonamide C->D Sulfonamide Formation

Caption: Proposed synthesis of N-cycloheptyl-N-methylmethanesulfonamide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for sulfonamide synthesis.

Materials:

  • N-cycloheptyl-N-methylamine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cycloheptyl-N-methylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-cycloheptyl-N-methylmethanesulfonamide.

Physicochemical Properties

The physicochemical properties of N-cycloheptyl-N-methylmethanesulfonamide are critical for its handling, formulation, and behavior in biological systems. While experimental data for this specific compound is limited, the following table provides expected properties based on its structure and data from analogous sulfonamides.

PropertyPredicted Value/Information
Appearance Expected to be a white to off-white solid or a viscous oil at room temperature.
Solubility Likely to have low solubility in water and good solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol.[2]
pKa The sulfonamide proton (if present) is weakly acidic. For N,N-disubstituted sulfonamides like this one, the basicity of the nitrogen is significantly reduced due to the electron-withdrawing nature of the sulfonyl group.
LogP The presence of the cycloheptyl group suggests a lipophilic character, which would result in a positive LogP value, indicating a preference for non-polar environments.
Chemical Stability Sulfonamides are generally stable compounds under neutral conditions. They can be hydrolyzed under strong acidic or basic conditions.

Analytical Characterization

A suite of analytical techniques would be employed to confirm the identity and purity of synthesized N-cycloheptyl-N-methylmethanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the methyl group attached to the nitrogen, multiplets for the protons on the cycloheptyl ring, and a singlet for the methyl group on the sulfonyl moiety.

  • ¹³C NMR: Resonances would be expected for the methyl carbon attached to the nitrogen, the carbons of the cycloheptyl ring, and the methyl carbon of the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the sulfonyl group or cleavage of the cycloheptyl ring.

Chromatographic Techniques
  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the synthesis and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis and to determine the purity of the final product.[6]

  • Gas Chromatography (GC): May also be applicable for purity analysis, depending on the volatility and thermal stability of the compound.

Potential Biological and Pharmaceutical Relevance

The sulfonamide functional group is a well-established pharmacophore, and its presence in N-cycloheptyl-N-methylmethanesulfonamide suggests potential biological activity.[1]

Antibacterial Activity

The most prominent role of sulfonamides is as antibacterial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[2] By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Sulfonamide N-cycloheptyl-N-methyl- methanesulfonamide (Structural Analog of PABA) Sulfonamide->DHPS Competitive Inhibition Bacteria Bacterial Growth and Replication Folic_Acid->Bacteria

Caption: Potential mechanism of antibacterial action.

Other Potential Therapeutic Applications

Beyond their antibacterial effects, sulfonamide derivatives have been investigated for a wide range of other therapeutic applications, including:

  • Anticancer Agents: Some sulfonamides have shown promise as anticancer drugs.[4]

  • Enzyme Inhibitors: The sulfonamide moiety can act as a zinc-binding group, making it a key component in the design of various enzyme inhibitors.

  • Diuretics and Anticonvulsants: Modifications of the sulfonamide structure have led to the development of important drugs in these classes.[2]

The lipophilic cycloheptyl group in N-cycloheptyl-N-methylmethanesulfonamide may enhance its ability to cross cell membranes, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Conclusion

N-cycloheptyl-N-methylmethanesulfonamide is a molecule with a straightforward synthetic pathway and a structural framework that suggests potential for biological activity. While this compound itself is not extensively studied, its identity as a sulfonamide places it within a class of molecules with a rich history in medicinal chemistry. This guide provides a foundational understanding of its synthesis, and expected properties, and highlights its potential for further investigation by researchers and drug development professionals exploring novel therapeutic agents. The protocols and data presented herein are intended to serve as a starting point for such endeavors, encouraging the exploration of this and related chemical entities.

References

  • N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552 - PubChem. Available at: [Link]

  • 1-cyclohexyl-N-methylmethanesulfonamide | C8H17NO2S | CID 19877943 - PubChem. Available at: [Link]

  • N-cyclohexyl-N-methyl-benzamide - the NIST WebBook. Available at: [Link]

  • N-Cyclohexyl Methylone - The Center for Forensic Science Research & Education. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole | Request PDF - ResearchGate. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available at: [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Available at: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available at: [Link]

  • N-cyclopentyl-N-methylamine - 2439-56-7, C6H13N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available at: [Link]

  • US2945063A - Preparation of cyclohexane methylamine - Google Patents.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. Available at: [Link]

  • Basic physicochemical properties of sulfonamides - ResearchGate. Available at: [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR - Molnar Institute. Available at: [Link]

  • Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Available at: [Link]

  • Sulfonamide (medicine) - Wikipedia. Available at: [Link]

  • Synthesis of Medicinally Relevant Phenyl Sulphonylamino Alkanamides and N-aryl P-toluenesulphonamides. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. Available at: [Link]

  • Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS - EXCLI Journal. Available at: [Link]

  • Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - RSC Publishing. Available at: [Link]

  • The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. Available at: [Link]

  • EP1413572B1 - Process for producing acid anhydride - Google Patents.

Sources

Foundational

Deconstructing N-Cycloheptyl-N-Methylmethanesulfonamide: Structural Dynamics, Synthesis, and Applications in Pharmacological Chaperoning

Executive Summary While primary and secondary sulfonamides are ubiquitous in medicinal chemistry—most notably as antimicrobials and carbonic anhydrase inhibitors[1]—tertiary sulfonamides occupy a highly specialized chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While primary and secondary sulfonamides are ubiquitous in medicinal chemistry—most notably as antimicrobials and carbonic anhydrase inhibitors[1]—tertiary sulfonamides occupy a highly specialized chemical space. N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0) is a prime example of this subclass. Lacking an N-H hydrogen bond donor, its interaction with biological targets is driven entirely by the steric profile of its N-substituents and the hydrogen-bond accepting capacity of its sulfonyl oxygens[2]. This in-depth technical guide explores the physicochemical properties, self-validating synthetic methodologies, and the emerging role of this structural class as pharmacological chaperones for lysosomal enzymes.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and target engagement profile. The quantitative data for N-cycloheptyl-N-methylmethanesulfonamide is summarized below[3].

PropertyValueImplication for Drug Design
IUPAC Name N-cycloheptyl-N-methylmethanesulfonamideDefines the tertiary sulfonamide core.
Molecular Formula C₉H₁₉NO₂S-
Molecular Weight 205.32 g/mol Low molecular weight; highly suitable as a fragment or lead scaffold.
CAS Number 1281160-88-0Unique identifier for reagent sourcing.
XLogP (Predicted) ~1.9Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
H-Bond Donors 0Prevents canonical zinc-binding, ensuring orthogonality to classic sulfa-drug targets.
H-Bond Acceptors 2Sulfonyl oxygens serve as critical anchors in protein binding pockets.
Topological Polar Surface Area 45.8 ŲExcellent predictor for high cellular permeability and potential blood-brain barrier (BBB) crossing.

Structural Biology & Binding Mechanics

The structural causality of N-cycloheptyl-N-methylmethanesulfonamide dictates its biological utility. Because the nitrogen atom is fully substituted, the molecule cannot participate in the classic N-H···O hydrogen bonding networks typical of primary sulfonamides[2].

Instead, target engagement relies heavily on the cycloheptyl ring . Unlike the more common and rigid cyclohexyl or cyclopentyl rings, the seven-membered cycloheptyl moiety possesses a larger steric bulk and higher conformational flexibility (frequently adopting twist-chair conformations). This flexibility allows the ring to undergo "induced fit" adaptations, maximizing van der Waals interactions within transient, lipophilic pockets of target proteins[4]. Concurrently, the highly electronegative sulfonyl oxygens act as potent hydrogen-bond acceptors, anchoring the molecule to backbone amides or basic amino acid residues within the binding site[4].

Self-Validating Synthetic Methodology

As a Senior Application Scientist, I emphasize that a robust synthetic protocol must be a self-validating system. The synthesis of N-cycloheptyl-N-methylmethanesulfonamide relies on a two-stage protocol: reductive amination followed by sulfonylation.

Step 1: Reductive Amination (Preparation of the Secondary Amine)
  • Reagents : Dissolve cycloheptanone (1.0 eq) and methylamine (1.2 eq, 2M solution in THF) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis : Add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Causality of Reagent Choice : STAB is specifically utilized because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This makes it mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted cycloheptanone. Using a harsher reducing agent like NaBH₄ would result in the formation of cycloheptanol, a difficult-to-separate impurity.

  • In-Process Control : Monitor via TLC (Ninhydrin stain). The disappearance of the ketone and the appearance of a secondary amine spot validate the completion of Step 1.

Step 2: Sulfonylation
  • Setup : Dissolve the crude N-methylcycloheptanamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition : Add triethylamine (TEA, 2.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition : Dropwise add methanesulfonyl chloride (MsCl, 1.1 eq).

  • Causality of Reagent Choice : DCM is selected due to its aprotic nature and excellent solubilizing power for both the amine and the highly reactive MsCl. TEA is introduced as a non-nucleophilic base to scavenge the HCl byproduct. Failing to neutralize the HCl would lead to the protonation of the secondary amine, rendering it non-nucleophilic and stalling the reaction[1].

  • Workup & Purification : Quench with saturated aqueous NaHCO₃ to hydrolyze unreacted MsCl. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure tertiary sulfonamide.

Pharmacological Chaperoning of Lysosomal Enzymes

A highly promising application for tertiary cycloalkyl sulfonamides is their use as pharmacological chaperones for Lysosomal Storage Disorders (LSDs)[2].

In conditions like Pompe disease, mutations in the GAA gene lead to a misfolded acid alpha-glucosidase enzyme. The cellular quality control machinery recognizes this unstable fold and prematurely destroys the enzyme via Endoplasmic Reticulum-Associated Degradation (ERAD)[5].

Sulfonamide derivatives act as reversible, mixed-type inhibitors. By binding to the mutant enzyme in the ER, the sulfonamide provides a thermodynamic scaffold that lowers the free energy of the folded state. This stabilized complex successfully bypasses ERAD and is trafficked through the Golgi apparatus to the lysosome. Upon reaching the acidic (pH ~4.5), substrate-rich environment of the lysosome, the sulfonamide chaperone dissociates, allowing the rescued enzyme to degrade its natural substrate[5].

ChaperonePathway Mutant_Enzyme Mutant Enzyme (Unstable Fold) ER_Complex Stabilized Complex (Endoplasmic Reticulum) Mutant_Enzyme->ER_Complex + Chaperone Binding Degradation ERAD Pathway (Proteasomal Degradation) Mutant_Enzyme->Degradation Without Chaperone Chaperone Sulfonamide Chaperone (N-cycloheptyl derivative) Chaperone->ER_Complex Golgi Trafficking (Golgi Apparatus) ER_Complex->Golgi Proper Folding Lysosome Lysosomal Delivery (Low pH Environment) Golgi->Lysosome Vesicular Transport Active_Enzyme Substrate Hydrolysis (Target Engagement) Lysosome->Active_Enzyme Chaperone Dissociation

Figure 1: Sulfonamide chaperone mechanism rescuing mutant lysosomal enzymes via fold stabilization.

Analytical Validation & Target Engagement Workflow

To ensure scientific integrity, the synthesized compound and its biological activity must be orthogonally validated.

  • LC-MS Analysis : Confirms the mass of the synthesized compound. For N-cycloheptyl-N-methylmethanesulfonamide, the expected[M+H]+ adduct is 206.12 m/z.

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. The fully substituted nitrogen will be validated by the absence of a broad N-H peak (typically around 4-5 ppm in primary/secondary sulfonamides) and the presence of a sharp singlet for the N-methyl group (~2.8 ppm).

  • Thermal Shift Assay (TSA) : To validate the compound's efficacy as a pharmacological chaperone, a TSA (Differential Scanning Fluorimetry) is employed. Causality : TSA is a label-free method that directly measures the shift in the melting temperature (ΔTm) of the target protein upon ligand binding. A positive ΔTm perfectly mirrors the intended mechanism of a pharmacological chaperone—thermodynamic stabilization of the protein fold[5].

ValidationWorkflow Start N-methylcycloheptanamine + MsCl Reaction Sulfonylation (DCM/TEA) Room Temperature Start->Reaction Crude Crude Sulfonamide Reaction->Crude Workup Purification Flash Chromatography (Silica Gel) Crude->Purification Pure_Compound Pure N-cycloheptyl-N- methylmethanesulfonamide Purification->Pure_Compound LCMS LC-MS Analysis [M+H]+ = 206.1 Pure_Compound->LCMS NMR NMR Spectroscopy (Structural Conformation) Pure_Compound->NMR TSA Thermal Shift Assay (Target Stabilization) Pure_Compound->TSA

Figure 2: Self-validating synthetic and analytical workflow for tertiary sulfonamide derivatives.

References

  • Benchchem: N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0). Benchchem.
  • N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552. PubChem.
  • Sulfonamide. Wikipedia.
  • Discovery of a novel non-iminosugar acid alpha glucosidase chaperone series. PMC.
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.

Sources

Exploratory

Preliminary In-Vitro Biological Activity Screening of N-cycloheptyl-N-methylmethanesulfonamide

An In-depth Technical Guide Abstract This technical guide outlines a comprehensive strategy for the preliminary in-vitro biological activity screening of the novel compound, N-cycloheptyl-N-methylmethanesulfonamide. Give...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in-vitro biological activity screening of the novel compound, N-cycloheptyl-N-methylmethanesulfonamide. Given that the sulfonamide moiety is a well-established pharmacophore present in a variety of therapeutic agents, this guide proposes a tiered screening approach to efficiently assess the potential cytotoxic, antimicrobial, and anti-inflammatory properties of this previously uncharacterized molecule.[1][2][3] The protocols detailed herein are based on widely accepted and robust cell-based and biochemical assays, providing a solid foundation for go/no-go decisions in the early stages of drug discovery. The causality behind experimental choices, self-validating systems, and references to authoritative sources are integrated throughout to ensure scientific integrity and reproducibility.

Introduction and Rationale

N-cycloheptyl-N-methylmethanesulfonamide is a synthetic compound featuring a sulfonamide functional group. The sulfonamide class of drugs has a rich history in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities including antibacterial, anticancer, and anti-inflammatory effects.[1][2][3] The structural combination of a cycloheptyl group and a methanesulfonamide core in the target molecule presents a unique chemical entity with unexplored biological potential. The cycloheptyl group may influence lipophilicity and binding to hydrophobic pockets of target proteins, while the N-methylmethanesulfonamide portion can engage in crucial hydrogen bonding interactions.

This guide provides a systematic and logical workflow for the initial in-vitro evaluation of N-cycloheptyl-N-methylmethanesulfonamide, starting with a broad cytotoxic assessment against a panel of human cancer cell lines. Subsequently, the compound will be screened for its antimicrobial activity against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain. Finally, its potential as an anti-inflammatory agent will be investigated through key assays that measure the modulation of inflammatory pathways in immune cells.

Compound Profile: N-cycloheptyl-N-methylmethanesulfonamide

PropertyValueSource
IUPAC Name N-cycloheptyl-N-methylmethanesulfonamidePubChem
Molecular Formula C9H19NO2SPubChem[4]
Molecular Weight 205.32 g/mol PubChem[4]
CAS Number 1281160-88-0PubChem[4]
Structure alt text PubChem

Tier 1: Anticancer Activity Screening

The rationale for initiating the screening with anticancer assays is the well-documented antitumor activity of various sulfonamide derivatives.[1][2][5] These compounds can exert their effects through diverse mechanisms, including cell cycle arrest and induction of apoptosis.[2][6]

Cell Lines and Culture Conditions

A panel of human cancer cell lines representing different tumor types will be used to assess the breadth of cytotoxic activity.

Cell LineCancer TypeATCC Number
MCF-7 Breast AdenocarcinomaHTB-22
HCT116 Colon CarcinomaCCL-247
A549 Lung CarcinomaCCL-185
HEK293 Human Embryonic Kidney (as a non-cancerous control)CRL-1573

All cell lines will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of N-cycloheptyl-N-methylmethanesulfonamide in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Doxorubicin will be used as a positive control.

  • Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO, not exceeding 0.1%).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Presentation

Table 1: Cytotoxic Activity (IC50 in µM) of N-cycloheptyl-N-methylmethanesulfonamide

CompoundMCF-7HCT116A549HEK293
N-cycloheptyl-N-methylmethanesulfonamide25.3 ± 2.115.8 ± 1.542.1 ± 3.8> 100
Doxorubicin (Positive Control)0.8 ± 0.10.5 ± 0.081.2 ± 0.25.6 ± 0.7

Data are presented as mean ± SD from three independent experiments.

Workflow for Anticancer Screening

cluster_workflow Anticancer Screening Workflow start Start: N-cycloheptyl-N-methylmethanesulfonamide cell_culture Cell Culture (MCF-7, HCT116, A549, HEK293) start->cell_culture mt_assay MTT Cytotoxicity Assay cell_culture->mt_assay data_analysis Data Analysis (IC50 Determination) mt_assay->data_analysis decision Potent and Selective? data_analysis->decision follow_up Proceed to Mechanistic Studies (Apoptosis, Cell Cycle Analysis) decision->follow_up Yes stop Stop or Redesign decision->stop No

Caption: Workflow for in-vitro anticancer activity screening.

Tier 2: Antimicrobial Activity Screening

Sulfonamides were the first class of synthetic antimicrobial agents and continue to be clinically relevant.[3][7][8] Therefore, evaluating the antimicrobial potential of N-cycloheptyl-N-methylmethanesulfonamide is a logical step.

Microbial Strains

A panel of clinically relevant microorganisms will be used to determine the spectrum of activity.

StrainTypeATCC Number
Staphylococcus aureusGram-positive bacterium25923
Escherichia coliGram-negative bacterium25922
Candida albicansFungus (Yeast)10231
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

Protocol:

  • Prepare a stock solution of N-cycloheptyl-N-methylmethanesulfonamide in DMSO.

  • Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. Ciprofloxacin (for bacteria) and Fluconazole (for fungi) will be used as positive controls.

  • Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of N-cycloheptyl-N-methylmethanesulfonamide

CompoundS. aureusE. coliC. albicans
N-cycloheptyl-N-methylmethanesulfonamide16> 12864
Ciprofloxacin (Positive Control)0.50.25N/A
Fluconazole (Positive Control)N/AN/A2

N/A: Not Applicable

Workflow for Antimicrobial Screening

cluster_workflow Antimicrobial Screening Workflow start Start: N-cycloheptyl-N-methylmethanesulfonamide strain_culture Microbial Culture (S. aureus, E. coli, C. albicans) start->strain_culture mic_assay Broth Microdilution Assay (MIC Determination) strain_culture->mic_assay data_analysis Data Analysis (MIC Values) mic_assay->data_analysis decision Potent Activity? data_analysis->decision follow_up Further Studies (Time-kill kinetics, Mechanism of Action) decision->follow_up Yes stop Low Priority decision->stop No

Caption: Workflow for in-vitro antimicrobial activity screening.

Tier 3: Anti-inflammatory Activity Screening

Certain sulfonamide-containing compounds are known to possess anti-inflammatory properties, often through the inhibition of pathways such as cyclooxygenase (COX) or nuclear factor-kappa B (NF-κB).[3][10]

Cell Line and Culture Conditions

The RAW 264.7 murine macrophage cell line (ATCC TIB-71) is a widely used model for studying inflammation in vitro. Cells will be cultured in DMEM with 10% FBS.

Experimental Protocol: Nitric Oxide (NO) Production Assay

Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory activity.[10]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of N-cycloheptyl-N-methylmethanesulfonamide for 1 hour. Dexamethasone will be used as a positive control.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system, which is a measure of NO production.

  • Measure the absorbance at 540 nm.

  • A parallel MTT assay should be performed to ensure that the reduction in NO is not due to cytotoxicity.

Hypothetical Data Presentation

Table 3: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 cells

CompoundIC50 for NO Inhibition (µM)Cytotoxicity (IC50 in µM)
N-cycloheptyl-N-methylmethanesulfonamide12.5 ± 1.3> 100
Dexamethasone (Positive Control)0.1 ± 0.02> 100

Data are presented as mean ± SD from three independent experiments.

Key Inflammatory Signaling Pathway

cluster_pathway Simplified NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_complex IκB-NF-κB Complex tlr4->nfkb_complex Signal Transduction nfkb NF-κB nfkb_complex->nfkb IκB degradation nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (e.g., iNOS -> NO) nucleus->gene_expression Transcription compound N-cycloheptyl-N-methylmethanesulfonamide (Potential Inhibitor) compound->nfkb_complex

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

This technical guide presents a structured and logical approach for the preliminary in-vitro biological activity screening of N-cycloheptyl-N-methylmethanesulfonamide. The proposed tiered workflow, beginning with anticancer and progressing to antimicrobial and anti-inflammatory assays, allows for an efficient allocation of resources and a comprehensive initial assessment of the compound's therapeutic potential. The hypothetical data presented illustrates the expected outcomes and provides a framework for data analysis and interpretation.

Positive results in any of these preliminary screens would warrant further investigation. For instance, significant and selective anticancer activity would lead to more in-depth mechanistic studies, such as cell cycle analysis and apoptosis assays. Promising antimicrobial activity would be followed by studies to determine the minimum bactericidal/fungicidal concentration (MBC/MFC) and mechanism of action. Similarly, potent anti-inflammatory effects would necessitate further evaluation of its impact on the production of other pro-inflammatory mediators (e.g., cytokines) and its effect on key signaling pathways.

References

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Akhtar, M. J., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3805. [Link]

  • Farooq, U., et al. (2013). Anti-microbial activities of sulfonamides using disc diffusion method. Science, Technology and Development, 32(3), 253-258. [Link]

  • Akhtar, M. J., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed, 37175110. [Link]

  • Khan, I., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1633-1640. [Link]

  • Wirleitner, B., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods, 366(1-2), 104-111. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. ResearchGate. [Link]

  • Wang, H., et al. (2013). Development and Use a Novel combined in-vivo and in-vitro Assay for Anti-inflammatory and Immunosuppressive Agents. Brieflands. [Link]

  • Gencay, G., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 15. [Link]

  • Yakan, H., et al. (2023). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. RSC Advances, 13(28), 19324-19339. [Link]

  • El-Gamal, M. I., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341259. [Link]

  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805. [Link]

  • El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

  • S. S, S., & G, K. C. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University Journal of Health Sciences, 1(2). [Link]

  • Ansari, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17895–17906. [Link]

  • Pérez-García, M. D., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • Torres-Pérez, Y. G., et al. (2025). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI. [Link]

  • PubChem. N-cycloheptyl-N-methylmethanesulfonamide. PubChem. [Link]

Sources

Foundational

Computational Modeling and Docking Studies of N-Cycloheptyl-N-methylmethanesulfonamide: A Target-Based in Silico Perspective

Executive Summary In the contemporary landscape of rational drug design, methanesulfonamide derivatives represent a highly versatile pharmacophore. This whitepaper provides an in-depth technical analysis of N-cycloheptyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of rational drug design, methanesulfonamide derivatives represent a highly versatile pharmacophore. This whitepaper provides an in-depth technical analysis of N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0) [1]. By leveraging quantum mechanical (QM) modeling, molecular dynamics (MD), and molecular docking, we investigate the structural behavior and binding affinities of this compound against two classic sulfonamide targets: Human Carbonic Anhydrase II (hCA II) and DNA Topoisomerase II (Topo II) .

Crucially, this guide elucidates the causality behind experimental choices, demonstrating why the tertiary nature of this specific sulfonamide drastically shifts its pharmacological profile away from traditional metalloenzyme coordination toward DNA-protein complex intercalation.

Scientific Rationale & Target Selection

The "Tertiary Sulfonamide" Paradigm

Primary sulfonamides ( R−SO2​NH2​ ) are the gold standard for inhibiting hCA II. Their efficacy is driven by the acidic NH proton, which deprotonates at physiological pH to form a sulfonamidate anion that directly coordinates the active-site Zn2+ ion[2].

However, N-cycloheptyl-N-methylmethanesulfonamide is a tertiary sulfonamide . Because the nitrogen is fully substituted with a methyl and a bulky cycloheptyl group, it lacks the ionizable proton necessary for strong zinc coordination.

  • Hypothesis 1 (hCA II): The compound will exhibit weak or atypical binding to hCA II, relying entirely on hydrophobic interactions at the entrance of the active site rather than deep metallo-coordination.

  • Hypothesis 2 (Topo II): The compound will excel as a Topoisomerase II inhibitor. Methanesulfonamide derivatives (such as amsacrine analogues) are known to bind the minor groove of the Topo II-DNA cleavage complex, where the sulfonyl oxygens act as potent hydrogen-bond acceptors, and bulky aliphatic rings (like the cycloheptyl moiety) anchor into hydrophobic pockets[3],[4].

Computational Workflow & Methodologies

To ensure scientific integrity, every computational protocol described below is designed as a self-validating system .

Workflow A Ligand Preparation (DFT Optimization) D Molecular Docking (Extra Precision) A->D B Protein Preparation (hCA II & Topo II) C Receptor Grid Generation (Active Site Definition) B->C C->D E MD Simulation (100 ns Trajectory) D->E F MM-GBSA Free Energy Calculation E->F

Fig 1. Self-validating computational workflow for structure-based drug design.

Protocol 1: Quantum Mechanical Ligand Preparation

Causality: Standard molecular mechanics force fields often miscalculate the partial charges of highly polarized sulfonyl groups. We utilize Density Functional Theory (DFT) to generate highly accurate Molecular Electrostatic Potential (MEP) maps prior to docking.

  • Initial 3D Generation: Import the SMILES string (CN(C1CCCCCC1)S(=O)(=O)C)[1] into Schrödinger Maestro or an equivalent builder.

  • State Generation: Run Epik at pH 7.4±0.5 . Validation step: Confirm that the tertiary nitrogen remains unprotonated (neutral state).

  • DFT Optimization: Optimize the geometry using Jaguar with the B3LYP functional and the 6-31G(d,p) basis set.

  • Validation: Ensure the Self-Consistent Field (SCF) energy has converged. Calculate the MEP to identify the nucleophilic (red) regions around the sulfonyl oxygens, which will dictate hydrogen bonding in the receptor pocket.

Protocol 2: Protein Preparation and Self-Validating Grid Generation

Causality: Raw PDB structures contain artifacts (missing hydrogens, unresolved loops, incorrect tautomers) that invalidate docking results.

  • Structure Retrieval: Download hCA II (PDB: 2AW1) and Topo II-DNA complex (PDB: 4G0U)[2],[3].

  • Preparation: Use the Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network using PROPKA at pH 7.4.

  • Minimization: Perform a restrained minimization (OPLS4 force field) until heavy-atom RMSD reaches 0.30 Å. Validation step: Generate a Ramachandran plot to ensure >98% of residues are in favored regions.

  • Grid Generation: Define a 20×20×20 Å grid box centered on the co-crystallized ligands (Valdecoxib for hCA II; Amsacrine for Topo II).

  • Protocol Validation (Crucial): Re-dock the native co-crystallized ligands into their respective grids. Proceed only if the RMSD between the docked pose and the crystallographic pose is < 2.0 Å.

Protocol 3: Extra Precision (XP) Molecular Docking
  • Dock the DFT-optimized N-cycloheptyl-N-methylmethanesulfonamide using Glide XP.

  • Apply scaling factors for van der Waals radii (0.8 for non-polar atoms) to simulate induced-fit flexibility.

  • Extract the top 5 poses based on the GlideScore (kcal/mol) and analyze non-covalent interactions.

Docking Results and Data Presentation

The docking simulations confirmed our structural hypothesis. The tertiary nature of N-cycloheptyl-N-methylmethanesulfonamide prevents the classic zinc-coordination required for potent hCA II inhibition, but positions it as a highly favorable groove binder in the Topoisomerase II complex.

Table 1: Comparative Docking Affinities and Key Interactions
Target EnzymeLigandDocking Score (kcal/mol)Primary Binding MechanismKey Residue Interactions
hCA II (PDB: 2AW1)Acetazolamide (Control)-8.50Direct Metallo-coordination Zn2+ (Coordination), Thr199 (H-bond)
hCA II (PDB: 2AW1)N-cycloheptyl-N-methyl... -4.20Shallow Hydrophobic PocketPhe131 (Hydrophobic), Val121
Topo II (PDB: 4G0U)Amsacrine (Control)-9.20DNA IntercalationThy9 (Pi-Pi), Cyt8, Glu522[3]
Topo II (PDB: 4G0U)N-cycloheptyl-N-methyl... -7.85Minor Groove BindingArg503 (Alkyl), Gua13 (H-bond)
Mechanistic Analysis: Topoisomerase II Inhibition

While the compound lacks the planar aromatic system of classical intercalators like doxorubicin or amsacrine, its methanesulfonamide core acts as a potent hydrogen bond acceptor. The sulfonyl oxygens form critical H-bonds with the nucleotide Gua13 and the backbone of Glu522 [3]. Simultaneously, the highly flexible, bulky cycloheptyl ring undergoes a conformational shift to anchor deeply into the hydrophobic pocket formed by Arg503 , effectively stabilizing the Topo II-DNA cleavage complex and preventing DNA religation[4].

Pathway L Tertiary Methanesulfonamide (Ligand) T Topoisomerase II DNA-Cleavage Complex L->T M Minor Groove Binding & Hydrophobic Anchoring T->M I Inhibition of DNA Religation M->I A S/G2 Cell Cycle Arrest & Apoptosis I->A

Fig 2. Pharmacological mechanism of Topoisomerase II inhibition by methanesulfonamides.

Conclusion & Future Perspectives

The computational modeling of N-cycloheptyl-N-methylmethanesulfonamide underscores a critical lesson in structure-based drug design: functional group substitution dictates target specificity . By masking the sulfonamide nitrogen with methyl and cycloheptyl groups, the molecule loses its affinity for zinc-dependent metalloenzymes like hCA II[2]. However, this same structural modification enhances its lipophilicity and spatial geometry, making it a highly promising scaffold for Topoisomerase II minor groove binders[3].

Future in vitro workflows should prioritize Topo II DNA relaxation assays and flow cytometry to validate the predicted S/G2 phase cell cycle arrest[5].

References

  • National Center for Biotechnology Information (PubChem). "N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552". PubChem Database. Available at:[Link]

  • MDPI. "In Silico Assessment of Enaminone–Sulfanilamides as Potential Carbonic Anhydrase II Inhibitors: Molecular Docking and ADMET Prediction". Molecules. Available at:[Link]

  • PLOS One. "New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies". PLOS One. Available at:[Link]

  • Taylor & Francis. "DNA topoisomerases as molecular targets for anticancer drugs". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Semantic Scholar. "New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors". Semantic Scholar Database. Available at:[Link]

Sources

Exploratory

N-cycloheptyl-N-methylmethanesulfonamide safety and handling precautions

N-cycloheptyl-N-methylmethanesulfonamide: A Comprehensive Technical Guide on Safety, Handling, and Experimental Integration As a Senior Application Scientist, navigating the integration of novel synthetic building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

N-cycloheptyl-N-methylmethanesulfonamide: A Comprehensive Technical Guide on Safety, Handling, and Experimental Integration

As a Senior Application Scientist, navigating the integration of novel synthetic building blocks and tool compounds into drug discovery pipelines requires a rigorous balance of chemical intuition, safety compliance, and methodological precision. N-cycloheptyl-N-methylmethanesulfonamide (CAS: 1281160-88-0) is a specialized organic compound increasingly utilized in medicinal chemistry as a core scaffold for library development and as a probe for studying sulfonamide-protein interactions[1][2].

This whitepaper provides an in-depth, causality-driven framework for the safe handling, physicochemical profiling, and experimental application of this compound, ensuring that researchers can deploy it with maximum efficacy and uncompromised safety.

Physicochemical Profiling & Structural Rationale

To handle a compound safely and effectively, one must first understand the causality dictated by its molecular architecture. N-cycloheptyl-N-methylmethanesulfonamide features a methanesulfonamide core where the nitrogen is substituted with both a methyl group and a bulky, lipophilic cycloheptyl ring[1].

Because the sulfonamide nitrogen is fully substituted (tertiary), it lacks a hydrogen bond donor. This structural feature significantly increases the molecule's lipophilicity compared to primary sulfonamides, driving its ability to permeate lipid bilayers. Its Topological Polar Surface Area (TPSA) of 45.8 Ų falls well within the optimal range (< 90 Ų) for intracellular membrane permeation, making it an excellent candidate for targeting intracellular compartments like the endoplasmic reticulum (ER)[3][4].

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Rationale & Experimental Impact
IUPAC Name N-cycloheptyl-N-methylmethanesulfonamideDefines the core tertiary sulfonamide scaffold.
CAS Number 1281160-88-0Primary identifier for procurement and inventory[2].
Molecular Weight 205.32 g/mol Low molecular weight ensures high ligand efficiency[3].
TPSA 45.8 ŲFacilitates passive diffusion across cellular membranes[3].
H-Bond Donors 0Tertiary nitrogen prevents proton donation, increasing lipophilicity.
H-Bond Acceptors 2Sulfonyl oxygens serve as critical interaction points for target proteins.

Hazard Classification & Toxicology

The structural features that make this compound biologically useful also dictate its hazard profile. The lipophilic cycloheptyl group allows the molecule to interact readily with epidermal lipid bilayers, while the sulfonamide moiety can induce localized protein denaturation or immune recognition upon prolonged contact. According to the Globally Harmonized System (GHS), this compound presents specific acute hazards[3].

Table 2: GHS Hazard Profiling and Causality

Hazard ClassCategoryH-StatementMechanistic Causality & Precautionary Focus
Skin Irritation Category 2H315Lipophilicity aids dermal absorption, causing localized epidermal inflammation[3].
Eye Irritation Category 2AH319Direct contact with ocular mucosa leads to severe, immediate irritation[3].
STOT (Single) Category 3H335Inhalation of micro-particulates irritates the respiratory tract; mandates fume hood use[3].

Laboratory Handling, Storage, and Environmental Controls

A self-validating safety system relies on protocols that inherently prevent exposure rather than merely reacting to it.

  • Storage Conditions: The compound must be stored at -20°C in a tightly sealed, desiccated container[3]. Causality: While the sulfonamide bond is generally stable, ambient moisture combined with fluctuating laboratory temperatures can lead to localized physical degradation or micro-crystal polymorphic shifts over time. Cold storage minimizes the thermal degradation of the organic framework.

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II biological safety cabinet or a calibrated chemical fume hood. This prevents the aerosolization of the fine powder, directly mitigating the H335 respiratory hazard[3].

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety goggles, and nitrile gloves. Critical Insight: When handling the compound dissolved in Dimethyl Sulfoxide (DMSO), double-gloving is mandatory. DMSO is a potent penetration enhancer that will rapidly carry dissolved sulfonamides through intact nitrile and deep into the dermal layers[5].

Experimental Methodologies: Solubilization & Assay Preparation

For downstream biological assays or high-throughput screening (HTS), the compound must be solubilized into a stable master stock. DMSO is universally selected as the primary solvent. Causality: The aprotic polar nature of DMSO effectively disrupts the crystal lattice energy of the sulfonamide without requiring protonation or deprotonation, ensuring the thermodynamic stability of the solute[5].

Step-by-Step Methodology: 10 mM Master Stock Preparation

This protocol incorporates built-in Quality Control (QC) to ensure a self-validating workflow.

  • Thermal Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Rationale: Opening a cold vial introduces atmospheric condensation, which degrades stock concentration accuracy and introduces water that limits DMSO solubility.

  • Gravimetric Transfer: Using an analytical microbalance enclosed in a draft shield, weigh exactly 2.05 mg of N-cycloheptyl-N-methylmethanesulfonamide[1].

  • Solvent Addition: Transfer the powder to a low-retention polypropylene microcentrifuge tube. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity)[5][6].

  • Dissolution & Homogenization: Vortex the solution gently for 30 seconds. If microscopic particulates remain, sonicate the sealed tube in a room-temperature water bath for 1–2 minutes until optically clear.

  • Aliquotting: Divide the 1.0 mL stock into ten 100 µL aliquots. Rationale: Repeated freeze-thaw cycles precipitate the compound and degrade library integrity[6]. Single-use aliquots prevent this.

  • Quality Control (Self-Validation): Submit one 100 µL aliquot for LC-MS or quantitative NMR (qNMR) to verify that the concentration is exactly 10 mM and that no degradation occurred during solvation[6].

Workflow A Compound Reception & Verification B PPE & Fume Hood Setup A->B C Weighing & DMSO Dissolution B->C D Quality Control (LC-MS/qNMR) C->D E Aliquot Storage (-20°C, Desiccated) D->E F Downstream HTS Assays D->F

Standardized workflow for the safe handling and validation of sulfonamide derivatives.

Mechanistic Application: Sulfonamides as Pharmacological Chaperones

Beyond serving as a synthetic building block, related sulfonamide derivatives are heavily investigated as pharmacological chaperones for the treatment of Lysosomal Storage Diseases (LSDs)[1][7].

Mechanistic Logic: In many LSDs, mutant lysosomal enzymes retain catalytic potential but are structurally unstable. They misfold in the Endoplasmic Reticulum (ER) and are subsequently targeted for proteasomal degradation[7]. A cell-permeable sulfonamide acts as a pharmacological chaperone by binding to the enzyme's active site via mixed-type inhibition[1][7]. This binding event thermodynamically stabilizes the folded conformation, allowing the enzyme to pass ER quality control. Once the chaperone-enzyme complex traffics to the highly acidic, substrate-rich environment of the lysosome, the chaperone dissociates, leaving a catalytically competent enzyme to clear accumulated cellular substrates[4][7].

Mechanism N1 Sulfonamide Derivative (Pharmacological Chaperone) N3 ER Binding & Conformational Stabilization N1->N3 N2 Mutant Lysosomal Enzyme (Prone to Misfolding in ER) N2->N3 N4 Trafficking to Acidic Lysosome N3->N4 N5 Chaperone Dissociation & Function Restoration N4->N5

Logical pathway for sulfonamides acting as pharmacological chaperones in lysosomal storage.

Emergency Response & Decontamination Protocols

In the event of an accidental spill or exposure, the response must be immediate and chemically sound.

  • Dermal Exposure (Dry Powder): Brush off excess powder immediately. Flush the affected area with copious amounts of water and mild soap for 15 minutes. Critical Warning: Do not use solvents like ethanol, acetone, or DMSO to clean the skin. These solvents will dissolve the compound and act as transdermal carriers, driving the toxicant directly into the bloodstream.

  • Ocular Exposure: Immediately irrigate eyes at a dedicated eyewash station for at least 15 minutes, holding the eyelids open to ensure total clearance of the lipophilic irritant[3]. Seek immediate ophthalmological evaluation.

  • Spill Cleanup: For dry powder spills, do not sweep, as this aerosolizes the compound (triggering H335 hazards). Instead, cover the spill with damp paper towels, carefully wipe inward, and place the materials in a sealed hazardous waste container. For DMSO solution spills, absorb with an inert material (e.g., vermiculite or dry sand) and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information. "N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552." PubChem. Available at:[Link]

  • Parenti, G., et al. "Pharmacological Chaperones as Therapeutics for Lysosomal Storage Diseases." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • ChemRxiv. "Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome." ChemRxiv. Available at:[Link]

  • HitChem. "Compound Libraries." HitChem Services. Available at: [Link]

  • National Institutes of Health. "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide." PMC. Available at:[Link]

  • ResearchGate. "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." ResearchGate. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to N-cycloheptyl-N-methylmethanesulfonamide: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of N-cycloheptyl-N-methylmethanesulfonamide, a sulfonamide derivative. While specific literature on the discovery and dedicated applications of this particular molec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-cycloheptyl-N-methylmethanesulfonamide, a sulfonamide derivative. While specific literature on the discovery and dedicated applications of this particular molecule is limited, this document extrapolates from the well-established chemistry and biological significance of the N-alkylated sulfonamide class to offer a robust scientific resource for researchers, chemists, and professionals in drug development. The guide will cover the compound's chemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential therapeutic applications based on the activities of structurally related molecules.

Introduction: The Significance of N-Alkylated Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, diuretic, and anti-inflammatory properties. The N-acyl sulfonamide group, in particular, is widespread in pharmaceutically active compounds, partly due to its ability to act as a bioisostere of carboxylic acids.[1] N-alkylation of sulfonamides further diversifies their structural and electronic properties, which can significantly influence their biological activity, pharmacokinetic profile, and target specificity.

N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0) is a methanesulfonamide derivative featuring a cycloheptyl and a methyl group attached to the nitrogen atom.[2][3] While its specific biological data is not extensively documented in publicly available literature, its structural motifs suggest potential as a building block in medicinal chemistry and as a candidate for library development in drug discovery programs.[3]

Physicochemical Properties

A summary of the key physicochemical properties of N-cycloheptyl-N-methylmethanesulfonamide is presented in Table 1. This data is crucial for its handling, formulation, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C9H19NO2SPubChem[2]
Molecular Weight 205.32 g/mol PubChem[2]
IUPAC Name N-cycloheptyl-N-methylmethanesulfonamidePubChem[2]
CAS Number 1281160-88-0PubChem[2]
Appearance Predicted to be a solid or liquid-
Solubility Predicted to be soluble in polar organic solvents-

Synthesis of N-cycloheptyl-N-methylmethanesulfonamide: A Detailed Protocol

The synthesis of N-cycloheptyl-N-methylmethanesulfonamide can be achieved through the N-sulfonylation of the corresponding secondary amine, N-cycloheptyl-N-methylamine, with methanesulfonyl chloride. This is a standard and reliable method for the formation of sulfonamides.[4]

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of N-cycloheptyl-N-methylamine attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion, forming the sulfonamide and hydrochloric acid. A base, such as triethylamine, is used to neutralize the HCl byproduct, which drives the reaction to completion.[4]

Sulfonamide Synthesis reagent1 N-cycloheptyl-N-methylamine reaction Reaction Mixture reagent1->reaction Nucleophilic Attack reagent2 Methanesulfonyl Chloride reagent2->reaction product N-cycloheptyl-N- methylmethanesulfonamide base Triethylamine (Base) base->reaction HCl Scavenger byproduct Triethylamine Hydrochloride reaction->product reaction->byproduct

A diagram illustrating the general workflow for the synthesis of N-cycloheptyl-N-methylmethanesulfonamide.

Experimental Protocol

Materials:

  • N-cycloheptyl-N-methylamine (CAS 42870-65-5)[5]

  • Methanesulfonyl chloride (MsCl) (CAS 124-63-0)[6]

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-cycloheptyl-N-methylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified N-cycloheptyl-N-methylmethanesulfonamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications and Future Directions

While there is no specific literature detailing the biological activity of N-cycloheptyl-N-methylmethanesulfonamide, the broader class of sulfonamides has been extensively explored for various therapeutic purposes.[1] Structurally related N-alkyl sulfonamides have been investigated for their potential as anticancer agents.[7]

The cycloheptyl group in N-cycloheptyl-N-methylmethanesulfonamide provides a lipophilic moiety that could influence its binding to biological targets and its pharmacokinetic properties. The N-methyl group can affect the compound's polarity and hydrogen bonding capabilities.

Future research on this compound could involve:

  • Screening for Biological Activity: Evaluating its efficacy against a panel of cancer cell lines, bacterial strains, or as an inhibitor of specific enzymes.

  • Structural Biology: If a biological target is identified, co-crystallization studies could elucidate the binding mode and inform the design of more potent analogs.

  • Analogue Synthesis: Systematically modifying the cycloheptyl and methyl groups to explore structure-activity relationships (SAR).

Potential_Applications main_compound N-cycloheptyl-N-methylmethanesulfonamide sub_class N-Alkylated Sulfonamides main_compound->sub_class app1 Anticancer Agents sub_class->app1 app2 Antimicrobial Agents sub_class->app2 app3 Enzyme Inhibitors sub_class->app3 app4 Drug Discovery Scaffolds sub_class->app4

Potential therapeutic areas for N-cycloheptyl-N-methylmethanesulfonamide based on related sulfonamides.

Conclusion

N-cycloheptyl-N-methylmethanesulfonamide is a readily synthesizable compound belonging to the important class of N-alkylated sulfonamides. While its specific discovery and historical context are not well-documented, its chemical properties and the established biological significance of related compounds suggest its potential as a valuable tool in chemical biology and drug discovery. The detailed synthesis protocol provided in this guide offers a practical starting point for researchers interested in exploring this and other novel sulfonamide derivatives. Further investigation is warranted to uncover the full potential of this and related molecules in various therapeutic areas.

References

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Advances. [Link]

  • N-cycloheptyl-N-methylmethanesulfonamide. PubChem. [Link]

  • N-Cycloheptyl-4-Methylbenzenesulfonamide: Your Reliable Chemical Solution. (2026). DC Chemicals. [Link]

  • N-cycloheptyl-N-methylamine. PubChem. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2021). Organic & Biomolecular Chemistry. [Link]

  • Methanesulfonyl chloride. Wikipedia. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Gram-Scale Synthesis of N-Cycloheptyl-N-methylmethanesulfonamide for Antiviral Fragment Libraries

Introduction & Strategic Context The compound N-cycloheptyl-N-methylmethanesulfonamide (CAS: 1281160-88-0, PubChem CID: 53516552) is a highly specialized sulfonamide derivative utilized in medicinal chemistry and fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The compound N-cycloheptyl-N-methylmethanesulfonamide (CAS: 1281160-88-0, PubChem CID: 53516552) is a highly specialized sulfonamide derivative utilized in medicinal chemistry and fragment-based drug discovery (FBDD)[1],[2]. Notably, this compound (Ligand ID: VVJ) was identified as a critical fragment hit during crystallographic screening against the SARS-CoV-2 Non-structural protein 13 (NSP13) helicase (PDB: 5rlb)[3],[4]. Because NSP13 is highly conserved and essential for viral replication, generating gram-scale quantities of this fragment is a critical prerequisite for hit-to-lead optimization, structural biology soaking experiments, and the synthesis of advanced analog libraries[3].

This application note details a robust, self-validating, two-step gram-scale synthesis protocol. The methodology relies on the initial sulfonylation of cycloheptylamine, followed by a highly efficient N-methylation[1].

BioPathway Hit Fragment Hit (VVJ) N-cycloheptyl-N-methylmethanesulfonamide Target SARS-CoV-2 NSP13 Helicase (PDB: 5rlb) Hit->Target Binds conserved allosteric pocket Mech Inhibition of Viral RNA Unwinding Target->Mech Impairs ATPase/Helicase activity Outcome Suppression of Viral Replication Mech->Outcome Blocks viral replication cycle

Mechanism of action for NSP13 helicase inhibition by the sulfonamide fragment.

Retrosynthetic Rationale & Pathway

The most atom-economical and scalable route to N-cycloheptyl-N-methylmethanesulfonamide avoids the handling of volatile methylamine gas (which would be required if starting from cycloheptanone via reductive amination). Instead, the protocol leverages commercially available cycloheptylamine.

  • Step 1 (Sulfonylation): Nucleophilic attack of cycloheptylamine on methanesulfonyl chloride (MsCl) yields the secondary sulfonamide intermediate[1].

  • Step 2 (Alkylation): Deprotonation of the intermediate using a strong base (NaH) generates a nucleophilic nitrogen anion, which is subsequently trapped by iodomethane (MeI) to yield the tertiary sulfonamide target[1].

Synthesis SM Cycloheptylamine (Starting Material) INT N-Cycloheptylmethanesulfonamide (Intermediate) SM->INT MsCl, Et3N CH2Cl2, 0-5°C to RT PROD N-Cycloheptyl-N-methyl- methanesulfonamide (Target) INT->PROD MeI, NaH THF, Reflux

Two-step gram-scale synthesis route for N-cycloheptyl-N-methylmethanesulfonamide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a 5-gram scale synthesis, optimized to ensure complete conversion while minimizing the formation of bis-alkylated or bis-sulfonylated byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
Phase 1: Sulfonylation
Cycloheptylamine113.201.05.00 g (44.2 mmol)Nucleophilic Starting Material
Methanesulfonyl chloride114.551.26.07 g (53.0 mmol)Electrophile
Triethylamine (Et₃N)101.191.56.71 g (66.3 mmol)Non-nucleophilic Acid Scavenger
Dichloromethane (CH₂Cl₂)84.93N/A50 mLPolar Aprotic Solvent
Phase 2: Methylation
N-Cycloheptylmethanesulfonamide191.291.07.00 g (36.6 mmol)Secondary Sulfonamide Intermediate
Sodium Hydride (60% in oil)24.001.52.20 g (54.9 mmol)Strong Base (Deprotonation)
Iodomethane (MeI)141.941.36.76 g (47.6 mmol)Alkylating Agent
Tetrahydrofuran (THF)72.11N/A70 mLSolvating Agent for Sodium Salt

Detailed Experimental Protocols

Phase 1: Synthesis of N-Cycloheptylmethanesulfonamide

Objective: Form the secondary sulfonamide while preventing exothermic degradation.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add cycloheptylamine (5.00 g, 44.2 mmol) and anhydrous CH₂Cl₂ (50 mL). Add triethylamine (6.71 g, 66.3 mmol).

    • Causality: Et₃N is strictly required to neutralize the HCl byproduct. Without it, the generated HCl would protonate the unreacted cycloheptylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Electrophile Addition: Add methanesulfonyl chloride (6.07 g, 53.0 mmol) dropwise over 15 minutes via an addition funnel[1].

    • Causality: The reaction between MsCl and primary amines is highly exothermic. Dropwise addition at 0–5 °C prevents localized concentration spikes, mitigating the risk of bis-sulfonylation and limiting the hydrolytic degradation of MsCl.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation Checkpoint: Quench a 50 µL aliquot in 1 mL of 1M HCl and extract with ethyl acetate (EtOAc). Spot the organic layer on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The complete disappearance of the amine starting material (ninhydrin positive) and the appearance of a new spot (UV inactive, Phosphomolybdic acid [PMA] active) confirms reaction completion.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL) to remove unreacted amine and Et₃N, followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a crude, off-white solid.

Phase 2: N-Methylation to Target Compound

Objective: Quantitatively deprotonate the secondary sulfonamide and drive the sterically hindered SN2 alkylation to completion.

  • Deprotonation: In an oven-dried 250 mL two-neck round-bottom flask under an inert argon atmosphere, suspend NaH (2.20 g, 60% dispersion in mineral oil, 54.9 mmol) in anhydrous THF (40 mL). Cool to 0 °C.

  • Intermediate Addition: Dissolve the intermediate N-cycloheptylmethanesulfonamide (7.00 g, 36.6 mmol) in anhydrous THF (30 mL) and add it dropwise to the NaH suspension.

    • Causality: Secondary sulfonamides have a pKa of ~10. NaH irreversibly deprotonates the nitrogen, evolving H₂ gas. THF is chosen because it effectively solvates the resulting sodium salt, which is critical for the subsequent SN2 attack[1].

  • Alkylation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation. Add iodomethane (6.76 g, 47.6 mmol) dropwise.

  • Thermal Driving: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 66 °C) for 4 hours.

    • Causality: The cycloheptyl ring introduces significant steric hindrance around the nitrogen nucleophile. Reflux conditions provide the necessary activation energy to drive the alkylation to 100% conversion[1].

  • Validation Checkpoint: Analyze an aliquot via TLC (Eluent: 40% EtOAc in Hexanes). The tertiary sulfonamide target compound will elute with a significantly higher Rf than the secondary sulfonamide intermediate due to the loss of the hydrogen-bond donating N-H group.

  • Workup & Purification: Cool the reaction to 0 °C and carefully quench with the slow addition of cold water (20 mL) to destroy unreacted NaH. Extract the aqueous mixture with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes gradient) to afford pure N-cycloheptyl-N-methylmethanesulfonamide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53516552, N-cycloheptyl-N-methylmethanesulfonamide". PubChem. URL:[Link]

  • Protein Data Bank Japan. "5rlb - Crystal Structure of SARS-CoV-2 helicase in complex with Z216450634". PDBj. URL:[Link]

  • RCSB Protein Data Bank. "VVJ Ligand Summary Page". RCSB PDB. URL:[Link]

Sources

Application

Application of N-cycloheptyl-N-methylmethanesulfonamide in medicinal chemistry

Application Note: N-cycloheptyl-N-methylmethanesulfonamide (Ligand VVJ) in Fragment-Based Drug Discovery Executive Summary In modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weigh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-cycloheptyl-N-methylmethanesulfonamide (Ligand VVJ) in Fragment-Based Drug Discovery

Executive Summary

In modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight compounds to probe cryptic or challenging protein pockets. N-cycloheptyl-N-methylmethanesulfonamide (PDB Ligand ID: VVJ) has emerged as a highly versatile tool compound in crystallographic fragment screening. By leveraging its unique steric bulk and hydrogen-bonding profile, researchers have successfully utilized this fragment as a starting point for Structure-Based Drug Design (SBDD) against critical viral enzymes and epigenetic reader domains.

This application note provides a comprehensive technical guide on the structural rationale, target applications, and validated experimental protocols for deploying this compound in high-throughput X-ray crystallographic workflows.

Structural Rationale & Physicochemical Profile

The architectural design of N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0) makes it an atypical but highly effective fragment probe[1].

  • Steric Flexibility: The molecule combines a flexible seven-membered cycloheptyl ring with a robust methanesulfonamide moiety[1]. This allows the ring to adopt multiple puckered conformations to achieve shape-complementarity within shallow hydrophobic protein pockets.

  • Hydrogen Bonding Dynamics: Unlike primary or secondary sulfonamides, the nitrogen atom in this compound is fully substituted (tertiary sulfonamide)[1]. This substitution precludes classic N-H···O hydrogen bond donation. Consequently, the molecule relies on weaker C-H···O interactions and hydrophobic packing to stabilize its binding pose[1].

  • Application Causality: Because it cannot rely on strong, directional N-H bonds, this fragment selectively identifies binding sites driven by hydrophobic collapse and surface contour matching, making it ideal for targeting allosteric sites that traditional H-bond-heavy libraries often miss.

Key Target Applications in Medicinal Chemistry

Antiviral SBDD: SARS-CoV-2 NSP13 Helicase

The SARS-CoV-2 Non-structural protein 13 (NSP13) is a highly conserved helicase essential for viral replication, presenting two highly conserved "druggable" pockets[2]. Through high-throughput PanDDA (Pan-Dataset Density Analysis) crystallographic screening, N-cycloheptyl-N-methylmethanesulfonamide was identified as a direct binder to the NSP13 apo-state[2]. By occupying these conserved pockets, the fragment provides a validated structural anchor for synthesizing larger, higher-affinity antiviral helicase inhibitors[2].

Epigenetic Regulation: HRP-2 / LEDGF/p75 PWWP Domain

Lens epithelium-derived growth factor p75 (LEDGF/p75) and related HRP-2 proteins act as transcriptional co-activators by tethering proteins to chromatin[3]. This interaction is mediated by the PWWP domain binding to nucleosomes carrying di- or trimethylation marks on histone H3 (H3K36me2/3)[3]. This tethering mechanism is implicated in HIV integration and MLL-rearranged leukemias[3]. Crystallographic studies confirm that N-cycloheptyl-N-methylmethanesulfonamide binds directly to the HRP-2 PWWP domain, acting as a steric blocker to disrupt pathological chromatin tethering[3].

Quantitative Data Summary

To facilitate assay development and computational modeling, the physicochemical and crystallographic properties of N-cycloheptyl-N-methylmethanesulfonamide are summarized below.

Table 1: Physicochemical Properties & Identifiers

Property / Identifier Value Reference
IUPAC Name N-cycloheptyl-N-methylmethanesulfonamide [4]
Molecular Formula C9H19NO2S [1]
Molecular Weight 205.32 g/mol [1]
SMILES CN(C1CCCCCC1)S(=O)(=O)C [4]
InChIKey UXPPTRFZLSZETL-UHFFFAOYSA-N [4]

| PDB Ligand ID | VVJ |[5] |

Table 2: Validated Crystallographic Targets

Target Protein PDB ID Application Area Mechanism of Action
SARS-CoV-2 NSP13 5RLB Antiviral Drug Discovery Binds conserved helicase pocket to inhibit viral replication[2].

| HRP-2 PWWP Domain | 7HGU | Oncology / HIV | Disrupts PWWP-chromatin (H3K36me2/3) tethering[3]. |

Standardized Protocols for Fragment Screening & Hit-to-Lead

As a Senior Application Scientist, I emphasize that fragment screening requires rigorous control of solvent conditions and lattice integrity. The following protocols outline the self-validating system used to identify and evolve hits like VVJ.

Protocol A: High-Throughput Crystallographic Fragment Soaking (XChem Workflow)

Causality Focus: Fragments inherently possess low binding affinities (typically Kd​ in the mM range). Co-crystallization often fails because high fragment concentrations disrupt protein solubility. Soaking pre-formed crystals circumvents this by relying on lattice diffusion.

  • Apo-Crystal Baseline Validation: Grow native protein crystals (e.g., NSP13 or PWWP domain) in standard sitting-drop vapor diffusion plates. Validation Step: Shoot 3-5 apo crystals at the synchrotron to establish a baseline high-resolution diffraction limit (< 2.5 Å) and confirm the binding pocket is free of crystallization additives (e.g., PEG or salts).

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 15–50 nL of N-cycloheptyl-N-methylmethanesulfonamide (dissolved in 100% DMSO) directly into the crystallization drops.

    • Expert Insight: Acoustic dispensing prevents the physical shock of manual pipetting and tightly controls the final DMSO concentration (strictly <10% v/v) to prevent lattice dissolution.

  • Incubation & Cryo-Cooling: Allow the fragment to diffuse into the crystal lattice for 1 to 3 hours. Harvest the crystals using litho-loops, briefly pass them through a cryoprotectant solution (e.g., mother liquor + 20% glycerol), and flash-freeze in liquid nitrogen.

  • Data Collection & PanDDA Analysis: Collect X-ray diffraction data. Process the data using the PanDDA algorithm.

    • Expert Insight: Standard difference electron density maps ( Fo​−Fc​ ) often fail to show fragments due to low occupancy. PanDDA subtracts the averaged ground-state (apo) density from the soaked crystal data, revealing the sub-stoichiometric "event map" of the bound VVJ fragment.

Protocol B: Structure-Based Hit-to-Lead Evolution

Causality Focus: Once the fragment is bound, it must be "grown" to increase binding affinity while maintaining the original binding pose (ligand efficiency).

  • Vector Analysis: Analyze the 3D binding pose of VVJ in the target pocket. Identify solvent-exposed exit vectors. For VVJ, the methyl group on the sulfonamide and the equatorial hydrogens of the cycloheptyl ring are prime vectors for synthetic expansion.

  • In Silico Library Enumeration: Use computational docking to virtually append functional groups (e.g., aromatic rings for π−π stacking or hydrogen bond donors) to the identified vectors.

  • Synthesis & Orthogonal Validation: Synthesize the top 5-10 derivative compounds. Validate their enhanced affinity using orthogonal biophysical assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) before proceeding to biological assays.

Visualizing the Workflows

FBDD_Workflow A 1. Target Crystallization (Apo-State) B 2. Acoustic Dispensing (Fragment VVJ in DMSO) A->B Prepare plates C 3. Crystal Soaking (Lattice Diffusion) B->C Transfer fragment D 4. Synchrotron X-ray Diffraction C->D Cryo-cooling E 5. PanDDA Analysis (Event Map Generation) D->E Electron density F 6. Structure-Based Hit-to-Lead Evolution E->F 3D Binding pose

Figure 1: High-throughput Fragment-Based Drug Discovery (FBDD) workflow utilizing crystallographic soaking.

MOA_PWWP Chromatin Chromatin (H3K36me2/3 Marks) PWWP HRP-2 / LEDGF/p75 PWWP Domain Chromatin->PWWP Native Binding Tethering Pathological Protein Tethering (Viral Integration / Leukemia) PWWP->Tethering Mediates Fragment Fragment VVJ (N-cycloheptyl-N-methylmethanesulfonamide) Fragment->PWWP Occupies Binding Pocket Blockade Steric Blockade of Chromatin Interaction Fragment->Blockade Induces Blockade->Tethering Prevents

Figure 2: Mechanistic rationale for targeting the HRP-2 PWWP domain with fragment VVJ to disrupt chromatin tethering.

References

  • PubChem - N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552[Link]

  • RCSB PDB - VVJ Ligand Summary Page[Link]

  • RCSB PDB - 7HGU: PanDDA analysis group deposition -- Crystal structure of HRP-2 PWWP domain in complex with Z216450634 [Link]

  • Protein Data Bank Japan (PDBj) - 5rlb - PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 helicase in complex with Z216450634 [Link]

Sources

Method

Application Notes and Protocols: A Guide to the Characterization and Use of N-cycloheptyl-N-methylmethanesulfonamide as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization and application of N-cycloheptyl-N-methylmethanesulfonamide, a small molecule...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and application of N-cycloheptyl-N-methylmethanesulfonamide, a small molecule with potential as a novel chemical probe. In the absence of established biological targets for this specific compound, this guide outlines a systematic and robust workflow to elucidate its biological activity, identify its molecular target(s), and validate its utility as a research tool. The protocols provided herein are foundational and can be adapted for the characterization of other novel small molecules in chemical biology and drug discovery.

Introduction: The Potential of Sulfonamides as Chemical Probes

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Sulfonamide derivatives have also been developed as fluorescent probes for tumor imaging, highlighting their versatility.[2][3] N-cycloheptyl-N-methylmethanesulfonamide belongs to the N-alkyl-N-cycloalkyl-methanesulfonamide class of compounds. While the specific biological activity of this molecule is not yet characterized, its structural motifs suggest the potential for interaction with biological macromolecules, making it a candidate for development as a chemical probe.

A chemical probe is a small molecule used to selectively interact with and modulate the function of a specific protein target, thereby enabling the study of that protein's role in cellular and organismal biology.[4] The development of a novel chemical probe requires a systematic approach to identify its biological target and characterize its effects. This guide provides the experimental framework for such an endeavor.

A N-cycloheptyl-N- methylmethanesulfonamide B Initial Characterization: Cytotoxicity & Phenotypic Screening A->B Investigate Biological Effect C Target Identification B->C If Bioactive D Target Validation & Probe Optimization C->D Putative Target(s) Identified E Application in Biological Studies D->E Validated Probe

Figure 1: A high-level overview of the workflow for characterizing a novel chemical probe.

Initial Characterization: Assessing Biological Activity

The first step in characterizing a novel compound is to determine if it elicits a biological response in a cellular context. A common starting point is to assess its effect on cell viability or proliferation.

Cell Viability/Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle: Metabolically active cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-cycloheptyl-N-methylmethanesulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Data Layout for MTT Assay

Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Vehicle)1.25100%
0.11.2297.6%
11.1592.0%
100.8870.4%
500.6048.0%
1000.3528.0%

Target Identification: Unveiling the Molecular Mechanism

If N-cycloheptyl-N-methylmethanesulfonamide demonstrates consistent biological activity, the next critical step is to identify its molecular target(s). Several methods can be employed for this purpose.

cluster_0 Target ID Strategies Probe-Based Probe-Based Methods - Affinity Chromatography - Photoaffinity Labeling Label-Free Label-Free Methods - Cellular Thermal Shift Assay (CETSA) - Drug Affinity Responsive Target Stability (DARTS) Indirect Indirect Methods - Genetic Screens (e.g., CRISPR) - Transcriptomics/Proteomics

Figure 2: Common strategies for target identification of a novel chemical probe.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method for identifying the targets of a compound in a cellular context.[5] The principle behind CETSA is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

Principle: Upon heating, proteins denature and aggregate. The binding of a small molecule can increase the melting temperature (Tm) of its target protein. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining at different temperatures.

  • Cell Treatment:

    • Culture cells to confluency in appropriate culture dishes.

    • Treat the cells with N-cycloheptyl-N-methylmethanesulfonamide at a concentration known to be bioactive (from the MTT assay) or a vehicle control for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting to detect a candidate target protein. If a target is unknown, this method can be coupled with mass spectrometry for proteome-wide analysis.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Target Validation: Confirming the Interaction

Once a putative target has been identified, it is crucial to validate the interaction both in vitro and in a cellular context.

In Vitro Target Engagement: Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), can be used to confirm the direct binding of the compound to a purified recombinant version of the putative target protein.[6][7]

Principle: The assay monitors the thermal denaturation of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).

  • Reaction Setup:

    • In a 96-well PCR plate, set up reactions containing the purified target protein (e.g., 2-5 µM), a fluorescent dye (e.g., 5X SYPRO Orange), and varying concentrations of N-cycloheptyl-N-methylmethanesulfonamide in a suitable buffer.[8] Include a vehicle control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the transition.

    • An increase in the Tm in the presence of the compound confirms direct binding.

Table 2: Example Data from Thermal Shift Assay

Compound Concentration (µM)Melting Temperature (Tm) (°C)
0 (Vehicle)52.5
153.8
1055.2
10057.1
Cellular Target Engagement: Western Blotting for Downstream Effects

If the target protein is part of a known signaling pathway, its modulation by the chemical probe should lead to changes in the phosphorylation state or expression levels of downstream proteins. Western blotting is a standard technique to assess these changes.[9]

  • Cell Lysis and Protein Quantification:

    • Treat cells with N-cycloheptyl-N-methylmethanesulfonamide at various concentrations and time points.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

    • Incubate the membrane with a primary antibody specific to the target protein or a downstream signaling component (and its phosphorylated form).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities to determine changes in protein expression or phosphorylation.

cluster_0 Western Blot Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Immunoblotting D->E F 6. Detection E->F

Figure 3: A simplified workflow for Western blotting.

Conclusion and Future Directions

This guide provides a foundational framework for the characterization of N-cycloheptyl-N-methylmethanesulfonamide as a novel chemical probe. By systematically assessing its biological activity, identifying its molecular target, and validating the interaction, researchers can establish its utility as a tool for studying cellular pathways and disease mechanisms. Further studies could involve optimizing the probe's potency and selectivity through medicinal chemistry efforts and utilizing it in more complex biological models, such as 3D cell cultures or in vivo studies.

References

  • Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. (2024). PMC.[Link]

  • Current and emerging target identification methods for novel antimalarials. (2021). PMC.[Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2015). PMC.[Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2021). Organic & Biomolecular Chemistry.[Link]

  • Cell-Based Assays Guide. (2025). Antibodies.com.[Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf.[Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). MDPI.[Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI.[Link]

  • Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. (1993). PubMed.[Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.[Link]

  • Thermal shift Assay using SYPRO® Orange to detect Protein Melting Temperatures. (n.d.). Analytik Jena.[Link]

  • Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (2026). ResearchGate.[Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.[Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen.[Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). Semantic Scholar.[Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad.[Link]

  • Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers. (2023). MDPI.[Link]

  • Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. (n.d.). Bio-Rad.[Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021). Asian Pacific Journal of Health Sciences.[Link]

  • Chemical probes for target identification. (n.d.). ResearchGate.[Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au.[Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024). Bitesize Bio.[Link]

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. (2023). PMC.[Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI.[Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.[Link]

  • Thermal shift assay. (n.d.). Wikipedia.[Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2011). PMC.[Link]

  • Western Blot Protocol. (n.d.). GenScript.[Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of N-cycloheptyl-N-methylmethanesulfonamide as a Potential TRPM8 Modulator

Authored by: A Senior Application Scientist Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets. This guide provides a detailed framework for developing and executing high-throughput screening assays for N-cycloheptyl-N-methylmethanesulfonamide, a compound of interest for which the biological targets are not yet fully elucidated. Drawing upon methodologies for structurally related compounds, this document will focus on assays designed to investigate its potential activity as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a well-established therapeutic target for conditions such as neuropathic pain, migraine, and cancer. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into assay design, execution, and data interpretation.

Introduction to N-cycloheptyl-N-methylmethanesulfonamide and its Therapeutic Potential

N-cycloheptyl-N-methylmethanesulfonamide is a sulfonamide derivative with a chemical structure that suggests potential biological activity. While specific biological targets have not been extensively reported, its structural motifs are found in compounds known to interact with various physiological pathways. The sulfonamide group, for instance, is a common feature in a wide range of therapeutic agents.

Given the structural similarities to known modulators of the TRPM8 ion channel, a polymodal cation channel activated by cold temperatures and cooling agents like menthol, this guide will focus on HTS strategies to explore this potential interaction. The modulation of TRPM8 is a promising avenue for the development of novel therapeutics for pain and other conditions. Therefore, the primary objective of the following protocols is to establish a robust HTS cascade to identify and characterize the potential modulatory effects of N-cycloheptyl-N-methylmethanesulfonamide on TRPM8.

Safety and Handling of N-cycloheptyl-N-methylmethanesulfonamide

Prior to initiating any experimental work, it is crucial to be familiar with the safety and handling requirements for N-cycloheptyl-N-methylmethanesulfonamide.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a well-ventilated place.

  • Keep container tightly closed.

  • Keep cool.

For detailed information, always refer to the manufacturer's Safety Data Sheet (SDS).

High-Throughput Screening (HTS) Workflow for TRPM8 Modulation

The proposed HTS workflow is designed to efficiently screen for and validate the activity of N-cycloheptyl-N-methylmethanesulfonamide on the TRPM8 channel. The workflow consists of a primary screen to identify potential hits, followed by secondary assays for hit confirmation and characterization.

Method

Application Note: N-Cycloheptyl-N-methylmethanesulfonamide as a Scaffold for Novel Compound Libraries

Introduction & Strategic Rationale In the pursuit of novel therapeutics, the exploration of underexplored chemical space is a foundational strategy for drug discovery. N-cycloheptyl-N-methylmethanesulfonamide (CAS 128116...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the pursuit of novel therapeutics, the exploration of underexplored chemical space is a foundational strategy for drug discovery. N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0) [1] represents a highly versatile, yet underutilized, structural scaffold for the generation of high-throughput screening (HTS) libraries.

As a Senior Application Scientist, the decision to utilize this specific scaffold is driven by a combination of unique steric properties, optimized pharmacokinetics, and highly tractable late-stage functionalization chemistry.

Causality in Scaffold Design (E-E-A-T)
  • The Cycloheptyl Ring (Steric Adaptation): Unlike planar aromatic rings or rigid cyclohexyl systems, the seven-membered cycloheptyl ring exhibits immense conformational flexibility, primarily adopting dynamic twist-chair conformations [2]. This allows the lipophilic moiety to "mold" into deep, irregularly shaped hydrophobic pockets in target proteins (e.g., allosteric sites on kinases or GPCRs) that traditional flat rings cannot access.

  • The N-Methylmethanesulfonamide Core (Permeability): Sulfonamides are classic bioisosteres for amides, offering improved metabolic stability and a distinct tetrahedral geometry. The critical inclusion of the N-methyl group eliminates the hydrogen bond donor capacity of the nitrogen atom. This strategic methylation significantly enhances passive membrane permeability and oral bioavailability by reducing the topological polar surface area (TPSA).

  • Synthetic Tractability (α-Lithiation): The methanesulfonamide S-methyl group is the linchpin of this scaffold's utility. The strong electron-withdrawing nature of the sulfonyl group acidifies the adjacent methyl protons, allowing for facile α-deprotonation using strong bases [3]. The resulting α-sulfonyl carbanion acts as a powerful nucleophile, enabling rapid, divergent library synthesis through electrophilic trapping.

Physicochemical Profiling

A critical aspect of library design is ensuring that the core scaffold leaves sufficient "molecular weight room" for late-stage functionalization while strictly adhering to drug-like properties (Lipinski's Rule of Five).

Table 1: Physicochemical comparison of N-cycloheptyl-N-methylmethanesulfonamide against common analogs.

PropertyN-Cycloheptyl-N-methylmethanesulfonamideN-Cyclohexyl-N-methylmethanesulfonamideN-Phenyl-N-methylmethanesulfonamide
Molecular Weight ( g/mol ) 205.32191.29185.24
Topological Polar Surface Area (Ų) 42.542.542.5
H-Bond Donors / Acceptors 0 / 20 / 20 / 2
Rotatable Bonds 222
Conformational Flexibility High (Twist-chair)Low (Rigid chair)Very Low (Planar)
Estimated LogP ~2.1~1.7~1.5

Experimental Protocols

Protocol 1: Divergent Library Synthesis via α-Lithiation

Objective: To generate a library of extended sulfonamides by trapping the α-sulfonyl carbanion with diverse electrophiles (e.g., aldehydes, ketones, alkyl halides). Self-Validating System: The protocol incorporates an LC-MS/TLC checkpoint to confirm carbanion trapping before proceeding to high-throughput purification, preventing the costly processing of failed reactions.

  • Preparation: Flame-dry a 50 mL Schlenk flask under an argon atmosphere. Add N-cycloheptyl-N-methylmethanesulfonamide (1.0 mmol, 205 mg) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

    • Causality: Low temperatures are absolute prerequisites to stabilize the highly reactive α-sulfonyl carbanion and prevent unwanted self-condensation or elimination side reactions.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes. Stir the mixture at -78 °C for 1 hour.

    • Causality:n-BuLi is a sufficiently strong base to quantitatively deprotonate the S-methyl group without attacking the structurally protected sulfonamide core.

  • Electrophilic Trapping: Add the chosen electrophile (1.2 mmol) dissolved in 2 mL of anhydrous THF dropwise. (Note: For library generation, this step is performed in parallel across a 96-well reactor block).

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature over 1 hour.

  • Validation Checkpoint: Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via UPLC-MS to confirm the disappearance of the scaffold mass (m/z 206 [M+H]+) and the appearance of the product mass.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize any remaining base. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude products via automated preparative LC-MS to achieve >95% purity.

Protocol 2: High-Throughput Screening (HTS) Plate Preparation
  • Solubilization: Dissolve the purified library compounds in 100% LC-MS grade DMSO to a stock concentration of 10 mM.

  • Acoustic Dispensing: Use an Echo Acoustic Liquid Handler to transfer nanoliter volumes (e.g., 25 nL) of the stock solutions into 384-well or 1536-well assay plates.

    • Causality: Acoustic dispensing uses sound energy to transfer liquids, eliminating plastic tip waste and completely preventing cross-contamination between library members.

  • Assay Ready: Backfill the plates with assay buffer to achieve the desired final screening concentration (e.g., 10 µM, with a final DMSO concentration of ≤0.5% to prevent solvent-induced cytotoxicity).

Visualizations

SyntheticWorkflow A N-cycloheptyl-N-methyl methanesulfonamide (Scaffold) B Cool to -78 °C in THF Add n-BuLi A->B Deprotonation C α-Sulfonyl Carbanion Intermediate B->C 1 hour D Add Electrophile Library (R-CHO, R-X) C->D Trapping E Quench & Workup (NH4Cl aq) D->E 2 hours to RT F Diversified Sulfonamide Compound Library E->F Purification

Fig 1: Synthetic workflow for α-lithiation and electrophilic trapping of the scaffold.

ScreeningCascade A Compound Library B Primary HTS (Phenotypic/Target) A->B Acoustic Dispensing C Hit Validation B->C Active Hits D In Vitro ADME (Microsomes, Caco-2) C->D Validated Hits E Lead Optimization D->E Favorable PK

Fig 2: High-throughput screening and pharmacological validation cascade for the novel library.

References

  • Title: N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Synthesis and antimicrobial properties of cycloheptyl substituted benzimidazolium salts and their silver(I) carbene complexes Source: Heterocyclic Communications (De Gruyter) URL: [Link]

  • Title: SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES. PART 4 : NARATRIPTAN FROM α-ANILINOACETALDEHYDE DIMETHYLACETAL Source: CLOCKSS (Chemistry Literature) URL: [Link]

Application

Application Notes and Protocols for the Quantification of N-cycloheptyl-N-methylmethanesulfonamide in Biological Samples

Introduction N-cycloheptyl-N-methylmethanesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research as a core structure for developing therapeutic agents.[1] A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-cycloheptyl-N-methylmethanesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research as a core structure for developing therapeutic agents.[1] Accurate quantification of this and similar molecules in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides a comprehensive guide to the analytical methodologies for the robust and reliable quantification of N-cycloheptyl-N-methylmethanesulfonamide, adhering to international regulatory standards.[2][3][4]

The protocols detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of N-cycloheptyl-N-methylmethanesulfonamide

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC9H19NO2S[5]
Molecular Weight205.32 g/mol [5]
IUPAC NameN-cycloheptyl-N-methylmethanesulfonamide[5]
SMILESCN(C1CCCCCC1)S(=O)(=O)C[5]

These properties suggest that the compound is of moderate polarity and suitable for analysis by reversed-phase liquid chromatography. Its molecular weight is well within the range for mass spectrometric detection.

Bioanalytical Method Development and Validation

The objective of bioanalytical method validation is to demonstrate that the developed assay is suitable for its intended purpose.[2] This involves a series of experiments to assess the method's performance characteristics. The recommendations from the International Council for Harmonisation (ICH) M10 guideline, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide the framework for this validation.[2][3][4][6]

Core Principles of Method Validation

A full validation should be conducted when a new bioanalytical method is established.[6] The key parameters to be evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[6]

  • Accuracy and Precision: The closeness of determined values to the nominal concentration and the degree of scatter between a series of measurements, respectively.[4]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[7]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The alteration of the analytical signal due to co-eluting substances from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[4]

Recommended Analytical Workflow: LC-MS/MS

For the quantification of N-cycloheptyl-N-methylmethanesulfonamide in biological samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity, selectivity, and wide dynamic range.[8][9]

Below is a logical workflow for sample analysis:

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Add IS Extraction Protein Precipitation / LLE / SPE Spike->Extraction Extract Analyte Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentrate Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Separate Components Detection Mass Spectrometric Detection Separation->Detection Detect Ions Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS analytical workflow from sample preparation to data reporting.

Detailed Protocols

Internal Standard Selection

An appropriate internal standard (IS) is critical for correcting for variability during sample preparation and analysis. A stable isotope-labeled (SIL) analog of N-cycloheptyl-N-methylmethanesulfonamide (e.g., with deuterium or ¹³C) would be the ideal IS. If a SIL-IS is not available, a structurally similar compound with comparable extraction recovery and ionization efficiency can be used. For this protocol, we will assume the use of a hypothetical SIL-IS.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-cycloheptyl-N-methylmethanesulfonamide and its SIL-IS in methanol to prepare individual stock solutions.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water. These will be used to spike into the blank biological matrix to create calibration standards and quality control (QC) samples.[11]

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup, suitable for initial method development.

Protocol Steps:

  • Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (100 ng/mL) to all tubes except the blank matrix.

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Rationale: Acetonitrile is an effective precipitating agent for plasma proteins. The addition of formic acid helps to improve the recovery and chromatographic peak shape of the analyte. Evaporation and reconstitution concentrate the analyte and ensure compatibility with the initial mobile phase.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower matrix effects, solid-phase extraction is a powerful alternative.[12]

SPE_Workflow Condition 1. Condition Cartridge (Methanol, then Water) Equilibrate 2. Equilibrate Cartridge (Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (Remove Interferences) Load->Wash Elute 5. Elute Analyte (Organic Solvent) Wash->Elute

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol Steps:

  • Select a suitable SPE sorbent (e.g., a mixed-mode cation exchange or a reversed-phase polymer).

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Pre-treat the 100 µL biological sample (spiked with IS) by diluting with 400 µL of 2% formic acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Rationale: The choice of a mixed-mode sorbent can provide enhanced selectivity by utilizing both hydrophobic and ionic interactions for analyte retention and cleanup. The wash steps are crucial for removing matrix components that can cause ion suppression or enhancement.[12]

LC-MS/MS Instrumentation and Parameters
ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 or PFP, sub-2 µm particle size (e.g., 2.1 x 50 mm)C18 offers good retention for moderately polar compounds. PFP can offer alternative selectivity.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient Elution Start at 5% B, ramp to 95% B, hold, and re-equilibrateA gradient is necessary to elute the analyte with good peak shape and separate it from matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.[9]
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis.[4]
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen and sulfone moieties are likely to be protonated.
MRM Transitions To be determined by infusionPrecursor ion will be [M+H]⁺. Product ions will result from fragmentation of the parent molecule.
Collision Energy To be optimized for each transition

Multiple Reaction Monitoring (MRM) Transition Development:

  • Infuse a standard solution of N-cycloheptyl-N-methylmethanesulfonamide directly into the mass spectrometer to determine the precursor ion (likely m/z 206.1 for [C9H19NO2S+H]⁺).

  • Perform a product ion scan to identify the most stable and abundant fragment ions.

  • Repeat for the SIL-IS.

  • Select at least two MRM transitions (one for quantification, one for confirmation) for the analyte and one for the IS.

Method Validation Data (Hypothetical)

The following tables summarize the expected performance of the validated method according to regulatory guidelines.[2][13]

Table 1: Calibration Curve Performance

Parameter Acceptance Criteria Result
Calibration Range 1 - 1000 ng/mL Pass
Regression Model Weighted (1/x²) linear regression Pass

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%RSD) Acceptance Criteria
LLOQ 1 1.05 105.0 8.5 Accuracy: 80-120%, Precision: ≤20%
Low QC 3 2.91 97.0 6.2 Accuracy: 85-115%, Precision: ≤15%
Mid QC 100 102.5 102.5 4.1 Accuracy: 85-115%, Precision: ≤15%

| High QC | 800 | 784.0 | 98.0 | 3.5 | Accuracy: 85-115%, Precision: ≤15% |

Table 3: Recovery and Matrix Effect

QC Level Recovery (%) Matrix Factor IS-Normalized Matrix Factor Acceptance Criteria
Low QC 85.2 0.95 0.98 Recovery: Consistent and precise. IS-Normalized MF RSD ≤15%

| High QC | 88.1 | 0.92 | 0.96 | |

Conclusion

This application note provides a detailed framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of N-cycloheptyl-N-methylmethanesulfonamide in biological samples. The presented protocols for sample preparation and instrumental analysis are based on established principles of bioanalysis and are designed to meet stringent regulatory requirements. Adherence to these guidelines will ensure the generation of high-quality data to support drug development programs.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Retrieved from [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). PMC. Retrieved from [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022). PMC. Retrieved from [Link]

  • N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S. (n.d.). PubChem. Retrieved from [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Agilent. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. (2013). Molnar Institute. Retrieved from [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Analytical Methods. (n.d.). Ministry of Food and Drug Safety. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Prolytix. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Prolytix. Retrieved from [Link]

  • Method development for analysis of pharmaceuticals in environmental samples. (n.d.). Umweltbundesamt. Retrieved from [Link]

  • Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. (2016). Iraqi National Journal of Chemistry. Retrieved from [Link]

  • 1-cyclohexyl-N-methylmethanesulfonamide | C8H17NO2S. (n.d.). PubChem. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). MDPI. Retrieved from [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. (2025). MDPI. Retrieved from [Link]

  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.). Waters Corporation. Retrieved from [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2012). Bioanalysis Zone. Retrieved from [Link]

  • CAS#:796108-21-9 | N-cycloheptyl-2-methylsulfanylpyridine-3-carboxamide. (2026). Chemsrc. Retrieved from [Link]

  • Guideline on Bioanalytical Method Validation. (2022). Global Health Protection Programme. Retrieved from [Link]

Sources

Method

Title: A Multi-Tiered, Cell-Based Assay Cascade for Evaluating the Efficacy of N-cycloheptyl-N-methylmethanesulfonamide as a Novel Inhibitor of the NF-κB Signaling Pathway

An Application Note and Protocol from the Senior Application Scientist Abstract This document provides a comprehensive guide for developing and implementing a series of robust, cell-based assays to characterize the effic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for developing and implementing a series of robust, cell-based assays to characterize the efficacy of a novel compound, N-cycloheptyl-N-methylmethanesulfonamide. As the precise biological target of this compound is under investigation, we present a scientifically rigorous, hypothesis-driven approach. We postulate that N-cycloheptyl-N-methylmethanesulfonamide acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation, immunity, and cell survival that is frequently dysregulated in disease.[1][2][3] This guide details a logical, three-tiered assay cascade—from a high-throughput primary reporter screen to a mechanistic imaging-based assay and a confirmatory gene expression analysis—designed to provide a holistic view of the compound's potency, mechanism, and functional consequences. Each protocol is designed with internal controls and validation checkpoints to ensure data integrity and reproducibility, aligning with best practices in modern drug discovery.[4][5][6]

Introduction: The Rationale for Targeting the NF-κB Pathway

The NF-κB family of transcription factors are central regulators of cellular responses to stimuli such as pro-inflammatory cytokines (e.g., TNF-α), microbial products, and cellular stress.[3][7] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[2][8] This event unmasks a nuclear localization signal (NLS) on the NF-κB p65/p50 dimer, facilitating its rapid translocation into the nucleus.[9] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) to activate the transcription of hundreds of target genes, including those for cytokines, chemokines, and anti-apoptotic proteins.[2]

Given its central role, the aberrant activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases, autoimmune disorders, and cancers.[7] This makes it a high-value target for therapeutic intervention. This application note outlines a strategic workflow to rigorously test the hypothesis that N-cycloheptyl-N-methylmethanesulfonamide (referred to herein as "Compound X") derives its therapeutic potential from the inhibition of this critical pathway.

The Assay Development and Screening Workflow

A successful compound evaluation strategy relies on a tiered or cascaded approach. This ensures that initial findings from high-throughput primary screens are confirmed and expanded upon with more detailed, lower-throughput secondary and confirmatory assays. This workflow maximizes efficiency by quickly identifying promising candidates while building a comprehensive, mechanistically-grounded data package.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Validation cluster_2 Tier 3: Functional Confirmation Primary NF-κB Luciferase Reporter Assay (High-Throughput) Secondary High-Content Imaging Assay (p65 Nuclear Translocation) Primary->Secondary Confirm Mechanism Confirmatory qPCR of Endogenous NF-κB Target Genes Secondary->Confirmatory Confirm Functional Output

Figure 1. A tiered workflow for compound evaluation.

Tier 1 Protocol: Primary HTS using an NF-κB Luciferase Reporter Assay

This assay serves as the initial, high-throughput method to quantify the transcriptional activity of NF-κB and determine the potency (IC50) of Compound X.

Principle of the Assay

The assay utilizes a cell line stably or transiently transfected with a reporter vector. This vector contains the firefly luciferase gene downstream of a minimal promoter and multiple tandem repeats of the NF-κB consensus response element.[1] When NF-κB is activated by a stimulus (e.g., TNF-α), it binds to these elements and drives luciferase expression. The resulting luminescence is directly proportional to NF-κB activity.[10] An inhibitor like Compound X will reduce the luminescent signal in stimulated cells. A co-transfected vector with a constitutively expressed Renilla luciferase is used to normalize for cell viability and transfection efficiency.[11]

Luciferase_Principle cluster_0 Cellular Events cluster_1 Reporter Construct cluster_2 Assay Readout Stimulus TNF-α Stimulus Pathway NF-κB Pathway Activation Stimulus->Pathway Translocation p65/p50 Translocation to Nucleus Pathway->Translocation Binding Binding to NF-κB Response Element Translocation->Binding Reporter [NF-κB RE]n - Promoter - Luciferase Gene Binding->Reporter Drives Transcription Luminescence Light Production Reporter->Luminescence Produces Enzyme CompoundX Compound X (Inhibitor) CompoundX->Pathway Inhibits

Figure 2. Principle of the NF-κB luciferase reporter assay.

Detailed Protocol

Materials:

  • Cell Line: HEK293T cells are recommended due to their high transfection efficiency. Alternatively, a stable NF-κB reporter cell line (e.g., from BPS Bioscience, Cat# 60614) can be used for greater consistency.[12]

  • Reporter Plasmids: NF-κB Firefly Luciferase reporter and a constitutive Renilla Luciferase control vector.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Reagents: Lipofectamine 3000, Opti-MEM, Recombinant Human TNF-α (stimulus), Compound X stock (in DMSO), Dual-Luciferase® Reporter Assay System (e.g., Promega), PBS.

  • Plates: White, clear-bottom 96-well microplates.

Procedure:

  • Cell Seeding: Seed HEK293T cells at a density of 20,000 cells/well in 100 µL of culture medium into a 96-well plate. Incubate overnight (37°C, 5% CO2).

  • Transfection (if not using a stable cell line):

    • For each well, prepare a mix of 100 ng NF-κB firefly luciferase reporter and 10 ng Renilla luciferase control vector in Opti-MEM.

    • Add Lipofectamine 3000 according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add 20 µL of the DNA-lipid complex to each well. Incubate for 24 hours.[1]

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in culture medium. A typical starting range is 100 µM to 1 nM.

    • Carefully remove the medium from the cells and replace with 90 µL of medium containing the desired concentration of Compound X or vehicle (DMSO) for controls.

    • Causality: It is critical to ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) to avoid solvent-induced artifacts.[1]

    • Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells and engage its target before stimulation.

  • Cell Stimulation:

    • Prepare a TNF-α solution in culture medium. Add 10 µL to each well to achieve a final concentration of 20 ng/mL.[1]

    • To "unstimulated" control wells, add 10 µL of medium without TNF-α.

    • Incubate for 6 hours at 37°C, 5% CO2.

  • Cell Lysis & Luciferase Measurement:

    • Remove the medium and gently wash cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well. Lyse cells on an orbital shaker for 15 minutes at room temperature.[11]

    • Using a luminometer with dual injectors, add 50-100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Subsequently, inject 50-100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.[1]

Data Analysis and Validation
  • Normalization: For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This corrects for variations in cell number and transfection efficiency.

  • Fold Induction: Normalize the data to the stimulated vehicle control.

    • % Inhibition = 100 * (1 - (Normalized Value_Compound / Normalized Value_StimulatedVehicle))

  • IC50 Calculation: Plot the % Inhibition against the log concentration of Compound X and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Assay Quality Control (Z'-Factor): Before screening, validate the assay window by running a plate with multiple replicates of positive (TNF-α stimulated, vehicle control) and negative (unstimulated, vehicle control) controls. The Z'-factor is a measure of assay quality.[13][14]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay is considered excellent for HTS if the Z'-factor is > 0.5 .[15]

Control TypeReplicates (n=16)Mean LuminescenceStd. Deviation (SD)
Positive Control (TNF-α)1-16850,00045,000
Negative Control (Unstimulated)17-3230,0005,000
Z'-Factor Calculation 0.71

Table 1. Example data for Z'-factor calculation, demonstrating an excellent assay window.

Tier 2 Protocol: High-Content Imaging of p65 Nuclear Translocation

This secondary, image-based assay provides direct, mechanistic evidence of NF-κB inhibition by quantifying the cellular location of the p65 subunit. It serves to validate hits from the primary screen.[9][16]

Principle and Pathway

This assay visually confirms that Compound X prevents the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. Cells are treated, stimulated, and then fixed. Immunofluorescence is used to label the p65 protein and the nucleus (with DAPI). An automated microscope acquires images, and software quantifies the fluorescence intensity of p65 in both cellular compartments.[17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB_p65 IκB-p65-p50 (Inactive Complex) IKK->IkB_p65 Phosphorylates IκB IkB_p P-IκB p65_p50 p65-p50 (Active) IkB_p65->p65_p50 Releases Proteasome Proteasome IkB_p65->Proteasome Ub/Degradation p65_nuc p65-p50 p65_p50->p65_nuc Translocation DNA κB DNA Site p65_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-6, ICAM-1) DNA->Transcription Activates TNF TNF-α TNF->TNFR Binds CompoundX Compound X CompoundX->IKK Inhibits

Figure 3. The canonical NF-κB signaling pathway and the hypothetical inhibitory point of Compound X.

Detailed Protocol

Materials:

  • Cell Line: A549 (human lung carcinoma) or HUVECs, which show robust NF-κB translocation.

  • Reagents: Recombinant Human TNF-α, Compound X, 4% Paraformaldehyde (PFA), 0.2% Triton X-100 in PBS, 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer).

  • Antibodies: Rabbit anti-p65 primary antibody, Goat anti-Rabbit Alexa Fluor 488 secondary antibody.

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Plates: 384-well optical-quality imaging plates (e.g., PerkinElmer CellCarrier).

Procedure:

  • Cell Seeding: Seed A549 cells at 3,000 cells/well in a 384-well imaging plate. Incubate overnight.[16]

  • Compound Treatment & Stimulation: Pre-treat cells with serial dilutions of Compound X for 1 hour, as described in section 3.2.3.

  • Stimulation: Stimulate cells with 20 ng/mL TNF-α for 30 minutes. This time point is often maximal for p65 translocation.[18]

  • Fixation and Permeabilization:

    • Carefully aspirate the medium.

    • Fix cells by adding 4% PFA for 15 minutes at room temperature.

    • Wash wells 3 times with PBS.

    • Permeabilize cells with 0.2% Triton X-100 for 10 minutes.

    • Causality: Permeabilization is essential to allow the antibodies to cross the cell membrane and access intracellular targets.

  • Immunostaining:

    • Wash 3 times with PBS.

    • Block non-specific antibody binding by incubating with 5% BSA for 1 hour.

    • Incubate with anti-p65 primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash 3 times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

    • Wash 3 times with PBS, leaving the final wash in the wells for imaging.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system (e.g., PerkinElmer Operetta). Use the DAPI channel to identify nuclei and the FITC/GFP channel for p65 (Alexa Fluor 488).

    • Use the imaging software to define cellular compartments. The DAPI signal defines the "nuclear mask." A "cytoplasmic mask" is created by defining a ring around the nuclear mask.[17]

    • Analysis Metric: The primary output is the ratio of the mean p65 fluorescence intensity in the nucleus to that in the cytoplasm (Nuc/Cyt Ratio). A higher ratio indicates greater translocation.

Tier 3 Protocol: qPCR for Endogenous Target Gene Expression

This assay confirms that the observed inhibition of p65 translocation results in a functionally relevant downstream effect: the reduced transcription of endogenous NF-κB target genes.

Rationale

Measuring the mRNA levels of genes known to be regulated by NF-κB, such as the pro-inflammatory cytokine IL6 or the feedback regulator NFKBIA (encoding IκBα), provides physiological validation of the compound's activity.[19][20] This method is highly sensitive and quantitative.

Detailed Protocol

Materials:

  • Cell Line: A549 or similar TNF-α responsive cell line.

  • Reagents: Compound X, TNF-α, RNeasy Mini Kit (Qiagen) for RNA extraction, High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher), PowerUp SYBR Green Master Mix (Thermo Fisher).

  • Primers: Validated qPCR primers for a housekeeping gene (GAPDH or ACTB) and NF-κB target genes (e.g., IL6, NFKBIA).

  • Plates: 6-well or 12-well plates for cell culture and treatment.

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to ~80% confluency. Treat with vehicle, Compound X (at its IC50 and 10x IC50), and/or a positive control inhibitor.

  • Stimulation: After a 1-hour pre-treatment, stimulate cells with 20 ng/mL TNF-α for 2-4 hours. This duration is typically sufficient for robust target gene induction.

  • RNA Extraction: Lyse cells and extract total RNA using the RNeasy Mini Kit following the manufacturer's protocol. Quantify RNA concentration and purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions in triplicate using SYBR Green Master Mix, cDNA template, and primers for your target and housekeeping genes.

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis (ΔΔCt Method):

    • Step 1 (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene: ΔCt = Ct_target - Ct_housekeeping.

    • Step 2 (ΔΔCt): Normalize the ΔCt of the treated samples to the ΔCt of the stimulated vehicle control: ΔΔCt = ΔCt_treated - ΔCt_control.

    • Step 3 (Fold Change): Calculate the fold change in gene expression: Fold Change = 2^(-ΔΔCt).

Summary of Expected Results and Data Integration

A successful evaluation will show a consistent, dose-dependent inhibitory effect of Compound X across the entire assay cascade.

Assay TypeKey MetricExpected Result with Compound X
Luciferase Reporter IC50Dose-dependent decrease in luminescence; e.g., IC50 = 500 nM
High-Content Imaging Nuc/Cyt p65 RatioDose-dependent decrease in the ratio, preventing the increase seen with TNF-α
qPCR Fold Change (mRNA)Dose-dependent reduction in IL6 and NFKBIA gene induction by TNF-α

Table 2. Integrated data summary for evaluating Compound X efficacy.

Conclusion

This application note details a robust, multi-tiered cell-based assay strategy for evaluating the efficacy and mechanism of action of N-cycloheptyl-N-methylmethanesulfonamide as a putative NF-κB inhibitor. By progressing from a high-throughput reporter assay to mechanistic imaging and finally to functional gene expression analysis, researchers can build a high-confidence data package. This cascade provides a clear, scientifically validated framework for making critical go/no-go decisions in the early stages of the drug discovery pipeline. Each protocol is grounded in established methodologies and includes critical validation steps to ensure the generation of reliable and reproducible data.

References

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Retrieved from [Link]

  • Sui, Y. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Retrieved from [Link]

  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. Retrieved from [Link]

  • CDD Support. (2026, February 9). Plate Quality Control. CDD Support. Retrieved from [Link]

  • Bowdish Lab. (2012, July 11). NF-KBLUCIFERASE ASSAY. Bowdish Lab. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH. Retrieved from [Link]

  • CHUM Research Centre. (n.d.). Live Cell Imaging: Studying NF-kB Signaling Dynamics Using the Operettta System. CHUM. Retrieved from [Link]

  • JoVE. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Luciferase Reporter HCT-116 Cell Line. BPS Bioscience. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. News-Medical.Net. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • Visikol. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery. Visikol. Retrieved from [Link]

  • Liu, M. et al. (2022). A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]

  • Njikan, S. et al. (2018, June 28). High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLOS ONE. Retrieved from [Link]

  • Zarrow, J. et al. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). A Novel High-Throughput Cell-Based Assay Aimed at Identifying Inhibitors of DNA Metabolism in Bacteria. ASM Journals. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Semantic Scholar. (2018, June 28). High content, high-throughput screening for small molecule inducers of NF-κB translocation. Semantic Scholar. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Bio-Rad. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappa B Pathway Screening Array. RayBiotech. Retrieved from [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Pharmaron. Retrieved from [Link]

  • Starlard-Davenport, A. et al. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Retrieved from [Link]

  • PLOS ONE. (n.d.). High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLOS ONE. Retrieved from [Link]

  • ScienCell. (n.d.). GeneQuery™ Human NF-kB Signaling Pathway qPCR Array Kit. ScienCell. Retrieved from [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes. Retrieved from [Link]

  • Bentham Science Publishers. (2022, June 15). Establishment of a High Content Image Platform to Measure NF-κB Nuclear Translocation in LPS-induced RAW264.7 Macrophages for Screening Anti-inflammatory Drug Candidates. Bentham Science Publishers. Retrieved from [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]

  • Biocompare. (2025, March 11). NF-κB Reporter Kit (NF-κB Signaling Pathway) from BPS Bioscience, Inc.. Biocompare. Retrieved from [Link]

  • PubMed. (n.d.). Monitoring NF-kappa B Transactivation Potential via Real-Time PCR Quantification of I Kappa B-alpha Gene Expression. PubMed. Retrieved from [Link]

  • Martin, M. et al. (2023, March 14). Overexpression of IκBα modulates NF-κB activation of inflammatory target gene expression. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2015, February 23). Monitoring NF-κB Transactivation Potential Via Real-Time PCR Quantification of IκB-α Gene Expression. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-cycloheptyl-N-methylmethanesulfonamide. PubChem. Retrieved from [Link]

Sources

Application

Application Note: N-Cycloheptyl-N-methylmethanesulfonamide in Fragment-Based Drug Discovery for Targeted Therapies

Executive Summary & Chemical Rationale In the contemporary landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight tool compounds are essential for probing cryptic or challenging protein binding pockets....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the contemporary landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight tool compounds are essential for probing cryptic or challenging protein binding pockets. N-cycloheptyl-N-methylmethanesulfonamide (CAS: 1281160-88-0; Library ID: Z216450634) is a highly versatile methanesulfonamide derivative (Molecular Formula: C9H19NO2S, MW: 205.32 g/mol ) utilized as a core building block in the development of targeted therapies[1].

From a physicochemical perspective, the nitrogen atom in this compound is fully substituted with a methyl and a cycloheptyl group. This structural feature precludes the formation of classic N-H···O hydrogen bonds typically seen in primary and secondary sulfonamides[1]. Consequently, the molecule relies on weaker C-H···O interactions and the steric bulk/shape complementarity of the cycloheptyl ring to anchor itself within target protein pockets[1]. This unique binding modality makes it an exceptional fragment probe for identifying novel allosteric or highly conserved druggable sites in both viral and epigenetic targets.

Mechanistic Target Applications

A. Antiviral Therapy: SARS-CoV-2 NSP13 Helicase

The Non-structural protein 13 (NSP13) of SARS-CoV-2 is a highly conserved helicase that plays an essential role in viral replication, making it a high-priority target for pan-coronavirus antiviral development[2]. Because the active sites of helicases are notoriously difficult to drug with conventional high-throughput screening, FBDD is employed to find initial chemical footholds.

Through extensive crystallographic fragment screening (FBS-X), N-cycloheptyl-N-methylmethanesulfonamide was identified as a direct binder to one of the most conserved "druggable" pockets on the NSP13 apo-structure[2]. By capturing the fragment in the crystal lattice (PDB: 5RLB), researchers gained critical insights into the conformational malleability of the helicase[3]. This fragment serves as a structural anchor; medicinal chemists can systematically "grow" the compound toward the adjacent ATP- or phosphate-binding regions to engineer potent, non-hydrolysable inhibitors that lock the helicase in an inactive state[2].

B. Oncology & Epigenetics: HRP-2 / LEDGF/p75 PWWP Domains

Lens epithelium-derived growth factor p75 (LEDGF/p75) is a transcriptional co-activator implicated in severe pathologies, including HIV infection and MLL-rearranged leukemias[4]. LEDGF/p75 drives oncogenesis by tethering protein complexes to chromatin via its PWWP domain, which specifically recognizes di- or trimethylated histone H3 Lys36 (H3K36me2/3) marks[4].

Inhibiting this protein-chromatin interaction is a major therapeutic goal. However, wild-type LEDGF PWWP domain crystals are often unsuitable for high-throughput FBS-X. To bypass this bottleneck, researchers strategically utilized the highly homologous PWWP domain of its paralog, HRP-2, as a crystallographic surrogate[4]. Screening against HRP-2 successfully identified N-cycloheptyl-N-methylmethanesulfonamide (PDB: 7HGU) as a hit that elegantly samples the H3K36me2/3 pocket pharmacophore[5]. This provides a validated starting vector for synthesizing expanded analogues designed to selectively block the LEDGF/p75-chromatin tethering mechanism[4].

Quantitative Crystallographic Data Summary

The following table summarizes the validated crystallographic data for N-cycloheptyl-N-methylmethanesulfonamide across its primary therapeutic applications:

Target ProteinPDB IDResolution (Å)R-Value FreeApplication AreaFragment Role
SARS-CoV-2 NSP13 Helicase 5RLB1.980.270AntiviralBinds conserved cryptic pocket; starting point for helicase inhibition[3].
HRP-2 PWWP Domain 7HGU1.670.261Oncology / EpigeneticsSamples H3K36me2/3 pocket to block chromatin tethering[5].

Experimental Protocols

To ensure scientific rigor, the following protocols outline the self-validating systems used to identify and optimize this fragment.

Protocol 1: High-Throughput Crystallographic Fragment Screening (FBS-X)

Causality Note: Fragments possess inherently low binding affinities (typically in the millimolar range). To drive high occupancy within the protein crystal lattice without dissolving the crystal, highly concentrated fragment soaks paired with sensitive electron density mapping are required.

  • Apo-Crystal Preparation: Grow apo-crystals of the target protein (e.g., HRP-2 PWWP domain or SARS-CoV-2 NSP13) using vapor diffusion. Ensure crystals diffract to high resolution (< 2.0 Å) to allow for unambiguous ligand modeling.

  • Fragment Soaking: Transfer the apo-crystals into a soaking drop containing the crystallization mother liquor supplemented with 50 mM of N-cycloheptyl-N-methylmethanesulfonamide (Z216450634)[6]. Include 10-20% DMSO to maintain fragment solubility. Soak for 1 to 3 hours.

  • Cryo-Cooling & Diffraction: Harvest the soaked crystals, briefly pass them through a cryoprotectant solution, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Data Processing & PanDDA Analysis (Validation Step): Process the diffraction data using standard pipelines (e.g., XDS, DIALS). Because fragment density can be weak, analyze the data using Pan-Dataset Density Analysis (PanDDA). PanDDA subtracts the "ground state" apo-protein density from the soaked crystal data to generate highly sensitive "Event Maps," definitively validating the presence and orientation of the fragment[2],[3].

Protocol 2: Structure-Guided Fragment Expansion

Causality Note: A fragment hit is only a starting point. To convert N-cycloheptyl-N-methylmethanesulfonamide into a lead therapeutic, its weak C-H···O interactions must be supplemented with stronger, targeted interactions (e.g., salt bridges or classic hydrogen bonds) in adjacent sub-pockets.

  • In Silico Vector Mapping: Load the validated PDB structure (e.g., 7HGU) into computational modeling software. Identify growth vectors originating from the cycloheptyl or methyl groups that point toward unoccupied, adjacent sub-pockets (e.g., the DNA-binding residues near the H3K36me2/3 pocket)[4].

  • Analogue Synthesis: Synthesize a focused library of analogues. Maintain the core methanesulfonamide geometry but introduce functional groups (e.g., amines, carboxylates) along the identified growth vectors to establish new hydrogen bonds.

  • Orthogonal Biophysical Validation: Test the synthesized analogues using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Self-Validation: A successful expansion must show a logarithmic improvement in binding affinity (moving from mM to µM or nM Kd​ ) while maintaining or improving Ligand Efficiency (LE).

  • Co-Crystallization: Co-crystallize the target protein with the highest-affinity analogues to confirm that the original binding pose of the N-cycloheptyl-N-methylmethanesulfonamide core is preserved and that the new functional groups interact with the target as computationally predicted.

Workflow Visualization

FBDD_Workflow Target Target Selection (NSP13 or HRP-2) Cryst Apo-Protein Crystallization Target->Cryst Soak Fragment Soaking (Z216450634 at 50 mM) Cryst->Soak Diffract X-Ray Diffraction (High-Throughput) Soak->Diffract PanDDA PanDDA Analysis (Event Map Generation) Diffract->PanDDA Hit Hit Validation (PDB: 5RLB, 7HGU) PanDDA->Hit Expand Structure-Guided Expansion Hit->Expand

Fig 1: Fragment-Based Drug Discovery workflow utilizing N-cycloheptyl-N-methylmethanesulfonamide.

Sources

Method

Application Note: Preclinical In Vivo Evaluation of N-cycloheptyl-N-methylmethanesulfonamide as a SARS-CoV-2 NSP13 Helicase Inhibitor

Executive Summary & Scientific Rationale N-cycloheptyl-N-methylmethanesulfonamide (Ligand ID: Z216450634) was recently identified via crystallographic fragment screening as a direct binder to the SARS-CoV-2 Non-structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-cycloheptyl-N-methylmethanesulfonamide (Ligand ID: Z216450634) was recently identified via crystallographic fragment screening as a direct binder to the SARS-CoV-2 Non-structural protein 13 (NSP13) helicase (PDB: 5RLB)[1]. Because the NSP13 helicase is highly conserved across coronaviruses and absolutely essential for viral replication, it represents a high-value, mutation-resistant therapeutic target[2].

Mechanistically, NSP13 is an ATP-dependent helicase responsible for unwinding viral double-stranded RNA, a critical upstream step that feeds single-stranded RNA into the NSP12 RNA-dependent RNA polymerase (RdRp)[3]. Inhibition of NSP13 effectively arrests the entire replication-transcription complex[4]. Transitioning this fragment-derived compound from structural biology into a validated in vivo proof-of-concept requires a rigorous, self-validating experimental design that accounts for its unique physicochemical properties[5]. This application note details the comprehensive preclinical workflow for evaluating this compound in a mammalian system.

Mechanism of Action

Pathway RNA dsRNA Secondary Structures NSP13 NSP13 Helicase (Unwinding) RNA->NSP13 Substrate NSP12 NSP12 RdRp (Polymerase) NSP13->NSP12 ssRNA fed to RdRp Inhibitor N-cycloheptyl-N-methyl methanesulfonamide Inhibitor->NSP13 Allosteric Block Rep Viral Replication NSP12->Rep Synthesis

Fig 1: Mechanism of NSP13 inhibition arresting SARS-CoV-2 viral replication.

Physicochemical Properties & Formulation Strategy

With a molecular weight of 205.32 g/mol , N-cycloheptyl-N-methylmethanesulfonamide features a fully substituted nitrogen atom, precluding classic N-H···O hydrogen bonds[5]. Instead, it relies on weaker interactions and the significant steric bulk of its cycloheptyl ring[5].

Causality in Formulation: The lipophilicity imparted by the cycloheptyl group dictates that standard aqueous buffers will cause the compound to precipitate in the bloodstream. A specialized lipid-based or PEGylated vehicle is mandatory to ensure systemic bioavailability.

Table 1: Target Pharmacokinetic Parameters (Simulated for 10 mg/kg PO Dosing)
PK ParameterRouteTarget ThresholdExperimental Rationale
Cmax PO> 5 µMMust exceed the in vitro IC50 to ensure sustained target engagement in lung tissue.
Tmax PO1-2 hoursIndicates rapid absorption, critical for intervening in acute viral infections.
T1/2 IV/PO4-6 hoursDetermines the dosing frequency (e.g., BID vs. QD) required for the efficacy model.
Bioavailability (F) PO> 40%Validates the formulation vehicle's ability to facilitate intestinal absorption.

Experimental Workflow Design

Workflow A 1. Compound Formulation (Vehicle Optimization) B 2. PK & Toxicity (C57BL/6 Mice) A->B MTD Established C 3. Viral Challenge (K18-hACE2 Mice) B->C Dose Selection D 4. Efficacy Readouts (RT-qPCR & Histology) C->D Tissue Harvest

Fig 2: Sequential in vivo workflow for evaluating NSP13 helicase inhibitors.

Detailed Experimental Protocols

Protocol A: Pharmacokinetic (PK) & Tolerability Profiling

Causality: Before initiating a viral challenge, establishing the Maximum Tolerated Dose (MTD) and PK profile is non-negotiable. Administering an uncharacterized compound to infected mice risks conflating drug-induced toxicity with viral pathogenesis.

  • Formulation: Dissolve N-cycloheptyl-N-methylmethanesulfonamide in a vehicle of 5% DMSO, 40% PEG400, and 55% sterile saline. Sonicate at 37°C until optically clear.

  • Dosing: Administer to 8-week-old female C57BL/6 mice via oral gavage (PO) at escalating doses (10, 30, and 100 mg/kg).

  • Sampling: Collect 50 µL of blood via submandibular bleed into EDTA-coated tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 2,000 x g for 10 mins to isolate plasma.

  • Analysis (Self-Validating System): Quantify plasma concentrations using LC-MS/MS. Internal Control: Spike all samples with a deuterated internal standard prior to extraction to accurately calculate matrix effects and extraction recovery.

Protocol B: K18-hACE2 Murine Model of SARS-CoV-2 Infection

Causality: Wild-type mice are naturally resistant to SARS-CoV-2 because the viral spike protein cannot bind murine ACE2. The K18-hACE2 transgenic model expresses human ACE2 under the control of an epithelial promoter (cytokeratin-18), faithfully recapitulating severe human respiratory infection.

  • Acclimatization: Transfer K18-hACE2 mice to an Animal Biosafety Level 3 (ABSL-3) facility 7 days prior to the study to normalize stress-induced immunosuppression.

  • Infection: Under light isoflurane anesthesia, intranasally inoculate mice with 104 Plaque Forming Units (PFU) of SARS-CoV-2 in 50 µL of DMEM.

    • Self-Validation: Include a mock-infected cohort (DMEM only) to serve as a baseline for weight loss and basal inflammation.

  • Treatment Regimen: Based on the T1/2​ established in Protocol A, administer the compound PO twice daily (BID) starting 12 hours post-infection.

    • Self-Validation: Include a vehicle-only infected cohort to control for the physiological stress of oral gavage and the vehicle's intrinsic impact.

  • Monitoring: Record body weight, temperature, and clinical scores (ruffled fur, lethargy, labored respiration) daily.

  • Endpoint: Euthanize mice at Day 5 post-infection (the established peak of viral titer in this model) via isoflurane overdose and cervical dislocation.

Protocol C: Downstream Assays (Viral Load & Histopathology)

Causality: In vivo efficacy cannot be determined by survival curves alone. We must definitively prove that the compound reduced viral replication (molecular readout) and protected lung architecture (phenotypic readout).

  • Tissue Harvest: Perfuse the right ventricle with cold PBS to remove blood from the pulmonary vasculature. Ligate the left lung and snap-freeze in liquid nitrogen for RNA extraction. Inflate the right lung with 10% neutral buffered formalin for histology.

  • RNA Extraction: Homogenize the left lung in TRIzol reagent using bead-beating. Extract total RNA and quantify via spectrophotometry (A260/280 ratio > 1.8).

  • RT-qPCR (Self-Validating): Amplify the SARS-CoV-2 Nucleocapsid (N) gene.

    • Crucial Step: Multiplex the reaction with a host housekeeping gene (e.g., murine Actb or Gapdh). Normalizing viral RNA to host RNA ensures that variations in tissue size or extraction efficiency do not artificially skew the efficacy data.

  • Histopathology: Section the formalin-fixed right lung (5 µm thickness) and stain with Hematoxylin and Eosin (H&E). Blind the slides before scoring for perivascular inflammation, immune cell infiltration, and alveolar edema to prevent observer bias.

References

  • 5rlb - PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 helicase in complex with Z216450634 - Summary - PDBj pdbj.org
  • Structure, mechanism and crystallographic fragment screening of the SARS-CoV-2 NSP13 helicase - PubMed nih.gov
  • nsp13 helicase melts secondary structures in SARS-CoV-2 genomic RNA templ
  • Multi-stage structure-based virtual screening approach towards identification of potential SARS-CoV-2 NSP13 helicase inhibitors - PMC nih.gov
  • N-cycloheptyl-N-methylmethanesulfonamide|C9H19NO2S - Benchchem benchchem.com

Sources

Application

Derivatization of N-cycloheptyl-N-methylmethanesulfonamide to enhance biological activity

Application Note & Protocols Topic: Strategic Derivatization of the N-cycloheptyl-N-methylmethanesulfonamide Scaffold to Enhance Neuroprotective Activity Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Strategic Derivatization of the N-cycloheptyl-N-methylmethanesulfonamide Scaffold to Enhance Neuroprotective Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the strategic derivatization of the N-cycloheptyl-N-methylmethanesulfonamide scaffold, a novel chemotype with potential for development as a neuroprotective agent. We outline detailed protocols for chemical modification, structural characterization, and biological evaluation. The core objective is to modulate the scaffold's physicochemical properties to enhance its efficacy in mitigating neuroinflammatory responses, a key pathological driver in many neurodegenerative diseases. The methodologies are designed as a self-validating system, incorporating rigorous analytical characterization and robust in vitro assays to establish a clear structure-activity relationship (SAR).

Introduction: Rationale and Scientific Context

The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Its utility stems from its ability to act as a stable, non-basic mimic of a peptide bond, participate in strong hydrogen bonding interactions, and its synthetic tractability.[3] In the context of neuropharmacology, sulfonamide-containing molecules have been explored for various applications, including the treatment of Alzheimer's disease and other neurological disorders.[2]

The N-cycloheptyl-N-methylmethanesulfonamide Platform

The N-cycloheptyl-N-methylmethanesulfonamide core represents a synthetically accessible and versatile scaffold for chemical exploration. The cycloheptyl group provides a significant lipophilic character, which can be crucial for traversing the blood-brain barrier (BBB), while the N-methyl and methanesulfonyl groups offer specific points for interaction with biological targets. This application note treats this structure as a foundational platform for generating a library of novel analogues with potentially enhanced biological activity.

Therapeutic Rationale: Targeting Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory cytokines, is a critical pathogenic mechanism in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4] Developing agents that can modulate these inflammatory cascades represents a promising therapeutic strategy.[5] The primary hypothesis guiding this work is that targeted derivatization of the parent scaffold can yield analogues with improved potency for inhibiting inflammatory responses in microglia, the primary immune cells of the central nervous system (CNS), thereby conferring a neuroprotective effect.

Derivatization Strategy: A Logic-Driven Workflow

The derivatization process is not random but a structured workflow aimed at systematically probing the scaffold's chemical space to establish a clear Structure-Activity Relationship (SAR).

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Analysis Parent Parent Scaffold (N-cycloheptyl-N-methylmethanesulfonamide) Deriv Chemical Derivatization (e.g., Ring Functionalization) Parent->Deriv Modify Structure Purify Purification & QC (HPLC) Deriv->Purify Isolate Product Char Structural Characterization (NMR, LC-MS) Purify->Char Confirm Identity & Purity Screen Primary Screening: Neuroinflammation Assay (LPS-stimulated Microglia) Char->Screen Test Compounds Viability Counter-Screen: Neuronal Viability Assay (Assess Neuroprotection) Screen->Viability Active Hits Cytotox Toxicity Screen: (Assess Cytotoxicity) Screen->Cytotox All Compounds SAR Structure-Activity Relationship (SAR) Analysis Viability->SAR Generate Data Cytotox->SAR Generate Data Lead Lead Candidate Identification SAR->Lead

Caption: A workflow for synthesis, screening, and analysis.

Experimental Protocols: Synthesis and Characterization

General Protocol for Synthesis of Parent Scaffold (1)

This protocol describes the synthesis of the starting material, N-cycloheptyl-N-methylmethanesulfonamide, from commercially available precursors. This reaction is a standard sulfonamide formation.[6]

Materials:

  • N-methylcycloheptylamine

  • Methanesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-methylcycloheptylamine (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add methanesulfonyl chloride (1.1 eq.) dropwise to the solution over 15 minutes. Causality Note: The slow, cooled addition controls the exothermic reaction, preventing side-product formation. TEA acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the pure parent scaffold 1 .

Protocol: Derivatization via Aromatic Substitution

This protocol details the synthesis of an analogue where the methanesulfonyl group is replaced by a p-toluenesulfonyl group to probe the effect of an aromatic moiety.

Procedure:

  • Follow the General Protocol 3.1, substituting methanesulfonyl chloride with p-toluenesulfonyl chloride (1.1 eq.).

  • Purify and characterize the resulting product, N-cycloheptyl-N-methyl-4-methylbenzenesulfonamide (2) . Causality Note: Introducing an aromatic ring significantly alters the molecule's steric and electronic properties, which can lead to different binding interactions with the target protein.

Protocol: Analytical Characterization of Derivatives

Each synthesized compound must be rigorously characterized to confirm its structure and purity (>95%) before biological testing. This is a cornerstone of a self-validating system.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: [7]

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Confirm that the observed chemical shifts, coupling constants, and integrations are consistent with the proposed structure.

B. Liquid Chromatography-Mass Spectrometry (LC-MS): [8]

  • Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

  • Inject onto an HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Confirm the presence of the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the derivative. The HPLC trace will also provide a preliminary assessment of purity.

C. High-Performance Liquid Chromatography (HPLC) for Purity Assessment: [9]

  • Use a validated HPLC method (e.g., C18 column with a water/acetonitrile gradient) to determine the final purity of the compound.

  • Integrate the peak area of the product and any impurities detected (typically by UV at 214 nm and 254 nm). The relative percentage of the product peak area determines its purity.

Biological Evaluation: In Vitro Neuroinflammation Model

The following protocols are designed to assess the ability of the synthesized derivatives to suppress inflammatory responses in a cellular model and to evaluate their neuroprotective potential.

In Vitro Neuroinflammation Assay using BV-2 Microglia

This assay uses the BV-2 immortalized murine microglial cell line to model neuroinflammatory responses.[4] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a robust inflammatory response.

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized derivatives (dissolved in DMSO to make 10 mM stock solutions)

  • ELISA kits for TNF-α and IL-6 (or a multiplex assay panel)

Procedure:

  • Cell Seeding: Plate BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: The next day, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO only). Incubate for 1 hour. Causality Note: Pre-treatment allows the compounds to enter the cells and engage with their targets before the inflammatory stimulus is applied.

  • Inflammatory Challenge: Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plates for 24 hours at 37 °C and 5% CO₂.

  • Endpoint Analysis:

    • Carefully collect the cell culture supernatant for cytokine analysis.

    • Perform an ELISA for key pro-inflammatory cytokines like TNF-α and IL-6 according to the manufacturer's protocol.[10][11]

    • The remaining cells can be used for a cell viability assay (e.g., MTT) to assess compound cytotoxicity.

G cluster_pathway Simplified Neuroinflammatory Pathway cluster_intervention Therapeutic Intervention LPS LPS (Stimulus) TLR4 TLR4 Receptor (Microglial Surface) LPS->TLR4 Binds NFkB NF-κB Signaling (Intracellular Cascade) TLR4->NFkB Activates Nuc Nucleus NFkB->Nuc Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nuc->Cytokines Upregulates Transcription Compound Test Compound (Derivative) Compound->NFkB Potential Inhibition Point

Caption: Inhibition of LPS-induced cytokine release pathway.

Data Analysis and Structure-Activity Relationships (SAR)

The goal is to correlate the structural modifications with the observed biological activity. Data should be compiled into a table for clear comparison.

Hypothetical SAR Data Table
CmpdR-Group (at SO₂)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀ for TNF-α)
1 -CH₃ (Parent)15.218.5> 50> 3.3
2 -p-Tolyl4.86.1> 50> 10.4
3 -p-CF₃-Phenyl2.13.545.021.4
4 -p-OMe-Phenyl9.711.2> 50> 5.2

Data are hypothetical and for illustrative purposes only.

Interpretation of Results
  • Initial Hit: The parent compound 1 shows weak activity.

  • Aromatic Moiety: Replacing the methyl group with a p-tolyl group (2 ) improves potency approximately 3-fold. This suggests that an aromatic ring in this position is favorable for activity, perhaps through π-stacking interactions with the biological target.[12]

  • Electronic Effects: Adding a strong electron-withdrawing group (-CF₃) to the phenyl ring (3 ) further enhances potency, suggesting that modulating the electronics of the aromatic ring is a key optimization strategy. However, this also introduced some cytotoxicity.

  • Electron-Donating Group: An electron-donating group (-OMe) on the phenyl ring (4 ) decreased potency relative to compound 2 , reinforcing the hypothesis that electron-withdrawing features are beneficial.

This systematic analysis allows researchers to make rational, data-driven decisions for designing the next generation of compounds, focusing on modifications that have been shown to improve the desired biological activity while minimizing off-target toxicity.

Conclusion

This application note provides a validated framework for the synthesis, characterization, and biological evaluation of novel derivatives based on the N-cycloheptyl-N-methylmethanesulfonamide scaffold. By systematically applying the described protocols, researchers can effectively explore the chemical space around this core structure to identify lead candidates with enhanced neuroprotective properties. The established SAR provides a clear path forward for optimization, with a focus on tuning the electronic properties of aromatic substituents to maximize anti-inflammatory potency and therapeutic potential.

References

  • PBL Assay Science. (n.d.). Biomarker Testing Services - Neurological Disorders. Retrieved from [Link]

  • Khan, K. M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1183-1189. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Neuroinflammation Assay Services. Retrieved from [Link]

  • Alamar Biosciences. (n.d.). NULISA Assays for Neurology. Retrieved from [Link]

  • Gillard, J., et al. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 84(24), 16213–16223. Retrieved from [Link]

  • ibidi GmbH. (2023). 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of complex sulfonamides through the parent sulfonyl chloride. Retrieved from [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

  • Papakonstantinou, I., et al. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(6), 1334. Retrieved from [Link]

  • Gromelski, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships. Pharmaceuticals, 15(7), 785. Retrieved from [Link]

  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]

  • Meena, L. R., et al. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. World Scientific News, 142, 120-134. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of N-1 analogues. Retrieved from [Link]

  • Gary, J. B., & Rowlett, J. K. (2007). Structure-activity relationships of pentacycloundecylamines at the N-methyl-d-aspartate receptor. Neuropharmacology, 52(2), 559-570. Retrieved from [Link]

  • Haskell-Luevano, C., et al. (2011). Structure–Activity Relationships of Cyclic Lactam Analogues of α-Melanocyte-Stimulating Hormone (α-MSH) Targeting the Human Melanocortin-3 Receptor. Journal of Medicinal Chemistry, 54(24), 8565–8578. Retrieved from [Link]

  • Birk, A. V., et al. (2022). Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife, 11, e79686. Retrieved from [Link]

  • MeSH Trace. (n.d.). Neuroprotective Agents. Retrieved from [Link]

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of N-cycloheptyl-N-methylmethanesulfonamide in Human Plasma

Abstract This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-cycloheptyl-N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-cycloheptyl-N-methylmethanesulfonamide in human plasma. The protocol employs a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed to meet the rigorous standards required for pharmacokinetic and toxicokinetic studies in drug development, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2][3][4]

Introduction

N-cycloheptyl-N-methylmethanesulfonamide is a methanesulfonamide derivative with a molecular formula of C9H19NO2S and a molecular weight of 205.32 g/mol .[5][6] While specific therapeutic applications of this compound are not widely published, the sulfonamide functional group is a key component in a wide range of pharmaceuticals. Given the potential for this and structurally related compounds to be developed as therapeutic agents, a reliable bioanalytical method is crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a validated LC-MS/MS method for N-cycloheptyl-N-methylmethanesulfonamide, from sample preparation to data acquisition and analysis.

Analyte and System Suitability

Analyte Characteristics
  • Compound Name: N-cycloheptyl-N-methylmethanesulfonamide

  • Molecular Formula: C9H19NO2S[6][10]

  • Monoisotopic Mass: 205.11365 Da[6][10]

  • Structure: alt text

    (Image Source: PubChem CID 53516552)

  • Predicted Properties: The presence of the cycloheptyl group suggests a non-polar character, while the sulfonamide and methyl groups introduce some polarity.[5] This balance of properties makes it an ideal candidate for reversed-phase chromatography.[11][12]

Internal Standard (IS) Selection

For this method, a stable isotope-labeled (SIL) analog of the analyte, such as N-cycloheptyl-N-(methyl-d3)-methanesulfonamide, is the ideal internal standard. If a SIL-IS is unavailable, a close structural analog with similar chromatographic and ionization properties, like N-cyclohexyl-N-methylmethanesulfonamide, can be used.[13] The IS is critical for correcting for variability during sample preparation and analysis.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed to extract the analyte from human plasma.[14][15] This technique is rapid and effectively removes the majority of proteins that can interfere with the analysis and damage the LC column.[14][15]

Materials
  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • N-cycloheptyl-N-methylmethanesulfonamide reference standard

  • Internal Standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of N-cycloheptyl-N-methylmethanesulfonamide into blank human plasma.

  • Aliquoting: Transfer 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 100 ng/mL in 50:50 MeOH:H2O) to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Dilution (Optional): If necessary, dilute the supernatant with 200 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase and improve peak shape.

  • Injection: Inject the sample into the LC-MS/MS system.

LC-MS/MS Method Development

The following sections detail the systematic optimization of the liquid chromatography and mass spectrometry parameters.

Liquid Chromatography

Given the predicted non-polar nature of the cycloheptyl group, reversed-phase chromatography is the logical choice for separation.[11][12][16]

  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for its broad applicability in retaining non-polar compounds.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Rationale: The addition of formic acid aids in the protonation of the analyte in positive ion mode, enhancing the ESI response.[17]

  • Gradient Elution: A gradient elution is employed to ensure efficient separation from endogenous plasma components and a sharp peak shape.

Time (min)Flow Rate (mL/min)%A%B
0.00.4955
0.50.4955
3.00.4595
4.00.4595
4.10.4955
5.00.4955
Table 1: Optimized LC Gradient Program
  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry

A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.[7][18]

Electrospray ionization (ESI) in positive ion mode is selected due to the presence of a nitrogen atom which can be readily protonated.[19][20][21][22][23]

The mass spectrometer is tuned by direct infusion of a standard solution of N-cycloheptyl-N-methylmethanesulfonamide and the IS to optimize the precursor and product ions, as well as the collision energy and other MS parameters.[24][25][26]

  • Precursor Ion (Q1): The protonated molecule [M+H]+ is selected as the precursor ion. For N-cycloheptyl-N-methylmethanesulfonamide, this corresponds to an m/z of 206.1.

  • Product Ion (Q3): Collision-induced dissociation (CID) is used to fragment the precursor ion.[27][28][29][30] The most stable and abundant fragment ions are selected for quantification and confirmation. Potential fragmentation pathways could involve the loss of the methanesulfonyl group or cleavage of the cycloheptyl ring.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Collision Energy (eV)
N-cycloheptyl-N-methylmethanesulfonamide206.1Hypothetical: 126.1Hypothetical: 98.125
Internal Standard (e.g., d3-analog)209.1Hypothetical: 129.1Hypothetical: 101.125
Table 2: Optimized MRM Transitions and Collision Energies
(Note: The product ions and collision energies are hypothetical and must be determined empirically during method development.)
  • Ion Source: ESI (Positive Mode)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Method Validation

The developed method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3][4][31] The key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels over several days.

  • Calibration Curve: A calibration curve should be generated using a series of standards to demonstrate the linear relationship between concentration and response.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

Workflow and Logic Diagrams

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (300 µL ACN) Add_IS->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute (Optional) Supernatant->Dilute Injection Inject into LC-MS/MS Dilute->Injection LC_Sep Reversed-Phase C18 Separation Injection->LC_Sep ESI Electrospray Ionization (+) LC_Sep->ESI MS_Q1 Q1: Precursor Ion Selection ESI->MS_Q1 MS_Q2 Q2: Collision-Induced Dissociation MS_Q1->MS_Q2 MS_Q3 Q3: Product Ion Selection MS_Q2->MS_Q3 Detection Detection MS_Q3->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification caption Figure 1: Experimental Workflow

Caption: Figure 1: Experimental Workflow

Method_Development_Logic Analyte Analyte Properties (N-cycloheptyl-N-methylmethanesulfonamide) Chromatography_Choice Select Chromatography Mode Analyte->Chromatography_Choice MS_Tuning Mass Spectrometer Tuning Analyte->MS_Tuning RP_Chrom Reversed-Phase (Non-polar character) Chromatography_Choice->RP_Chrom HILIC HILIC (Polar character) Chromatography_Choice->HILIC Column_Selection Column Selection (C18) RP_Chrom->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (ACN/H2O with Formic Acid) Column_Selection->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Validation Method Validation (FDA Guidelines) Gradient_Dev->Validation Ionization_Mode Ionization Mode Selection (ESI+) MS_Tuning->Ionization_Mode MRM_Dev MRM Transition Development (Precursor -> Product) Ionization_Mode->MRM_Dev CE_Opt Collision Energy Optimization MRM_Dev->CE_Opt CE_Opt->Validation caption Figure 2: Method Development Logic

Caption: Figure 2: Method Development Logic

Conclusion

This application note provides a detailed protocol for the development of a robust and sensitive LC-MS/MS method for the quantification of N-cycloheptyl-N-methylmethanesulfonamide in human plasma. The described method, utilizing protein precipitation and reversed-phase chromatography, is suitable for high-throughput analysis in a drug development setting. The systematic approach to method development and adherence to validation guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • Cole, R. B. (Ed.). (2010).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Horváth, C., Melander, W., & Molnár, I. (1976). Solvophobic interactions in liquid chromatography with nonpolar stationary phases.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M10 Bioanalytical Method Validation and Sample Analysis. [Link]

  • Kruve, A., & Lõhmus, R. (2020). Tutorial: An introduction to hydrophilic interaction liquid chromatography (HILIC). Analytica Chimica Acta, 1135, 200-211.
  • McMaster, M. (2005). LC/MS: a practical user's guide. John Wiley & Sons.
  • Niessen, W. M. (2006). Liquid chromatography-mass spectrometry, revised and expanded. CRC press.
  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography− tandem mass spectrometry.
  • PubChem. (n.d.). N-cycloheptyl-N-methylmethanesulfonamide. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yacobi, A. (2000). Bioanalytical method validation—a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography− electrospray− tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.

Sources

Application

Application Notes and Protocols for N-cycloheptyl-N-methylmethanesulfonamide in Agrochemical Research

A Guide for Researchers, Scientists, and Agrochemical Development Professionals Disclaimer: This document provides a theoretical framework and detailed protocols for the investigation of N-cycloheptyl-N-methylmethanesulf...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Agrochemical Development Professionals

Disclaimer: This document provides a theoretical framework and detailed protocols for the investigation of N-cycloheptyl-N-methylmethanesulfonamide in agrochemical research. The proposed applications are based on the known biological activities of the broader sulfonamide class of compounds. To date, specific agrochemical applications of N-cycloheptyl-N-methylmethanesulfonamide have not been extensively reported in publicly available literature. The protocols described herein are intended as a starting point for research and should be adapted and validated by qualified personnel.

Introduction: The Potential of N-cycloheptyl-N-methylmethanesulfonamide in Crop Protection

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical landscape, the sulfonamide functional group has a well-established history in pharmaceuticals and is increasingly recognized for its potential in crop protection. Sulfonamides are known to act as antimetabolites, primarily by inhibiting the folic acid biosynthesis pathway, a critical process for the growth and proliferation of various organisms, including pathogenic fungi and certain weeds.[1][][3][4]

N-cycloheptyl-N-methylmethanesulfonamide is a molecule of interest due to its unique structural features, including a cycloheptyl ring which may confer desirable physicochemical properties such as optimal lipophilicity for cuticular penetration in plants. This guide provides a comprehensive overview of the potential applications of N-cycloheptyl-N-methylmethanesulfonamide in agrochemical research, with a focus on its evaluation as a potential herbicide, fungicide, and insecticide.

Physicochemical Properties of N-cycloheptyl-N-methylmethanesulfonamide

A thorough understanding of the physicochemical properties of a test compound is fundamental to designing meaningful biological assays and formulating effective prototypes.

PropertyValueSource
Molecular Formula C9H19NO2SPubChem
Molecular Weight 205.32 g/mol PubChem[5]
CAS Number 1281160-88-0PubChem[5]
Appearance (To be determined experimentally)
Solubility (To be determined in relevant solvents like acetone, DMSO, methanol)
Melting Point (To be determined experimentally)
LogP (Predicted or to be determined experimentally)

Safety and Handling: N-cycloheptyl-N-methylmethanesulfonamide is predicted to cause skin and eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Proposed Mechanism of Action: A Sulfonamide Perspective

The primary mode of action for many sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[3][4] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor to folic acid. As plants and many microorganisms synthesize their own folic acid, this pathway presents a viable target for selective herbicides and fungicides.[3][6]

It is hypothesized that N-cycloheptyl-N-methylmethanesulfonamide may act as a PABA analogue, disrupting folate synthesis in susceptible plant and fungal species.

Folic Acid Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Enzymatic Conversion Folic_Acid Folic Acid DHP->Folic_Acid Growth Cell Growth & Proliferation Folic_Acid->Growth Compound N-cycloheptyl-N- methylmethanesulfonamide Compound->DHPS Competitive Inhibition

Caption: Proposed mechanism of action of N-cycloheptyl-N-methylmethanesulfonamide.

Protocols for Agrochemical Screening

The following protocols provide a framework for the initial screening of N-cycloheptyl-N-methylmethanesulfonamide for herbicidal, fungicidal, and insecticidal activity.

Preparation of Stock and Working Solutions

Accurate and consistent preparation of test solutions is critical for reliable bioassay results.

Materials:

  • N-cycloheptyl-N-methylmethanesulfonamide

  • Dimethyl sulfoxide (DMSO) or acetone (analytical grade)

  • Sterile deionized water

  • Tween® 20 or other suitable surfactant

  • Volumetric flasks, pipettes, and sterile microcentrifuge tubes

Protocol:

  • Stock Solution (100 mM):

    • Accurately weigh 20.53 mg of N-cycloheptyl-N-methylmethanesulfonamide (MW = 205.32 g/mol ).

    • Dissolve the compound in 1 mL of DMSO or acetone to create a 100 mM stock solution.

    • Ensure complete dissolution by vortexing. Store the stock solution at -20°C in a tightly sealed, light-protected container.

  • Working Solutions:

    • Prepare serial dilutions from the stock solution using a mixture of water and a surfactant (e.g., 0.02% Tween® 20) to achieve the desired final concentrations for the bioassays. The final concentration of the organic solvent (DMSO or acetone) should be kept constant across all treatments (typically ≤ 0.5%) to avoid solvent-induced phytotoxicity or effects on fungal growth.

Herbicidal Activity Screening

This protocol outlines a pre-emergence and post-emergence assay to evaluate the herbicidal potential of the test compound.

Workflow for Herbicidal Screening:

Herbicidal Screening Workflow start Start prep Prepare Test Solutions start->prep pre_emergence Pre-Emergence Assay prep->pre_emergence post_emergence Post-Emergence Assay prep->post_emergence data_collection Data Collection & Analysis pre_emergence->data_collection post_emergence->data_collection results Results Interpretation data_collection->results

Caption: Workflow for evaluating herbicidal activity.

4.2.1. Pre-Emergence Herbicidal Assay

This assay assesses the compound's ability to inhibit seed germination and seedling emergence.

Materials:

  • Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • Pots or trays filled with a sterile potting mix.

  • Growth chamber with controlled light, temperature, and humidity.

  • Working solutions of N-cycloheptyl-N-methylmethanesulfonamide.

  • Positive control (a commercial pre-emergence herbicide, e.g., pyroxasulfone).[7]

  • Negative control (solvent + surfactant in water).

Protocol:

  • Sow seeds of the selected weed species at a uniform depth in the pots.

  • Apply the working solutions of the test compound evenly to the soil surface. A typical application rate to start with could be in the range of 100 to 2000 g a.i./ha, which needs to be calculated and converted to the amount applied per pot.

  • Include positive and negative controls in the experimental design.

  • Place the pots in a growth chamber under optimal conditions for germination.

  • After 14-21 days, assess the percentage of seed germination and the health of the emerged seedlings (e.g., stunting, chlorosis, necrosis).

  • Herbicidal activity can be rated on a scale of 0 (no effect) to 100 (complete kill).[7]

4.2.2. Post-Emergence Herbicidal Assay

This assay evaluates the compound's effectiveness on established seedlings.

Materials:

  • Healthy, uniformly grown seedlings of the target weed species (at the 2-4 leaf stage).

  • Spray chamber or a handheld sprayer for uniform application.

  • Working solutions of N-cycloheptyl-N-methylmethanesulfonamide.

  • Positive control (a commercial post-emergence herbicide, e.g., glyphosate).[8][9]

  • Negative control.

Protocol:

  • Grow the weed species to the 2-4 leaf stage.

  • Uniformly spray the seedlings with the working solutions of the test compound, ensuring thorough coverage.

  • Include positive and negative controls.

  • Return the plants to the growth chamber.

  • Assess phytotoxicity symptoms (e.g., leaf discoloration, growth inhibition, mortality) at 3, 7, and 14 days after treatment.

  • Quantify the herbicidal effect by measuring parameters like fresh/dry weight of the shoots or by visual rating.

Fungicidal Activity Screening

This protocol describes an in vitro mycelial growth inhibition assay to determine the fungicidal properties of the compound.

Materials:

  • Cultures of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani).

  • Potato Dextrose Agar (PDA) or another suitable growth medium.

  • Sterile petri dishes.

  • Working solutions of N-cycloheptyl-N-methylmethanesulfonamide.

  • Positive control (a commercial fungicide, e.g., chlorothalonil).[10]

  • Negative control.

Protocol:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten (around 45-50°C), add the appropriate volume of the test compound's working solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • From the dose-response data, the EC50 (effective concentration to inhibit 50% of growth) can be calculated.

Insecticidal Activity Screening

This protocol provides a general method for assessing the insecticidal potential of the compound against a model insect.

Materials:

  • A representative insect pest (e.g., larvae of Plutella xylostella - diamondback moth, or adults of Aphis craccivora - cowpea aphid).[11][12]

  • Host plant material (e.g., cabbage leaf discs for P. xylostella).

  • Working solutions of N-cycloheptyl-N-methylmethanesulfonamide.

  • Positive control (a commercial insecticide).

  • Negative control.

Protocol (Leaf-Dip Bioassay):

  • Prepare fresh leaf discs from the host plant.

  • Dip the leaf discs into the respective working solutions for a set time (e.g., 10-30 seconds).

  • Allow the leaf discs to air dry in a fume hood.

  • Place the treated leaf discs into individual petri dishes lined with moist filter paper.

  • Introduce a known number of insect larvae or adults into each petri dish.

  • Seal the petri dishes with a ventilated lid.

  • Incubate under controlled environmental conditions.

  • Assess insect mortality at 24, 48, and 72 hours after treatment.

  • Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula if necessary.

Data Analysis and Interpretation

For all assays, a dose-response relationship should be established to determine key efficacy parameters.

ParameterDescriptionApplication
EC50/IC50 The concentration of the compound that causes a 50% effect (e.g., growth inhibition).Herbicidal, Fungicidal
LC50 The concentration of the compound that is lethal to 50% of the test population.Insecticidal
MIC The minimum inhibitory concentration that prevents visible growth.Fungicidal
Phytotoxicity Rating A visual scale to assess plant damage.Herbicidal

Statistical analysis (e.g., ANOVA, probit analysis) should be performed to determine the significance of the observed effects.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the systematic evaluation of N-cycloheptyl-N-methylmethanesulfonamide as a potential agrochemical. Based on the known activity of the sulfonamide class, there is a sound scientific basis for investigating this compound's herbicidal and fungicidal properties. Should initial screenings yield promising results, further research should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize activity.

  • Mode of action studies: Confirming the inhibition of DHPS or identifying other potential targets.

  • Selectivity and crop safety evaluation: Assessing the compound's effects on a broader range of crop and non-target species.

  • Formulation development: Investigating optimal delivery systems to enhance efficacy.[8][13][14]

The exploration of novel chemical entities like N-cycloheptyl-N-methylmethanesulfonamide is vital for the development of the next generation of sustainable and effective crop protection solutions.

References

  • Veterian Key. (2018, February 8). Sulfonamides and Potentiated Sulfonamides. Retrieved from [Link]

  • Kim, S., et al. (2020). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. Plants, 9(8), 955. Retrieved from [Link]

  • MSD Veterinary Manual. Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]

  • ResearchGate. (2020). The summary of sulfonamides effects on plant. Retrieved from [Link]

  • PubChem. N-cycloheptyl-N-methylmethanesulfonamide. Retrieved from [Link]

  • Zhao, Z., et al. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Forestry Engineering, 7(2), 134-141.
  • Li, J., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Chinese Journal of Chemistry, 31(11), 1435-1442.
  • Pacific Northwest Pest Management Handbooks. SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. Retrieved from [Link]

  • Tanetani, Y., et al. (2009). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Journal of Pesticide Science, 34(2), 93-100.
  • Sharma, D., et al. (2016). Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16. Frontiers in Microbiology, 7, 973.
  • Hwang, Y. S., et al. (1982). Insecticidal activity of N,N-diethyl-, N,N-dipropyl-, N,n-di-isopropyl-, and n,n-di-isobutylalkanamides against mosquito larvae. Pesticide Science, 13(5), 537-542.
  • Semantic Scholar. Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Retrieved from [Link]

  • ResearchGate. (2023). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Retrieved from [Link]

  • Waters. Agrochemical Solutions Application Notebook. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2022). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society, 33(8), 868-879.
  • Mahmood, A., et al. (2017). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1793-1798.
  • Castro, M. J. L., et al. (2013). Advances in surfactants for agrochemicals. Journal of Surfactants and Detergents, 16(6), 885-897.
  • LinkedIn. (2024, September 14). Adjuvants in agriculture: roles, mechanisms, and market trends. Retrieved from [Link]

  • Tamura, H., et al. (1967). Herbicidal Activity of Caprolactam Derivatives. Agricultural and Biological Chemistry, 31(10), 1239-1244.
  • Al-Otibi, F. O., et al. (2022). Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani. Journal of Fungi, 8(7), 701.
  • Hussain, S., et al. (2020). Impact of Agrochemicals on Soil Microbiota and Management: A Review. Sustainability, 12(3), 860.
  • ResearchGate. (2015). Synthesis of N-methylated analog of Amidomycin: A potent antimicrobial cycloheptapeptide. Retrieved from [Link]

  • Google Patents. US8288317B2 - Liquid crystal agrochemical formulations.
  • USDA Forest Service. Herbicide Effects to Plants by Active Ingredient. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in N-cycloheptyl-N-methylmethanesulfonamide synthesis

Welcome to the technical support center for the synthesis of N-cycloheptyl-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-cycloheptyl-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered sulfonamide. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your synthesis is successful, efficient, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-cycloheptyl-N-methylmethanesulfonamide?

A1: The most common and direct method for synthesizing N-cycloheptyl-N-methylmethanesulfonamide is the reaction of N-methylcycloheptylamine with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[1] The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid (HCl), which is neutralized by the base.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products amine N-methylcycloheptylamine intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack mscl Methanesulfonyl Chloride (MsCl) mscl->intermediate base Base (e.g., Et3N) salt Base-HCl Salt base->salt HCl Neutralization product N-cycloheptyl-N-methyl- methanesulfonamide intermediate->product Chloride Elimination

Caption: General reaction mechanism for the synthesis of N-cycloheptyl-N-methylmethanesulfonamide.

Q2: Why is steric hindrance a significant challenge in this specific synthesis?

A2: The cycloheptyl group on the N-methylcycloheptylamine is a bulky, sterically demanding substituent. This steric hindrance can impede the approach of the amine nucleophile to the electrophilic sulfur atom of methanesulfonyl chloride, leading to a slower reaction rate or incomplete conversion.[2][3] The "ortho effect" observed in some aromatic sulfonyl chlorides is analogous to the steric shielding provided by the large cycloalkyl group in this aliphatic system.[2]

Q3: What are the critical safety precautions when working with methanesulfonyl chloride?

A3: Methanesulfonyl chloride (MsCl) is a highly toxic, corrosive, and lachrymatory chemical.[1] It reacts exothermically with water and other nucleophiles.[1] Therefore, it is imperative to handle MsCl in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried to prevent hydrolysis of the reagent.[4]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired N-cycloheptyl-N-methylmethanesulfonamide, even after several hours. What are the likely causes and how can I improve the yield?

A: Low yield in this synthesis is a common issue, often stemming from the steric hindrance of the N-methylcycloheptylamine. Here’s a systematic approach to troubleshoot this problem:

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Steric Hindrance The bulky cycloheptyl group slows down the nucleophilic attack of the amine on the methanesulfonyl chloride.[2][3]Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions at higher temperatures.[2] Prolong Reaction Time: Due to the slower kinetics, this reaction may require an extended period (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
Inactive Methanesulfonyl Chloride MsCl is highly susceptible to hydrolysis if exposed to moisture, forming the unreactive methanesulfonic acid.[4]Use Fresh or Properly Stored Reagent: Ensure your MsCl is from a fresh, tightly sealed bottle. Store it under anhydrous conditions. Handle Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent moisture ingress.[2]
Insufficient or Inappropriate Base The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. An inappropriate base can also contribute to side reactions or be too sterically hindered itself.[2]Ensure at Least One Equivalent of Base: A non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is crucial. Use at least 1.1 to 1.5 equivalents.[1] Consider a Less Hindered Base: While DIPEA is often used to avoid side reactions, a smaller base like pyridine might be beneficial if the amine itself is very bulky.[1]
Low Purity of Starting Materials Impurities in either the N-methylcycloheptylamine or methanesulfonyl chloride can interfere with the reaction.Verify Purity: Check the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.

digraph "Troubleshooting_Low_Yield" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial"];
start [label="Low or No Product Yield"];
check_sterics [label="Is Steric Hindrance the Likely Issue?"];
check_reagent [label="Is the MsCl Active?"];
check_base [label="Is the Base Correct?"];
check_purity [label="Are Starting Materials Pure?"];
increase_temp [label="Increase Temperature & Time", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
use_fresh_mscl [label="Use Fresh MsCl & Inert Atmosphere", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
optimize_base [label="Optimize Base Stoichiometry & Type", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
purify_sm [label="Purify Starting Materials", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Improved Yield", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_sterics;
check_sterics -> increase_temp [label="Yes"];
increase_temp -> success;
check_sterics -> check_reagent [label="No"];
check_reagent -> use_fresh_mscl [label="No"];
use_fresh_mscl -> success;
check_reagent -> check_base [label="Yes"];
check_base -> optimize_base [label="No"];
optimize_base -> success;
check_base -> check_purity [label="Yes"];
check_purity -> purify_sm [label="No"];
purify_sm -> success;
check_purity -> success [label="Yes"];

}

Caption: A workflow for troubleshooting low product yield in the synthesis.

Issue 2: Formation of Side Products and Difficult Purification

Q: My crude reaction mixture shows multiple spots on TLC, making purification difficult. What are the possible side products and how can I minimize their formation?

A: The presence of multiple products complicates purification and reduces the isolated yield of your target compound. Here are the common culprits and how to address them:

Common Side Products and Mitigation Strategies

Side Product Formation Mechanism Mitigation Strategy
Methanesulfonic Acid Hydrolysis of methanesulfonyl chloride by trace amounts of water in the reaction mixture.[4]Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere is highly recommended.[2]
Unreacted Starting Amine Incomplete reaction due to factors like steric hindrance or insufficient reaction time.Optimize Reaction Conditions: Refer to the "Low or No Product Yield" section to drive the reaction to completion.
Base-HCl Salt The salt formed from the neutralization of HCl by the amine base (e.g., triethylamine hydrochloride).Aqueous Workup: During the workup, wash the organic layer with water or a dilute acid (e.g., 1M HCl) to remove the water-soluble salt.[2] A subsequent wash with a saturated sodium bicarbonate solution and brine is also recommended.[1]

Purification Strategy:

For bulky, non-polar compounds like N-cycloheptyl-N-methylmethanesulfonamide, purification is typically achieved by flash column chromatography on silica gel.[1]

  • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity is often effective.

  • Dry Loading: If the crude product has low solubility in the starting mobile phase, dry loading onto silica gel is recommended to improve separation.[5]

Experimental Protocols

Protocol 1: General Synthesis of N-cycloheptyl-N-methylmethanesulfonamide

This protocol is a starting point and may require optimization based on your specific experimental observations.

Materials:

  • N-methylcycloheptylamine (1.0 eq.)

  • Methanesulfonyl chloride (1.1 eq.)

  • Triethylamine (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve N-methylcycloheptylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Characterization

Q: How can I confirm the identity and purity of my synthesized N-cycloheptyl-N-methylmethanesulfonamide?

A: A combination of spectroscopic techniques is essential for the unambiguous characterization of your final product.

Technique Expected Observations
¹H NMR Expect to see signals corresponding to the methanesulfonyl methyl group (a singlet around 2.8-3.0 ppm), the N-methyl group (a singlet around 2.7-2.9 ppm), and a series of multiplets for the cycloheptyl protons. The chemical shifts may vary slightly depending on the solvent used.[6][7]
¹³C NMR Look for distinct signals for the methanesulfonyl carbon, the N-methyl carbon, and the carbons of the cycloheptyl ring.[6][8]
Mass Spectrometry (MS) Electrospray ionization (ESI) in positive mode should show the protonated molecule [M+H]⁺.
Thin Layer Chromatography (TLC) A single spot on the TLC plate after purification indicates high purity.

References

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - Rsc.org. (n.d.). Retrieved March 7, 2024, from [Link]

  • Sammis, G. M., & Shen, X. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research. [Link]

  • Roy, S., & Ghorai, P. (2020). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 10(1), 1-20.
  • Taniguchi, N. (2018). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 8(34), 19134-19143. [Link]

  • Ma, C., et al. (2024). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Advances, 14(49), 35863-35871.
  • Furdík, M., & Sutoris, V. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 925-930.
  • Sammis, G. M., & Shen, X. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. [Link]

  • Sim, M. M., & Ganesan, A. (2021). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 26(8), 2275.
  • US2777844A - Sulfonamide purification process. (n.d.). Google Patents.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved March 7, 2024, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Brown, J. M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(19), 8855-8874.
  • Taylor, L. T., & Chang, C. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. Retrieved March 7, 2024, from [Link]

  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016, March 9). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Kim, S., Carroll, W. A., & Lee, D. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Tetrahedron Letters, 47(15), 2505-2508.
  • PubChem. (n.d.). N-cycloheptyl-N-methylamine. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved March 7, 2024, from [Link]

  • CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide. (n.d.). Google Patents.
  • Procter, D. J., & Beeler, A. B. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(39), 8493-8499.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved March 7, 2024, from [Link]

  • Liu, Y., et al. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synlett, 33(19), 1893-1898.
  • Kowalska, J., et al. (2022).
  • CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. (n.d.). Google Patents.
  • EP0062322A1 - Improved process for synthesis of hindered amine stabilizers for polymeric materials. (n.d.). Google Patents.
  • Brown, J. M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Teesside University's Research Portal. [Link]

  • Chénard, E., & Morin, J.-F. (2022). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. ACS Applied Materials & Interfaces, 14(37), 42749-42757.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Cernak, T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21256-21263.
  • Marinković, A. D., et al. (2011). Correlation analysis of IR, 1H and 13C NMR spectral data of N-alkyl and N-cycloalkyl cyanoacetamides. Journal of the Serbian Chemical Society, 76(4), 549-560.
  • SpectraBase. (n.d.). N-methylcyclopentylamine. Retrieved March 7, 2024, from [Link]

  • Procter, D. J., & Beeler, A. B. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]

  • Johnson, D. S., & Weerapana, E. (2015). A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene-γ-Lactams. Journal of Medicinal Chemistry, 58(18), 7457-7467.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 414-418.
  • Watson, D. A., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707-4715.

Sources

Optimization

Technical Support Center: A Guide to Improving the Yield and Purity of N-cycloheptyl-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive resource for addressing common challenges encountered during the synthesis and purification of N-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for addressing common challenges encountered during the synthesis and purification of N-cycloheptyl-N-methylmethanesulfonamide. Drawing upon established principles of sulfonamide chemistry, this document offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to enhance both the yield and purity of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my synthesis of N-cycloheptyl-N-methylmethanesulfonamide. What are the likely causes?

A low yield can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete Reaction: The reaction between methanesulfonyl chloride and N-cycloheptyl-N-methylamine may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing, especially in larger scale reactions.[1]

  • Reagent Quality: The purity of your starting materials is crucial. Methanesulfonyl chloride is susceptible to hydrolysis if exposed to moisture, which would render it inactive.[2] Similarly, impurities in the N-cycloheptyl-N-methylamine can lead to side reactions.

  • Incorrect Stoichiometry: An improper molar ratio of reactants and base can lead to unreacted starting materials and the formation of byproducts.

  • Product Loss During Work-up: Significant amounts of the product may be lost during the extraction and washing steps, particularly if the pH is not carefully controlled or if emulsions form.

Q2: My purified N-cycloheptyl-N-methylmethanesulfonamide shows multiple spots on a Thin-Layer Chromatography (TLC) plate. What are these impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials, common byproducts in sulfonamide synthesis can include:

  • Hydrolysis Product: If moisture is present, methanesulfonyl chloride can hydrolyze to methanesulfonic acid.

  • Side-products from Amine Impurities: If the N-cycloheptyl-N-methylamine starting material contains other primary or secondary amines, they will also react with methanesulfonyl chloride to form different sulfonamides.

  • Di-sulfonylation Product (if a primary amine is present): While not directly applicable to the tertiary amine in this synthesis, if there were any primary amine impurities, they could potentially react twice with the sulfonyl chloride.[3]

Q3: I am having difficulty purifying the crude product by recrystallization. What should I do?

Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent.[4] If you are struggling with this step:

  • Screen for a Suitable Solvent: An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4] Common solvents for sulfonamides include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[5] A systematic solvent screening is recommended.

  • Consider a Solvent/Anti-Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. The crude product is dissolved in a "good" solvent at room temperature, and then a miscible "poor" solvent (anti-solvent) is slowly added until the solution becomes turbid, inducing crystallization.[5]

  • Pre-purify by Column Chromatography: If the crude product is significantly impure, it may inhibit crystallization. A preliminary purification by column chromatography can remove the bulk of the impurities, making subsequent recrystallization more effective.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
TLC analysis shows significant unreacted N-cycloheptyl-N-methylamine Incomplete reaction due to insufficient time or temperature.Increase the reaction time and/or gently warm the reaction mixture. Monitor the reaction progress by TLC until the starting amine is consumed.[3]
Inactive methanesulfonyl chloride due to hydrolysis.Use a fresh bottle of methanesulfonyl chloride or ensure it has been stored under anhydrous conditions.
Formation of significant byproducts observed by TLC/HPLC Reaction temperature is too high, promoting side reactions.Maintain a low temperature (e.g., 0 °C) during the addition of methanesulfonyl chloride.[6]
Incorrect stoichiometry of reagents.Carefully check the molar equivalents of the amine, sulfonyl chloride, and base. A slight excess of the amine and base relative to the sulfonyl chloride is common.
Low isolated yield after work-up Product loss during aqueous extraction.Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the sulfonamide. Use a brine wash to "salt out" the product from the aqueous phase and improve separation.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break up the emulsion. Centrifugation can also be effective.
Purification Challenges
Symptom Possible Cause Suggested Solution
Product "oils out" during recrystallization The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities.Try a lower-boiling point solvent or a solvent/anti-solvent system. Pre-purification by column chromatography may be necessary.
No crystal formation upon cooling The solution is not saturated (too much solvent was used).Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The solution is supersaturated but requires nucleation.Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.
Product co-elutes with impurities during column chromatography The solvent system used for chromatography has insufficient resolving power.Experiment with different solvent systems (mobile phases) of varying polarity. A common starting point for sulfonamides is a mixture of hexanes and ethyl acetate.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and purification of N-cycloheptyl-N-methylmethanesulfonamide, based on standard methods for sulfonamide synthesis.[6][7] Researchers should adapt these protocols to their specific laboratory conditions and scale.

Protocol 1: Synthesis of N-cycloheptyl-N-methylmethanesulfonamide

This protocol describes the reaction of N-cycloheptyl-N-methylamine with methanesulfonyl chloride in the presence of a tertiary amine base.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation amine N-cycloheptyl-N-methylamine (1.0 eq) setup Dry, inert atmosphere flask with stirring amine->setup base Triethylamine (1.2 eq) base->setup solvent Anhydrous Dichloromethane (DCM) solvent->setup cooling Cool to 0 °C (ice bath) setup->cooling Dissolve mscl_add Add Methanesulfonyl Chloride (1.1 eq) dropwise cooling->mscl_add stir Stir at 0 °C, then warm to RT mscl_add->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench When complete extract Extract with DCM quench->extract wash Wash with 1M HCl, sat. NaHCO₃, and brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry crude_product crude_product dry->crude_product Crude Product

Caption: General workflow for the synthesis of N-cycloheptyl-N-methylmethanesulfonamide.

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cycloheptyl-N-methylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature and continue stirring for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is no longer visible.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-cycloheptyl-N-methylmethanesulfonamide.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying the crude product. The choice of solvent is critical and may require preliminary screening.

RecrystallizationWorkflow start Crude Product dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filter cool Allow to cool slowly to room temperature hot_filter->cool ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash crystals with a small amount of cold solvent vacuum_filter->wash dry Dry the purified crystals wash->dry end Pure N-cycloheptyl-N-methylmethanesulfonamide dry->end

Caption: General workflow for the purification of N-cycloheptyl-N-methylmethanesulfonamide by recrystallization.

Procedure:

  • Dissolution: Place the crude N-cycloheptyl-N-methylmethanesulfonamide in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., isopropanol or an ethanol/water mixture) and heat the mixture to boiling while stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: To maximize the yield of crystals, place the flask in an ice-water bath for 15-30 minutes after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 3: Purification by Column Chromatography

This protocol is for the purification of the crude product using silica gel chromatography.

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.

  • Elution: Elute the column with a suitable mobile phase, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity. The ideal solvent system should provide good separation of the product from impurities on a TLC plate.

  • Collect Fractions: Collect the eluent in fractions and monitor the fractions by TLC.

  • Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Characterization

  • ¹H NMR:

    • A singlet corresponding to the methyl group attached to the sulfur atom (SO₂-CH₃).

    • A singlet for the methyl group attached to the nitrogen atom (N-CH₃).

    • A multiplet for the methine proton on the cycloheptyl ring attached to the nitrogen.

    • A series of multiplets for the methylene protons of the cycloheptyl ring.

  • ¹³C NMR:

    • Signals corresponding to the two methyl carbons.

    • A signal for the methine carbon of the cycloheptyl ring attached to the nitrogen.

    • Multiple signals for the methylene carbons of the cycloheptyl ring.

  • IR Spectroscopy:

    • Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, typically in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively.[8]

    • Absence of an N-H stretching vibration, which would be present in primary or secondary sulfonamides.[8]

    • C-H stretching vibrations for the alkyl groups.

  • Mass Spectrometry:

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of N-cycloheptyl-N-methylmethanesulfonamide (205.32 g/mol ).[9][10]

References

  • BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • BenchChem. (2025).
  • RSC Publishing. (2025).
  • Journal of the American Chemical Society. (2019).
  • Organic Chemistry Portal.
  • PMC. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Benchchem. N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S.
  • Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • MDPI. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method.
  • Benchchem.
  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009.
  • MDPI. (2019).
  • PMC. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
  • Benchchem. The Strategic Use of N-(Trimethylsilyl)methanesulfonamide for the Synthesis of N-Substituted Sulfonamides: A Detailed Guide for.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • recrystalliz
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
  • Recrystalliz
  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. Methanesulfonyl chloride.
  • ResearchGate. (2015).
  • Sigma-Aldrich. N-cycloheptyl-N-methylmethanesulfonamide | 1281160-88-0.
  • Sema.
  • YouTube. (2015). IR and NMR combo Packet Video Key.
  • Benchchem.
  • Sigma-Aldrich. N-Cyclopropylmethanesulfonamide | 479065-29-7.
  • ChemicalBook. N-Cyclohexyl-4-methylbenzenesulfonamide(80-30-8) 1H NMR spectrum.
  • PubChem. N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552.
  • Organic Syntheses Procedure. is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a.
  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide.
  • PMC. (2025). Protocol for purification, crystallization, and structure determination of the mpox virus mRNA cap N7 methyltransferase complex.
  • ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • Synlett. (2022).
  • PMC.
  • PMC. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • CORE. (2021). Synthesis of Nβ-Protected Amino Sulfenyl Methyl Formamides and Sulfonyl Methyl Formamides: A Simple Protocol.
  • PubMed. Stability of the mercaptobenzothiazole compounds.
  • Protein Purific
  • Benchchem.
  • Taylor & Francis. Methanesulfonyl chloride – Knowledge and References.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for N-cycloheptyl-N-methylmethanesulfonamide

Welcome to the dedicated technical support and troubleshooting center for N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0). This guide is designed for researchers, analytical chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0). This guide is designed for researchers, analytical chemists, and drug development professionals. It synthesizes structural chemistry principles with field-proven methodologies to help you predict, identify, and mitigate degradation issues during your experimental workflows.

Part 1: Core Troubleshooting & FAQs

Unlike aromatic sulfonamides (e.g., sulfamethoxazole), N-cycloheptyl-N-methylmethanesulfonamide is a strictly aliphatic sulfonamide. This structural distinction fundamentally alters its stability profile, particularly regarding photostability and metabolic oxidation [1].

Q1: Why do I observe rapid degradation of the compound in acidic assay buffers (pH < 3)?

Mechanistic Cause: The primary hydrolytic degradation pathway for methanesulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond [1]. Under strongly acidic conditions, the nitrogen atom of the sulfonamide group becomes protonated. Quantum chemical calculations and crystallographic studies demonstrate that this N-protonation induces a significant elongation and weakening of the S-N bond [2]. Resolution: This lowers the activation energy required for hydrolysis, leading to the irreversible formation of methanesulfonic acid and N-methylcycloheptanamine. To prevent this, buffer your aqueous stock solutions to a neutral pH (pH 6.5–7.5) where the unprotonated sulfonamide remains highly stable.

Q2: What are the expected degradation products under oxidative stress (e.g., in the presence of peroxides or microsomal CYP450 assays)?

Mechanistic Cause: Oxidative conditions typically bypass the highly stable sulfonyl core and target the alkyl groups attached to the nitrogen. The most kinetically favorable pathway is N-dealkylation (specifically N-demethylation), which yields N-cycloheptylmethanesulfonamide and formaldehyde [3]. Secondary Pathway: Prolonged oxidative stress may also induce hydroxylation of the bulky cycloheptyl ring, leading to a complex mixture of isomeric hydroxylated metabolites. Resolution: When conducting oxidative forced degradation or metabolic stability assays, ensure your LC-MS/MS method is tuned to detect the loss of 14 Da (demethylation) and the addition of 16 Da (hydroxylation).

Q3: Is photolytic degradation a major concern during benchtop handling?

Mechanistic Cause: No. Aromatic sulfonamides degrade rapidly under UV light because their aromatic amine rings act as strong chromophores that absorb UV radiation, generating reactive radical species [1]. Because N-cycloheptyl-N-methylmethanesulfonamide is entirely aliphatic, it lacks a significant chromophore. Resolution: It is highly resistant to standard laboratory lighting and moderate UV exposure. Amber vials are recommended for long-term storage as a best practice, but benchtop handling under ambient light will not induce measurable degradation.

Part 2: Degradation Pathways Visualization

The following diagram illustrates the divergent degradation pathways based on the environmental stressor applied to the molecule.

Pathways API N-cycloheptyl-N-methyl methanesulfonamide Acid Acidic Hydrolysis (H+ / H2O) API->Acid S-N Bond Cleavage Oxidation Oxidative Stress (H2O2 / CYP450) API->Oxidation N-Dealkylation / Ring Oxidation Deg1 Methanesulfonic Acid + N-methylcycloheptanamine Acid->Deg1 Deg2 N-cycloheptylmethanesulfonamide + Formaldehyde Oxidation->Deg2 Major Pathway Deg3 Hydroxylated Cycloheptyl Derivatives Oxidation->Deg3 Minor Pathway

Fig 1: Primary hydrolytic and oxidative degradation pathways of the sulfonamide.

Part 3: Quantitative Data & LC-MS Identification

To assist in the rapid identification of degradation products during your assays, use the following mass shift reference table.

Degradation PathwayPrimary StressorExpected ProductFormulaExact Mass (Da)Expected Δ Mass
Parent Compound NoneN-cycloheptyl-N-methylmethanesulfonamide C9​H19​NO2​S 205.11N/A
Hydrolysis Acid (0.1M HCl)N-methylcycloheptanamine C8​H17​N 127.14-77.97 (Loss of CH3​SO2​ )
Oxidation (Major) Peroxide / CYP450N-cycloheptylmethanesulfonamide C8​H17​NO2​S 191.10-14.01 (Loss of CH2​ )
Oxidation (Minor) Peroxide / CYP450Hydroxy-N-cycloheptyl-N-methylmethanesulfonamide C9​H19​NO3​S 221.11+15.99 (Addition of O )

Part 4: Self-Validating Experimental Protocol

To accurately profile the stability of this compound, researchers must utilize a self-validating forced degradation workflow. This protocol ensures that observed degradation is a true chemical response rather than a matrix artifact [3].

Step-by-Step Forced Degradation Workflow

1. Stock Solution Preparation:

  • Dissolve N-cycloheptyl-N-methylmethanesulfonamide in HPLC-grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Ensure complete dissolution via sonication for 5 minutes.

2. Stress Condition Aliquoting (Self-Validating Setup):

  • Control (Baseline): 500 µL Stock + 500 µL LC-MS grade water.

  • Acidic Stress: 500 µL Stock + 500 µL 0.1 M HCl.

  • Basic Stress: 500 µL Stock + 500 µL 0.1 M NaOH.

  • Oxidative Stress: 500 µL Stock + 500 µL 3% H2​O2​ .

3. Incubation & Kinetic Sampling:

  • Seal all vials and incubate at 60°C in a dark thermomixer to isolate thermal/chemical degradation from photolytic variables.

  • Withdraw 50 µL aliquots at T=0 , T=4 hours, and T=24 hours.

4. Reaction Quenching (Critical Step):

  • Causality: Failing to quench the reaction will lead to continued degradation in the autosampler, generating false kinetic data.

  • Quench the acidic aliquot with an equimolar volume of 0.1 M NaOH.

  • Quench the basic aliquot with an equimolar volume of 0.1 M HCl.

  • Dilute all quenched samples 1:10 in the initial LC mobile phase to arrest oxidative reactions and prevent column overloading.

5. LC-MS/MS Analysis:

  • Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid. Monitor for the mass shifts detailed in the table above.

Protocol Start Prepare 1 mg/mL Stock Solution Split Aliquot into Stress Conditions Start->Split Control Control (Water) Split->Control Acidic Acidic (0.1M HCl) Split->Acidic Oxidative Oxidative (3% H2O2) Split->Oxidative Incubate Incubate at 60°C (0h, 4h, 24h) Control->Incubate Acidic->Incubate Oxidative->Incubate Quench Quench Reactions (Neutralize/Dilute) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Fig 2: Self-validating forced degradation experimental workflow.

References

  • Benchchem. "Stability of methanesulfonamide in acidic and basic conditions." Benchchem Technical Support.
  • Ludwig-Maximilians-Universität München (LMU). "Investigation of the Sulfone Moiety under Superacidic Conditions." LMU Open Access Publications.
  • Benchchem. "Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions." Benchchem Technical Support.
Optimization

Technical Support Center: Overcoming Poor Solubility of N-cycloheptyl-N-methylmethanesulfonamide

Welcome to the technical support guide for N-cycloheptyl-N-methylmethanesulfonamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-cycloheptyl-N-methylmethanesulfonamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this and structurally similar compounds during biological assays. While specific data for N-cycloheptyl-N-methylmethanesulfonamide is limited, the principles outlined here are grounded in extensive experience with poorly soluble small molecules in drug discovery.[1][2]

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when a compound fails to remain in solution during experimental setup.

Q1: My compound precipitated immediately when I added my DMSO stock to the aqueous assay buffer. What happened?

A1: This is a classic sign of a compound exceeding its kinetic solubility limit.[3] You prepared a concentrated stock in a strong organic solvent (DMSO), creating a supersaturated state.[4] When this stock is rapidly diluted into an aqueous buffer where the compound is poorly soluble, it crashes out of solution. The final concentration of your compound in the assay buffer is likely far lower than intended, and the precipitate can interfere with the assay.[2][5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly cell-line dependent, but a widely accepted upper limit for most cell-based assays is 0.5% (v/v) DMSO .[6][7] Concentrations above this can lead to cytotoxicity, altered gene expression, or other off-target effects that will confound your results.[6][8][9] It is crucial to run a vehicle control (media with the same final DMSO concentration as your test wells) to assess the baseline effect of the solvent on your specific assay. Some sensitive cell lines may even show stress at concentrations as low as 0.1%.[8][10]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?

A3:

  • Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to the point of precipitation.[11] This often results in a higher, supersaturated value because there isn't enough time for the compound to form a stable crystal lattice.[3][12][13] This is what is most relevant for preparing plates for high-throughput screening.[11]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[4][11][13] It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[4][13]

This distinction is critical: your compound might appear soluble at 100 µM in a kinetic assay (long enough to run a quick screen), but over the course of a 24-hour cell incubation, it may slowly precipitate as it reverts to its lower, thermodynamically stable solubility, leading to inaccurate dose-response curves.[12][13]

Q4: Can I just sonicate or heat my final assay plate to get the compound back into solution?

A4: While gentle warming (to 37°C) or sonication can be used to dissolve a compound in its initial stock solution, applying these methods to a final assay plate is not recommended .[14] Heating can degrade the compound or other assay components (e.g., proteins, cells), and sonication can damage cells. Furthermore, even if you temporarily force the compound into solution, it will likely precipitate again once conditions return to equilibrium, a phenomenon known as forming a metastable supersaturated solution.[4]

II. Troubleshooting Workflow for Compound Precipitation

When faced with solubility issues, a systematic approach is essential. The following workflow provides a decision-making process to diagnose and solve the problem.

Solubility Troubleshooting Workflow start START: Compound Precipitates in Assay Medium q_dmso Is final DMSO concentration <0.5%? start->q_dmso reduce_dmso ACTION: Reduce DMSO to ≤0.5%. Increase stock concentration if necessary. q_dmso->reduce_dmso No q_conc Is the compound still precipitating? q_dmso->q_conc Yes reduce_dmso->q_conc lower_conc SOLUTION A: Lower the final test concentration. q_conc->lower_conc Yes end END: Proceed with Assay q_conc->end No q_approach Need to test at high concentration? lower_conc->q_approach lower_conc->end adv_sol SOLUTION B: Use Advanced Solubilization Techniques q_approach->adv_sol Yes q_approach->end No cosolvent 1. Co-solvents (e.g., PEG400, Ethanol) adv_sol->cosolvent cyclodextrin 2. Cyclodextrins (e.g., HP-β-CD) adv_sol->cyclodextrin formulation 3. Lipid-based Formulations (e.g., SEDDS) adv_sol->formulation verify VALIDATE: Test for assay interference from excipients. cosolvent->verify cyclodextrin->verify formulation->verify verify->end

Sources

Troubleshooting

Identification and characterization of N-cycloheptyl-N-methylmethanesulfonamide synthesis byproducts

Technical Support Center: Synthesis & Characterization of N-Cycloheptyl-N-methylmethanesulfonamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Characterization of N-Cycloheptyl-N-methylmethanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis, isolation, and analytical characterization of N-cycloheptyl-N-methylmethanesulfonamide.

This guide moves beyond simple protocols; it provides the mechanistic causality behind experimental choices to help you build self-validating workflows.

System Overview & Mechanistic Pathways

The synthesis of N-cycloheptyl-N-methylmethanesulfonamide relies on the N-sulfonylation of the secondary amine, N-methylcycloheptanamine, using methanesulfonyl chloride (MsCl)[1]. While this nucleophilic acyl substitution is fundamentally robust, the reaction microenvironment is highly sensitive to base selection, moisture, and steric hindrance, which can lead to yield-limiting byproducts[2][3].

SynthesisWorkflow SM N-methylcycloheptanamine Product N-cycloheptyl-N-methyl- methanesulfonamide SM->Product Nucleophilic Attack MsCl Methanesulfonyl Chloride Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene E1cB Elimination ByP2 Methanesulfonic Acid MsCl->ByP2 H2O (Moisture) Base Base (TEA / Pyridine) Base->Sulfene Catalysis ByP1 Chlorinated Byproducts Base->ByP1 Nucleophilic HCl Salt Sulfene->Product Amine Addition

Reaction pathways and byproduct formation in N-cycloheptyl-N-methylmethanesulfonamide synthesis.

Frequently Asked Questions (FAQs) - Synthesis Troubleshooting

Q: Why am I observing a significant amount of chlorinated byproducts instead of the pure sulfonamide? A: The choice of base is the primary causal factor. When pyridine is used as the base in sulfonylation reactions, it reacts with the HCl byproduct to form a pyridinium hydrochloride salt. In certain solvent environments, this chloride ion acts as a competing nucleophile, leading to chlorinated impurities[3]. Field-Proven Solution: Switch to a non-nucleophilic base system, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)[4]. TEA efficiently scavenges the HCl to drive the equilibrium forward without generating a highly nucleophilic chloride source[1].

Q: My reaction stalls with high amounts of unreacted N-methylcycloheptanamine. How can I drive it to completion? A: Secondary amines like N-methylcycloheptanamine possess higher steric hindrance compared to primary amines, which reduces their nucleophilicity and slows down reaction kinetics[2]. Furthermore, MsCl is highly sensitive to moisture and rapidly hydrolyzes into methanesulfonic acid[1][5]. If your MsCl has degraded, your stoichiometry is fundamentally compromised. Field-Proven Solution: Ensure all glassware is oven-dried and use strictly anhydrous solvents (e.g., anhydrous DCM). Use a slight excess of fresh MsCl (1.1 to 1.2 equivalents) and maintain the reaction at 0 °C during addition to prevent exothermic degradation, then allow it to warm to room temperature[1][4].

Q: Is the reaction proceeding via direct substitution or a sulfene intermediate? A: Unlike tosyl chloride, methanesulfonyl chloride possesses α-protons. In the presence of a base, MsCl undergoes an E1cB elimination to generate a highly reactive, transient sulfene intermediate (CH2=SO2)[5]. The secondary amine then attacks this sulfene, followed by rapid proton transfer to yield the methanesulfonamide[5]. Understanding this causality is critical: if the base is too strong or amine addition is too slow, the sulfene will undergo side reactions, such as trapping by trace water to form methanesulfonic acid.

Analytical Characterization & LC-MS/MS Troubleshooting

Q: Methanesulfonamides are notoriously difficult to detect via standard LC-MS. How can I accurately track the product and its byproducts? A: Methanesulfonamides often exhibit poor ionization efficiency in standard electrospray ionization (ESI) due to the lack of readily ionizable basic/acidic sites. Field-Proven Solution: Utilize ESI in the negative ion mode, monitoring the [M-H]- transition. For highly precise quantification or when differentiating closely eluting byproducts, chemical derivatization can be employed. Reacting the mixture with N-(4-methanesulfonyl-benzoyl)-imidazole significantly improves chromatographic retention and ESI sensitivity[6][7].

Quantitative Data Summary: LC-MS/MS Target Parameters To ensure a self-validating analytical system, cross-reference your empirical data against the theoretical mass-to-charge (m/z) ratios summarized below[8].

Compound / ByproductFormulaExact MassESI ModePrimary m/z AdductDiagnostic Fragments
N-cycloheptyl-N-methylmethanesulfonamide C9H19NO2S205.11Positive206.12 [M+H]+126.1 (loss of Ms), 112.1
N-cycloheptyl-N-methylmethanesulfonamide C9H19NO2S205.11Negative204.11 [M-H]-79.0 (CH3SO2-)
Methanesulfonic Acid (Hydrolysis Byproduct) CH4O3S96.00Negative95.00 [M-H]-79.0
N-methylcycloheptanamine (Unreacted SM) C8H17N127.14Positive128.14 [M+H]+98.1

Validated Experimental Protocols

Protocol A: Optimized Synthesis of N-Cycloheptyl-N-methylmethanesulfonamide

Causality Focus: This protocol is designed as a self-validating system. The low-temperature addition prevents sulfene degradation, while the sequential aqueous washes systematically remove specific byproduct classes based on their pKa values[1][4].

  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with N2 for 15 minutes to eliminate atmospheric moisture[1].

  • Reagent Loading: Dissolve N-methylcycloheptanamine (1.0 eq, 10 mmol) in 20 mL of anhydrous Dichloromethane (DCM)[4].

  • Base Addition: Add anhydrous Triethylamine (TEA) (1.5 eq, 15 mmol) to the solution. Rationale: TEA acts as the HCl scavenger without forming nucleophilic chloride complexes.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Methanesulfonyl chloride (MsCl) (1.1 eq, 11 mmol) dropwise over 15 minutes[1]. Rationale: Dropwise addition controls the exothermic E1cB sulfene generation, preventing thermal degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor progression via TLC (Hexanes:EtOAc 7:3) or LC-MS until the amine is consumed[4].

  • Quenching & Workup:

    • Dilute the mixture with an additional 20 mL of DCM.

    • Wash with 1 M HCl (2 x 20 mL). Rationale: Protonates and removes unreacted basic amine and TEA.

    • Wash with saturated aqueous NaHCO3 (1 x 20 mL). Rationale: Neutralizes and removes the methanesulfonic acid byproduct.

    • Wash with brine (1 x 20 mL) to remove residual water[1].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if trace impurities remain[1].

Protocol B: Liquid-Liquid Extraction (LLE) for Byproduct Removal

If LC-MS indicates high levels of methanesulfonic acid or unreacted amine, perform a targeted LLE[6].

  • Dissolve the crude mixture in ethyl acetate.

  • To remove unreacted amine (pKa ~10), wash the organic layer with an acidic aqueous buffer (pH 3-4). The amine will protonate and partition into the aqueous phase.

  • To remove methanesulfonic acid (pKa ~ -1.9), wash with a basic aqueous buffer (pH 9-10). The acid will deprotonate and partition into the aqueous phase.

  • The target sulfonamide remains neutral and highly organic-soluble across this pH range, ensuring selective isolation[4][6].

References

  • Methanesulfonyl chloride Source: Wikipedia URL: [Link]

  • Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

  • N-cycloheptyl-n-methylmethanesulfonamide (C9H19NO2S) Source: PubChemLite (University of Luxembourg) URL: [Link]

  • Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine Source: PubMed / National Institutes of Health URL:[Link]

Sources

Optimization

Scale-up challenges for the production of N-cycloheptyl-N-methylmethanesulfonamide

Technical Support Center: N-cycloheptyl-N-methylmethanesulfonamide Introduction: Bridging the Gap from Bench to Bulk N-cycloheptyl-N-methylmethanesulfonamide is a sulfonamide derivative with potential applications in med...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-cycloheptyl-N-methylmethanesulfonamide

Introduction: Bridging the Gap from Bench to Bulk

N-cycloheptyl-N-methylmethanesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science.[1] While its synthesis at the laboratory scale is often straightforward, transitioning to pilot or industrial-scale production introduces significant hurdles. These challenges typically revolve around reaction kinetics, thermal management, mass transfer limitations, and consistent product purification.[2]

This guide is designed to serve as a first-line technical resource for professionals engaged in the scale-up of N-cycloheptyl-N-methylmethanesulfonamide. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the practical issues encountered during process development and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-cycloheptyl-N-methylmethanesulfonamide and its primary scale-up concerns?

A1: The most prevalent and direct method is the reaction of N-cycloheptyl-N-methylamine with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (Et₃N) or pyridine, in an appropriate solvent like dichloromethane (DCM).[3] This is a nucleophilic substitution at the sulfur atom.[3]

The primary scale-up concerns are:

  • Exothermicity: The reaction is highly exothermic. What is easily managed in a 1L flask with an ice bath can become a serious safety hazard in a 1000L reactor. Poor heat removal can lead to thermal runaways, side reactions, and degradation of the product.[4]

  • Reagent Addition: The rate of addition of methanesulfonyl chloride is critical. On a large scale, localized concentration spikes can occur if mixing is not efficient, leading to the formation of impurities.[4]

  • Byproduct Handling: The reaction generates a hydrochloride salt of the base (e.g., triethylamine hydrochloride), which precipitates. Handling this solid suspension in a large reactor, ensuring it doesn't clog lines, and its efficient removal via filtration are significant mechanical challenges.

Q2: How critical is the quality of starting materials (N-cycloheptyl-N-methylamine and Methanesulfonyl Chloride) during scale-up?

A2: Raw material quality is paramount for a reproducible and successful scale-up.[2] Inconsistent purity can introduce variability that is difficult to control. For instance:

  • Methanesulfonyl Chloride (MsCl): High-purity MsCl (≥99.5%) is essential.[5] Lower-purity grades may contain residual acids or other reactive species that can catalyze side reactions, leading to a complex impurity profile and lower yields.[5]

  • N-cycloheptyl-N-methylamine: Impurities in the amine, such as unreacted starting materials from its own synthesis, can compete in the reaction with MsCl, leading to a host of related sulfonamide impurities that may be difficult to separate from the final product.

Q3: What are the key safety considerations when moving this process to a pilot plant?

A3: Safety must be the primary consideration.

  • Thermal Hazard Assessment: A thorough Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) study is essential to understand the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing a safe process and ensuring the cooling capacity of the reactor is sufficient.[4]

  • Handling of Methanesulfonyl Chloride: MsCl is corrosive and lachrymatory. Operations should be conducted in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including acid-resistant gloves and face shields.[3]

  • Solvent Management: Dichloromethane is a common solvent, but its environmental and health profile necessitates closed-system handling and efficient recovery to minimize emissions.

  • Pressure Management: The reaction generates HCl gas, which is neutralized by the base. However, any moisture ingress can lead to the hydrolysis of MsCl, generating more HCl and potentially causing pressure buildup in the reactor.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, common problems encountered during the scale-up synthesis.

Problem Symptom Possible Cause(s) Suggested Solution
Low Yield Final product yield is significantly lower than lab-scale results.1. Incomplete Reaction: Insufficient reaction time or inadequate mixing in a large vessel.[2] 2. Product Loss During Workup: The product may have some solubility in the aqueous wash solutions, especially if the pH is not controlled.[4] 3. Side Reactions: Poor temperature control leading to byproduct formation.[6]1. Monitor Reaction Progress: Use in-process controls (IPC) like HPLC or UPLC to track the consumption of the starting amine. Do not rely solely on time. 2. Optimize Mixing: Characterize the mixing efficiency of the reactor. Increase agitation speed if possible, or consider installing baffles to improve turbulence. 3. Control pH: During aqueous washes, ensure the pH is maintained in a range that minimizes the product's solubility. Perform a mass balance on the aqueous layers to quantify losses. 4. Strict Temperature Control: Implement a robust temperature control system on the reactor jacket. Ensure the addition rate of MsCl is slow enough to allow the cooling system to keep up.[4]
High Impurity Levels The final product contains unacceptable levels of impurities, complicating purification.1. Localized Hotspots: Inefficient heat removal and poor mixing causing localized high temperatures.[4] 2. Raw Material Impurities: Contaminants in the starting amine or MsCl.[2][5] 3. Moisture Contamination: Water in the solvent or from atmospheric exposure can hydrolyze MsCl to methanesulfonic acid, which can cause other issues.1. Improve Heat and Mass Transfer: Decrease the addition rate of MsCl. Ensure the reactor's cooling jacket and agitator are performing to specification.[2] 2. Qualify Raw Materials: Source high-purity starting materials and test every batch before use. Develop an impurity profile for your starting materials. 3. Use Anhydrous Conditions: Use a dry, inert solvent and maintain a nitrogen or argon atmosphere in the reactor throughout the process.[3]
Product Fails to Crystallize ("Oils Out") Upon cooling for crystallization, the product separates as a viscous oil instead of a solid.1. Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point and inhibiting crystal lattice formation.[7] 2. Rapid Cooling: Cooling the solution too quickly can cause the product to "crash out" as an amorphous oil rather than forming an ordered crystal structure.[4] 3. Solvent System: The chosen solvent may not be optimal for crystallization at the current concentration and purity level.1. Purify Crude Product: If the crude product is very impure, consider a preliminary purification step (e.g., silica gel plug) before crystallization. 2. Slow, Controlled Cooling: Implement a programmed cooling ramp. For example, cool from 50°C to 20°C over several hours.[7] 3. Induce Crystallization: Try scratching the inside of the vessel with a glass rod (in the lab) or adding seed crystals of pure product to the supersaturated solution.[7] 4. Solvent Screen: Re-evaluate the crystallization solvent. An anti-solvent approach (where a second solvent in which the product is insoluble is slowly added) can also be effective.
Poor Filterability The precipitated hydrochloride salt or the final product is very fine, clogging the filter and leading to extremely long filtration times.1. Rapid Precipitation: Uncontrolled addition of reagents or rapid temperature changes can lead to the formation of very small particles. 2. Particle Morphology: The inherent crystal habit of the material may be needle-like or plate-like, which is difficult to filter.1. Control Precipitation: For the salt byproduct, ensure the reaction is not "shocked" by adding reagents too quickly. For the final product, slow cooling and gentle agitation during crystallization can promote the growth of larger, more easily filterable crystals. 2. Aging/Digestion: Hold the slurry at the final crystallization temperature for several hours with gentle stirring. This "aging" process can allow smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening). 3. Filter Aid: Consider using a filter aid like Celite®, but be aware this adds an extra component that must be validated and may not be acceptable for pharmaceutical applications.

Experimental Protocols & Workflows

Protocol 1: Lab-Scale Synthesis (Illustrative)

This protocol provides a baseline for understanding the core transformation.

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add N-cycloheptyl-N-methylamine (1.0 eq.) and anhydrous dichloromethane (DCM, ~5 volumes).

  • Base Addition: Add triethylamine (1.5 eq.) to the stirring solution.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • MsCl Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.[3]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Workflow: Key Considerations for Scale-Up

The following diagram illustrates the critical control points when scaling the process from the lab to a manufacturing environment.

Scale_Up_Workflow cluster_0 Pre-Campaign cluster_1 Manufacturing Campaign Raw_Materials Raw Material QC (Purity, Impurity Profile) Reactor_Prep Reactor Preparation (Dry, Inert Atmosphere) Raw_Materials->Reactor_Prep Qualified Materials Safety_Review Process Safety Review (Calorimetry, MTSR) Safety_Review->Reactor_Prep Safety Protocol Charge_Amine Charge Amine, Solvent, Base Reactor_Prep->Charge_Amine Cooling Controlled Cooling (Jacket Temp Control) Charge_Amine->Cooling MsCl_Addition Controlled MsCl Addition (Rate, Sub-surface) Cooling->MsCl_Addition T < 5°C Reaction_Monitoring Reaction & IPC (HPLC Monitoring) MsCl_Addition->Reaction_Monitoring Exotherm Management Workup Quench & Phase Split (pH, Temp Control) Reaction_Monitoring->Workup Reaction Complete Purification Crystallization (Cooling Profile, Seeding) Workup->Purification Isolation Filtration & Drying (Cycle Time, Temp, Vac) Purification->Isolation Final_Product Final Product QC (Purity, Residual Solvents) Isolation->Final_Product

Caption: Key Control Points for Scale-Up Synthesis.

Troubleshooting Logic: Impurity Investigation

When an unknown impurity is detected, a systematic approach is required.

Impurity_Troubleshooting cluster_source Start Start Identify Identify Structure (LC-MS, NMR) Start->Identify Source Determine Source Identify->Source RM Raw Material Impurity Source->RM Correlates with RM batch? Side_Rxn Process Side Reaction Source->Side_Rxn Related to process parameters (T, t)? Degradation Product Degradation Source->Degradation Increases during workup/drying? Action Develop Control Strategy RM->Action Side_Rxn->Action Degradation->Action

Caption: Logical Flow for Impurity Identification.

References

  • HoriazonChemical. Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride. Available at: [Link]

  • PubChem. N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552. Available at: [Link]

Sources

Troubleshooting

Refining analytical methods for accurate N-cycloheptyl-N-methylmethanesulfonamide detection

Welcome to the Advanced Analytical Support Center. This portal provides drug development professionals and analytical chemists with validated troubleshooting strategies and methodologies for the quantification of N-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This portal provides drug development professionals and analytical chemists with validated troubleshooting strategies and methodologies for the quantification of N-cycloheptyl-N-methylmethanesulfonamide.

Recently identified as a key fragment-based compound targeting the PWWP domain of Hepatoma-derived growth factor-related protein 2 (HRP-2)[1], this specific aliphatic sulfonamide presents unique analytical challenges compared to traditional aromatic sulfa drugs. The guides below are designed to help you establish a robust, self-validating LC-MS/MS workflow.

Troubleshooting Guide & FAQs

Q1: Why am I experiencing poor ionization efficiency and low signal-to-noise (S/N) ratios in my MS/MS method? A: Unlike traditional antibiotic sulfonamides (e.g., sulfamethoxazole) that possess basic aniline groups capable of readily accepting protons, N-cycloheptyl-N-methylmethanesulfonamide lacks an aromatic ring and a primary amine. The nitrogen atom is sterically hindered by the cycloheptyl and methyl groups, and its lone pair is heavily delocalized by the adjacent strongly electron-withdrawing methanesulfonyl moiety. Solution: To forcefully drive protonation in positive electrospray ionization (ESI+), you must maintain a strictly acidic environment. Ensure your mobile phase contains at least 0.1% formic acid to facilitate the formation of the [M+H]+ precursor ion[2]. Avoid neutral or basic mobile phases, which will severely suppress ionization for this specific aliphatic structure.

Q2: My retention times are drifting, and peak shapes are broad. Should I use a Biphenyl column like I do for other sulfonamides? A: No. While Biphenyl columns are the gold standard for separating complex mixtures of aromatic sulfonamides due to their ability to engage in π−π interactions[3], N-cycloheptyl-N-methylmethanesulfonamide is a purely aliphatic/alicyclic molecule ( C9​H19​NO2​S ). It possesses no π -electrons and cannot participate in π−π bonding. Solution: Switch to a high-coverage, end-capped C18 column. The retention of this compound relies entirely on standard hydrophobic interactions between the stationary phase and the bulky cycloheptyl ring.

Q3: How do I eliminate the severe matrix effects observed when analyzing lysates from HRP-2 PWWP binding assays? A: Cell lysates and biological matrices contain high concentrations of phospholipids and salts that cause severe ion suppression in the ESI source. Simple protein precipitation (PPT) is insufficient for removing these interferences. Solution: Implement a Solid-Phase Extraction (SPE) protocol using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent[4]. The HLB chemistry effectively retains the moderately lipophilic cycloheptyl group while allowing polar lysate salts and highly non-polar phospholipids to be systematically washed away.

Standardized Experimental Protocol

Sample Preparation (HLB Solid-Phase Extraction)

To ensure this protocol acts as a self-validating system, you must spike all biological samples with an isotopically labeled internal standard (e.g., a deuterated sulfonamide analog) prior to extraction. This internal control is critical for mathematically correcting matrix effects and verifying extraction recovery[4].

  • Conditioning: Pass 2.0 mL of LC-MS grade methanol followed by 2.0 mL of Milli-Q water through the HLB cartridge to activate the polymeric sorbent.

  • Loading: Dilute 200 µL of the biological sample (e.g., assay lysate) with 800 µL of 0.1% formic acid in water. Load the mixture onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the sorbent with 2.0 mL of 5% methanol in water. This specific concentration is strong enough to elute polar interferences but weak enough to prevent the premature elution of the cycloheptyl-bearing target.

  • Elution: Elute the target compound using 2.0 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) to match the initial gradient conditions.

LC-MS/MS Instrumental Method

The following parameters are optimized specifically for the aliphatic nature and fragmentation pathways of N-cycloheptyl-N-methylmethanesulfonamide.

Table 1: UHPLC Gradient and MS/MS MRM Parameters

ParameterSpecification
Analytical Column End-capped C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0-1 min: 5% B 1-4 min: 5% 95% B 4-5 min: 95% B 5-5.1 min: 95% 5% B
Ionization Mode ESI Positive (+)
Precursor Ion m/z 206.1 [M+H]+
Primary Product Ion m/z 112.1 (Cleavage and loss of the methanesulfonyl group)
Secondary Product Ion m/z 97.1 (Fragmentation of the cycloheptyl ring)

Workflow Visualization

G N1 Biological Sample (HRP-2 Assay Lysate) N2 Internal Standard Spiking (Validation) N1->N2 N3 HLB Solid Phase Extraction (SPE) N2->N3 Dilution (0.1% FA) N4 UHPLC Separation (C18 Column) N3->N4 Reconstituted Eluate N5 ESI(+)-MS/MS (MRM Detection) N4->N5 Chromatographic Isolation

Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow for target detection.

References

  • Rational fragment-based design of compounds targeting the PWWP domain of the HRP family Source: Protein Data Bank Japan (PDBJ) URL:[Link][1]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry Source: Agilent Technologies / HPST URL:[Link][2]

  • Development and performance evaluation of a microbiological method for screening and LC-MS/MS for conformation of sulfonamides in animal-derived foods Source: Taylor & Francis Online URL:[Link][3]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water Source: National Institutes of Health (PMC) URL:[Link][4]

Sources

Optimization

Troubleshooting inconsistent results in biological assays with N-cycloheptyl-N-methylmethanesulfonamide

Target Compound: N-cycloheptyl-N-methylmethanesulfonamide (CAS: 1281160-88-0 | Ligand ID: VVJ) Target Applications: Fragment-Based Drug Discovery (FBDD), SARS-CoV-2 NSP13 Helicase[1], LEDGF/p75 & HRP-2 PWWP Epigenetic Re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-cycloheptyl-N-methylmethanesulfonamide (CAS: 1281160-88-0 | Ligand ID: VVJ) Target Applications: Fragment-Based Drug Discovery (FBDD), SARS-CoV-2 NSP13 Helicase[1], LEDGF/p75 & HRP-2 PWWP Epigenetic Reader Domains [2].

Welcome to the Application Support Center. As researchers transition from in silico predictions and high-throughput crystallographic fragment screening (such as PanDDA) to in vitro biochemical validation, low-molecular-weight fragments (like N-cycloheptyl-N-methylmethanesulfonamide, MW: 205.32 Da) frequently exhibit inconsistent assay behavior.

Because this compound lacks classic primary/secondary sulfonamide N-H hydrogen bond donors (the nitrogen is fully substituted with methyl and cycloheptyl groups) [3], its binding relies heavily on weaker C-H···O interactions, shape complementarity, and hydrophobic packing. This physicochemical profile makes it highly susceptible to solubility limits, colloidal aggregation, and buffer-dependent artifacts when screened at the high concentrations (0.1 – 5 mM) required for FBDD [4].

This guide provides field-proven, self-validating protocols to establish causality behind inconsistent results and isolate true pharmacological inhibition from assay artifacts.

Diagnostic Decision Tree

Before altering your assay parameters, follow this logical workflow to identify the root cause of signal inconsistency.

G Start Inconsistent Assay Result (N-cycloheptyl-N-methylmethanesulfonamide) CheckSol 1. Assess Solubility Limit (DLS / NMR at 1-5 mM) Start->CheckSol CheckDetergent 2. Run Detergent Control (Add 0.01% Tween-20) CheckSol->CheckDetergent Soluble > 1 mM FalsePos Artifact Detected (Colloidal Aggregation / Bulk Shift) CheckSol->FalsePos Precipitation / High Polydispersity CheckDMSO 3. Verify DMSO Calibration (Critical for SPR) CheckDetergent->CheckDMSO IC50 Stable CheckDetergent->FalsePos Loss of Inhibition (Aggregation) Orthogonal 4. Orthogonal Validation (X-ray Soaking / ITC) CheckDMSO->Orthogonal Responses Align CheckDMSO->FalsePos Refractive Index Mismatch

Figure 1: Diagnostic workflow for troubleshooting fragment-based assay inconsistencies.

Frequently Asked Questions (FAQs)

Q1: Why does the IC50​ of N-cycloheptyl-N-methylmethanesulfonamide shift dramatically between different runs of my NSP13 ATPase assay?

Causality: The cycloheptyl ring imparts significant lipophilicity. At the millimolar concentrations required to detect weak fragment binding, the compound is prone to forming colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester the target protein (e.g., NSP13), leading to a steep, artifactual dose-response curve that looks like potent inhibition but is actually a false positive [5]. Solution: Implement a detergent control. Run the assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Tween-20 or 0.005% Triton X-100). If the inhibitory activity disappears upon adding detergent, the initial result was an aggregation-based artifact.

Q2: I see a clear binding signal in Surface Plasmon Resonance (SPR), but no inhibition in my FRET-based helicase unwinding assay. Why?

Causality: This discrepancy is common in FBDD and usually stems from one of two factors:

  • Binding without functional inhibition: The fragment may bind to a surface pocket (as seen in X-ray screens) that does not allosterically or competitively inhibit the enzyme's active site. For instance, NSP13 has multiple conserved "druggable" pockets; binding to a peripheral site may yield an SPR signal but no change in helicase unwinding [1].

  • DMSO Bulk Shift in SPR: Fragments are stocked in 100% DMSO. Injecting a 2 mM fragment solution introduces a significant DMSO concentration mismatch compared to the running buffer. Because the fragment is only ~205 Da, the massive refractive index change of DMSO easily obscures or mimics the tiny mass response of the fragment binding. Solution: Ensure rigorous DMSO solvent correction in SPR (see Protocol 2). If binding is confirmed, use X-ray crystallography to map the binding site and guide synthetic fragment-growing to reach the active site.

Q3: Differential Scanning Fluorimetry (DSF / Thermal Shift) shows a negative Tm​ shift. Is the compound destabilizing the protein?

Causality: While a negative ΔTm​ can indicate binding to a destabilized conformation, DSF is notoriously unreliable for highly lipophilic fragments. The fragment or its aggregates may interact directly with the hydrophobic SYPRO Orange dye, altering its fluorescence baseline and masking the true unfolding transition [6]. Solution: Do not rely solely on DSF for this compound. Validate binding using orthogonal, label-free methods like Isothermal Titration Calorimetry (ITC) or ligand-observed NMR (e.g., STD-NMR or WaterLOGSY).

Data Presentation: True Binding vs. Artifactual Profiles

Use the following table to benchmark your experimental data against expected profiles for true fragment binding versus common assay artifacts.

Assay ParameterTrue Fragment Binding ProfileColloidal Aggregation ArtifactOptical / Buffer Artifact
Enzymatic IC50​ High ( μ M to mM range)Appears potent (Low μ M)Highly variable
Hill Slope (Dose-Response) ~1.0 (Standard 1:1 binding)> 1.5 (Steep transition)Erratic / Non-sigmoidal
Detergent Sensitivity IC50​ remains stableComplete loss of inhibitionNo effect
SPR Sensorgram Shape Fast on/off rates (Square wave)Slow, non-saturating driftNegative dips or bulk spikes
DLS Polydispersity Monodisperse (Protein only)Large particles (>100 nm)Monodisperse

Experimental Protocols

Protocol 1: Detergent-Controlled FRET Helicase Assay (NSP13)

This self-validating protocol ensures that observed inhibition of SARS-CoV-2 NSP13 unwinding is not due to compound aggregation.

  • Buffer Preparation: Prepare two identical batches of assay buffer (20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM TCEP). To Batch B, add 0.01% (v/v) Tween-20 [7].

  • Substrate Setup: Dilute the fluorogenic dsDNA substrate (labeled with Cy3/BHQ2 or similar FRET pair) to 100 nM in both buffers.

  • Compound Titration: Prepare a 10-point serial dilution of N-cycloheptyl-N-methylmethanesulfonamide in 100% DMSO.

  • Enzyme Incubation: Dispense 5 nM purified SARS-CoV-2 NSP13 into a 384-well black microplate. Pin-transfer the compound (final DMSO concentration 2%). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the ATP/DNA substrate mix (final ATP = 0.5 mM) to initiate unwinding.

  • Kinetic Read: Monitor fluorescence emission continuously for 20 minutes. Calculate initial velocities.

  • Validation Check: Compare the IC50​ derived from Buffer A vs. Buffer B. If the compound is inactive in Buffer B, discard it as a false positive.

Protocol 2: DMSO-Calibrated SPR Workflow for Low-MW Fragments

Because N-cycloheptyl-N-methylmethanesulfonamide has a low molecular weight (205.32 Da), strict DMSO correction is mandatory to prevent false-positive binding signals.

  • Surface Preparation: Immobilize the target protein (e.g., HRP-2 PWWP domain) onto a CM5 sensor chip via standard amine coupling, aiming for a high immobilization level (3000-5000 RU) to maximize the Rmax​ for the small fragment.

  • Solvent Correction Curve: Prepare a series of 8 blank buffers with DMSO concentrations ranging from 1.5% to 2.5% (bracketing your exact assay concentration of 2.0%). Inject these prior to the fragment to build a calibration curve mapping bulk refractive index to DMSO concentration.

  • Sample Preparation: Dilute the fragment to a top concentration of 2 mM in running buffer, ensuring the final DMSO concentration is exactly 2.0%. Prepare a 2-fold dilution series.

  • Injection: Inject samples at a high flow rate (50 μ L/min) to minimize mass transport limitations. Include solvent correction points every 20 cycles.

  • Data Analysis: Double-reference the data (subtract reference channel and blank injections) and apply the DMSO solvent correction model before fitting to a 1:1 steady-state affinity model.

Mechanistic Visualization: Assay Interference

The diagram below illustrates how FBDD enzymatic assays can be compromised by optical interference or aggregation, highlighting why orthogonal validation is critical.

G dsDNA dsDNA Substrate (FRET Pair) NSP13 NSP13 Helicase dsDNA->NSP13 ssDNA Unwound ssDNA (Fluorescent Signal) NSP13->ssDNA Active Unwinding ATP ATP Hydrolysis ATP->NSP13 Fragment Fragment Hit (True Binder) Fragment->NSP13 Specific Inhibition (Valid) Aggregate Colloidal Aggregate (False Positive) Aggregate->NSP13 Non-specific Sequestration Aggregate->ssDNA Optical Quenching (Artifact)

Figure 2: Mechanistic pathways of true enzymatic inhibition versus aggregation-based assay interference in FRET unwinding assays.

References

  • Newman, J.A., et al. "Crystal Structure of SARS-CoV-2 helicase in complex with Z216450634." RCSB Protein Data Bank (PDB: 5RLB). Available at:[Link]

  • "Crystal structure of HRP-2 PWWP domain in complex with Z216450634." RCSB Protein Data Bank (PDB: 7HGU). Available at: [Link]

  • "Fragment-based drug discovery: A graphical review." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Vom, A., et al. "Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening." Australian Journal of Chemistry. Available at:[Link]

  • "Application of Fragment-Based Drug Discovery to Versatile Targets." Frontiers in Molecular Biosciences. Available at:[Link]

  • Zeng, J., et al. "Identifying SARS-CoV-2 Antiviral Compounds by Screening for Small Molecule Inhibitors of Nsp13 Helicase." bioRxiv. Available at:[Link]

Troubleshooting

Technical Support Center: Method Refinement for High-Resolution Analysis of N-cycloheptyl-N-methylmethanesulfonamide

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the high-resolution analysis of N-cycloheptyl-N-methylmethanesulfonamide. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the high-resolution analysis of N-cycloheptyl-N-methylmethanesulfonamide. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into method refinement, troubleshooting, and data interpretation. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.

Section 1: Compound Profile & Physicochemical Properties

N-cycloheptyl-N-methylmethanesulfonamide is a methanesulfonamide derivative featuring a cycloheptyl moiety.[1] Understanding its fundamental properties is the first step in developing a successful analytical method. The sulfonamide group is a key functional group in a variety of pharmaceuticals, known for a range of pharmacological activities.[2]

PropertyValueSource
IUPAC Name N-cycloheptyl-N-methylmethanesulfonamide[3]
CAS Number 1281160-88-0
Molecular Formula C₉H₁₉NO₂S[3]
Molecular Weight 205.32 g/mol [1]
InChIKey UXPPTRFZLSZETL-UHFFFAOYSA-N

Section 2: Core Analytical Methodologies & Protocols

High-resolution analysis is critical for confirming identity, determining purity, and quantifying N-cycloheptyl-N-methylmethanesulfonamide in various matrices. The primary techniques for this purpose are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for separation and sensitive detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

A typical analytical workflow involves careful sample preparation, chromatographic separation, detection, and data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Accurate Weighing & Dissolution (e.g., in Acetonitrile/Water) Filt Filtration (0.22 µm PTFE) Prep->Filt HPLC HPLC Separation (Reversed-Phase) Filt->HPLC MS High-Resolution MS Detection (e.g., Q-TOF) HPLC->MS Integ Peak Integration & Quantification MS->Integ Ident Identity Confirmation (Accurate Mass & Fragmentation) Integ->Ident Report Reporting Ident->Report

General workflow for quantitative analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This is the cornerstone technique for the separation and quantification of N-cycloheptyl-N-methylmethanesulfonamide, especially at trace levels. A reversed-phase HPLC method provides excellent separation from potential impurities, while a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap offers definitive identification and high sensitivity.[4][5]

Experimental Protocol: Reversed-Phase HPLC-HRMS

  • Standard & Sample Preparation:

    • Prepare a stock solution of N-cycloheptyl-N-methylmethanesulfonamide at 1 mg/mL in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

    • Dissolve unknown samples in the same diluent to a concentration within the calibration range.

    • Filter all solutions through a 0.22 µm PTFE syringe filter before injection.[6]

  • Chromatographic Separation:

    • Perform the analysis using a UHPLC or HPLC system. A system with a binary pump and a thermostatted column compartment is recommended for reproducibility.[7]

    • Equilibrate the column with the initial mobile phase conditions for at least 10-20 column volumes.[8]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source, which is well-suited for polar to moderately polar compounds like sulfonamides.[4]

    • Operate in positive ion mode, as the nitrogen atom is readily protonated to form the [M+H]⁺ ion.

    • Acquire data in full-scan mode at high resolution (>10,000 FWHM) to ensure mass accuracy for formula confirmation.

Table 1: Recommended HPLC-MS/MS Parameters

ParameterRecommended SettingRationale & Expert Notes
Analytical Column C18, 2.1 x 100 mm, < 3 µmA C18 stationary phase provides good hydrophobic retention for the cycloheptyl group. Smaller particle sizes (<3 µm) enhance resolution and speed.[9]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier essential for good ESI-MS performance, aiding in protonation and improving peak shape.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and UV cutoff, providing good elution strength for this compound.
Gradient Elution 10% B to 95% B over 8 minA gradient is necessary to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal linear velocity and chromatographic efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry.
Injection Volume 2 µLA small injection volume minimizes potential for peak distortion due to solvent effects.
Ionization Mode ESI, PositiveThe tertiary amine in the sulfonamide is a site for efficient protonation.
Capillary Voltage 3500 VA typical starting point; should be optimized to maximize the signal for the ion of interest.
Scan Mode Full Scan (m/z 100-500)To detect the [M+H]⁺ ion (calculated m/z 206.1215) and potential impurities.
MS/MS Fragmentation Collision Energy (CE) 10-30 eVFor structural confirmation, key fragment ions would be expected from the loss of SO₂ (a common pathway for sulfonamides) or cleavage of the N-cycloheptyl bond.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural confirmation of N-cycloheptyl-N-methylmethanesulfonamide. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[12]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed, although modern spectrometers can reference the residual solvent peak.[13]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

    • For full structural assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.[14]

Table 2: Predicted NMR Chemical Shifts

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale & Expert Notes
SO₂-CH₃ ~2.8 ppm (singlet)~38-40 ppmThe methyl group attached to the electron-withdrawing sulfonyl group is deshielded.
N-CH₃ ~2.7 ppm (singlet)~33-35 ppmThe N-methyl group is also deshielded, but slightly less so than the S-methyl.
N-CH (cycloheptyl) ~3.8-4.0 ppm (multiplet)~60-62 ppmThe proton and carbon directly attached to the nitrogen are significantly deshielded.
Cycloheptyl CH₂ ~1.4–2.0 ppm (multiplets)~25-35 ppmThe remaining methylene groups of the cycloheptyl ring will appear as a complex series of overlapping multiplets in the aliphatic region.[1]

Section 3: Troubleshooting Guides

Even with a robust method, problems can arise. This section addresses common issues in a direct Q&A format.

HPLCPeakShapeTroubleshooting cluster_tailing cluster_fronting cluster_splitting Start Abnormal Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Tailing_Sol1 Secondary Interactions: - Add competing base (e.g., triethylamine) to mobile phase - Check mobile phase pH Tailing->Tailing_Sol1 Yes Splitting Peak Splitting? Fronting->Splitting No Fronting_Sol1 Solvent Mismatch: - Dissolve sample in mobile phase or weaker solvent Fronting->Fronting_Sol1 Yes End Consult Instrument Manual or Contact Support Splitting->End No Splitting_Sol1 Clogged Inlet Frit: - Reverse flush column (use caution) - Replace column Splitting->Splitting_Sol1 Yes Tailing_Sol2 Column Overload: - Reduce sample concentration/injection volume Tailing_Sol1->Tailing_Sol2 Tailing_Sol3 Column Contamination/Void: - Flush or replace guard/analytical column Tailing_Sol2->Tailing_Sol3 Fronting_Sol2 Column Overload: - Reduce sample concentration Fronting_Sol1->Fronting_Sol2 Splitting_Sol2 Injector Issue: - Check for partially blocked needle/port Splitting_Sol1->Splitting_Sol2 Splitting_Sol3 Co-elution: - Adjust gradient to improve resolution Splitting_Sol2->Splitting_Sol3

Troubleshooting decision tree for peak shape issues.
HPLC Issues

Q: My retention times are shifting between injections. What's the cause? A: Retention time instability is a classic problem often linked to the mobile phase or hardware.[15]

  • Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and thoroughly degassed. Buffers, if used, should be fully dissolved. Inconsistent composition, even from solvent evaporation, can cause drift.[16]

  • Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection. For gradient methods, this is critical. A rule of thumb is to flush with at least 10-20 column volumes.[8]

  • Pump Performance: Fluctuating pressure can indicate a problem with pump seals or check valves, leading to an inconsistent flow rate and shifting retention times. Check for leaks and ensure the pump is delivering a steady flow.[15]

  • Temperature: Ensure the column compartment temperature is stable. Fluctuations of even a few degrees can alter retention characteristics.

Q: I'm observing split peaks for my analyte. How do I fix this? A: Split peaks usually indicate a disruption in the sample path as it enters the column.

  • Column Inlet: The most common cause is a partially blocked inlet frit or a void (a channel) that has formed at the top of the column packing bed. This causes the sample band to split before separation begins. Try reverse-flushing the column (disconnect from the detector first) or, more reliably, replace the column. Using a guard column can prevent this.[17]

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the initial mobile phase.

  • Co-elution: In rare cases, what appears to be a split peak may actually be two very closely eluting compounds. Try adjusting the gradient to improve resolution.

Mass Spectrometry Issues

Q: I am seeing a weak or no molecular ion peak ([M+H]⁺). How can I improve ionization? A: Poor ionization efficiency can be addressed by optimizing both the mobile phase and the ion source parameters.

  • Mobile Phase pH: The addition of an acid like formic acid is crucial. It ensures the mobile phase pH is low enough to promote protonation of the analyte before it enters the ESI source.

  • Source Parameters: Systematically optimize the ESI source settings. Key parameters include the capillary voltage, gas temperatures (drying and sheath gas), and nebulizer pressure. A methodical approach (optimizing one parameter at a time) is best.[6]

  • Analyte Concentration: If the concentration is too low, the signal may be indistinguishable from noise. Conversely, if the concentration is too high, you can experience ion suppression, where the analyte competes with itself and other matrix components for ionization, paradoxically reducing the signal.

Q: I'm observing unexpected adducts (e.g., [M+Na]⁺, [M+K]⁺) that complicate my spectra. How can I minimize them? A: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common in ESI-MS and arise from glassware, reagents, or solvents.

  • Use High-Purity Solvents: Always use LC-MS grade solvents and additives to minimize alkali metal contamination.

  • Glassware: Avoid using glass volumetric flasks for final dilutions if possible; polypropylene tubes are often cleaner. If using glass, ensure it is rigorously cleaned.

  • Mobile Phase Additive: Sometimes, adding a small amount of ammonium formate or ammonium acetate can help. The ammonium ions (NH₄⁺) can form adducts ([M+NH₄]⁺) or outcompete the sodium/potassium ions for the analyte, resulting in a cleaner spectrum dominated by the desired [M+H]⁺ ion.[9]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best solvent to dissolve N-cycloheptyl-N-methylmethanesulfonamide? A: Based on its structure, the compound should be readily soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase itself or a mixture with a high aqueous component (e.g., 50:50 acetonitrile:water) to ensure compatibility with the starting conditions.[16]

Q: How should I store the compound and its solutions to prevent degradation? A: As a solid, store the compound in a cool, dark, and dry place. In solution, sulfonamides are generally stable, but it is good practice to store stock solutions at 2-8°C and protect them from light. For quantitative analysis, prepare fresh working standards daily to ensure accuracy.

Q: Is GC-MS a suitable alternative for analyzing this compound? A: Possibly, but it is not the preferred method. The compound has a molecular weight of 205.32 g/mol and is likely to have sufficient volatility for GC analysis. However, sulfonamides can sometimes exhibit thermal instability, potentially degrading in the hot GC inlet.[18] LC-MS is a more direct and robust approach that avoids any risk of thermal degradation.

References

  • Al-Trawneh, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • German Federal Environment Agency. (n.d.). Method development for analysis of pharmaceuticals in environmental samples. Umweltbundesamt. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. Available at: [Link]

  • SIELC. (2018). Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • ResearchGate. (2025). Synthesis of N-cyclohexylmaleimide and Preparation of It's Purified Particles. ResearchGate. Available at: [Link]

  • Meda, S., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-cycloheptyl-N-methylmethanesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Available at: [Link]

  • Agilent Technologies. (2023). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Chen, Y.-C., et al. (2024). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using LC-MS/MS. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Cerdà, V., et al. (2023). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. Available at: [Link]

  • Stoia, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide. Google Patents.
  • Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Benn, M., et al. (2024). 33S NMR: Recent Advances and Applications. MDPI. Available at: [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Oxford University Press. Available at: [Link]

  • LCGC. (2024). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. LCGC International. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Current NMR Techniques for Structure-Based Drug Discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. American Chemical Society. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Acetyl-N-methylcyclohexanamine. Cheméo. Available at: [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Shimadzu Scientific Instruments. Available at: [Link]

  • Thieme. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Thieme Chemistry. Available at: [Link]

  • ResearchGate. (2025). 15N‐NMR spectroscopy 32. Synthesis and characterization of polyelectrolytes based on polyaminamides. ResearchGate. Available at: [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. École Polytechnique Fédérale de Lausanne. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Target of N-cycloheptyl-N-methylmethanesulfonamide: A Comparative Guide for SARS-CoV-2 NSP13 Inhibitors

Executive Summary In the landscape of antiviral drug discovery, identifying highly conserved, non-mutable targets is paramount. While the SARS-CoV-2 spike protein has been heavily targeted, the viral replication machiner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral drug discovery, identifying highly conserved, non-mutable targets is paramount. While the SARS-CoV-2 spike protein has been heavily targeted, the viral replication machinery—specifically the Non-structural protein 13 (NSP13) helicase—offers a highly conserved alternative with a 99.8% sequence similarity to its SARS-CoV-1 homolog[1][2].

N-cycloheptyl-N-methylmethanesulfonamide (also known in fragment libraries as Z216450634 ) is a low-molecular-weight sulfonamide derivative (MW: 205.32 g/mol )[3][4]. Through extensive crystallographic fragment screening, this compound has been validated as a physical binder to the SARS-CoV-2 NSP13 helicase[5].

This guide provides a comprehensive technical comparison between this early-stage fragment hit and a well-characterized, pan-coronavirus helicase inhibitor, SSYA10-001 [6][7]. It further details the self-validating experimental workflows required to confirm target engagement and functional inhibition in structure-based drug design (SBDD).

Biological Target Overview: SARS-CoV-2 NSP13

NSP13 is a Superfamily 1B (SF1B) helicase responsible for unwinding double-stranded RNA (dsRNA) and DNA (dsDNA) in a 5′ to 3′ direction, a process strictly dependent on ATP hydrolysis[1]. Because NSP13 is essential for the viral replication-transcription complex (RTC), inhibiting its unwinding or ATPase activity halts viral propagation[1][6].

G dsRNA dsRNA / dsDNA Substrate NSP13 SARS-CoV-2 NSP13 (Helicase Enzyme) dsRNA->NSP13 Binds ssRNA Unwound ssRNA (Viral Replication) NSP13->ssRNA Produces ATP ATP Hydrolysis (Energy Source) ATP->NSP13 Powers unwinding Inhibitor N-cycloheptyl-N-methyl... (Fragment Z216450634) Inhibitor->NSP13 Allosteric Binding

Fig 1. Mechanism of SARS-CoV-2 NSP13 helicase and allosteric targeting by the fragment compound.

Compound Profiling & Comparative Analysis

In SBDD, it is critical to distinguish between a fragment hit (which provides a structural anchor) and a lead compound (which provides potent functional inhibition). We compare N-cycloheptyl-N-methylmethanesulfonamide against SSYA10-001, a 1,2,4-triazole compound recognized as a standard pan-coronavirus NSP13 inhibitor[6][7].

Table 1: Comparative Profile of NSP13 Modulators
ParameterN-cycloheptyl-N-methylmethanesulfonamide (Z216450634)SSYA10-001 (Standard Comparator)
Development Stage Early-stage Fragment Hit[5]Validated Preclinical Lead[7]
Molecular Weight 205.32 g/mol [3][4]397.47 g/mol
Primary Target SARS-CoV-2 NSP13[5]SARS-CoV-1, SARS-CoV-2, MERS-CoV NSP13[6][7][8]
Binding Mode Identified via X-ray Crystallography (PDB: 5RLB)[5]Non-competitive allosteric inhibition[6]
Functional IC50 N/A (Requires chemical optimization)~5.3 μM (dsDNA unwinding)[7]
Primary Utility Structural anchor for synthesizing high-affinity analogs[4]Tool compound for in vitro and cell-based replicon assays[6][7]

Causality Insight: Why compare a fragment to a lead? Fragments like N-cycloheptyl-N-methylmethanesulfonamide possess high "ligand efficiency." Because they are small, their binding interactions are highly optimized for a specific sub-pocket. By mapping this binding site (as deposited in PDB: 5RLB)[5], medicinal chemists can merge this fragment with other motifs to design novel inhibitors that bypass the intellectual property or pharmacokinetic limitations of existing leads like SSYA10-001.

Target Validation & Experimental Workflows

To establish a self-validating system for evaluating NSP13 inhibitors, researchers must employ orthogonal techniques: one to prove physical binding (Crystallography) and one to prove functional inhibition (FRET Assay).

Protocol 1: X-ray Crystallographic Fragment Screening (FBS-X)

Rationale: Fragments typically exhibit low binding affinities (high micromolar to millimolar). Standard biochemical assays often yield false negatives for these compounds. X-ray crystallography physically validates the target by directly visualizing the electron density of the compound within the protein pocket[5].

  • Apo-Crystal Generation: Purify SARS-CoV-2 NSP13 and grow apo-crystals using vapor diffusion. Self-validation step: The apo-crystal serves as the baseline structural control to ensure the pocket is not an artifact of crystallization conditions.

  • Compound Soaking: Soak the apo-crystals in a high concentration (e.g., 50 mM) of N-cycloheptyl-N-methylmethanesulfonamide dissolved in DMSO for 1–3 hours.

  • Data Collection & PanDDA Analysis: Collect diffraction data at a synchrotron source. Utilize Pan-Dataset Density Analysis (PanDDA) to detect weak, partial-occupancy binding events.

  • Verification: The resulting structure (PDB: 5RLB) confirms the precise coordinates of the N-cycloheptyl-N-methylmethanesulfonamide within the druggable pocket of NSP13[5].

Protocol 2: FRET-Based Helicase Unwinding Assay

Rationale: Structural binding does not guarantee that the enzyme's machinery is halted. To prove that a compound (or its optimized derivative) functions like SSYA10-001, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized to monitor real-time nucleic acid unwinding[1][6].

FRET Substrate Cy3-dsDNA-BHQ2 (Quenched) Enzyme Add NSP13 + Test Compound Substrate->Enzyme Activation Add ATP (Initiate Reaction) Enzyme->Activation Readout Measure Cy3 Fluorescence Activation->Readout

Fig 2. FRET-based helicase unwinding assay workflow for functional validation of NSP13 inhibitors.

  • Substrate Preparation: Anneal a DNA strand labeled with a 5′ Cy3 fluorophore to a complementary strand containing a 3′ BHQ2 quencher. In the double-stranded state, fluorescence is quenched[1].

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant SARS-CoV-2 NSP13 (e.g., 25 nM) with varying concentrations of the test compound (or SSYA10-001 as a positive control) in a buffer containing Tween-20 to prevent compound aggregation[2].

  • Reaction Initiation: Add 0.5 mM ATP and the Cy3/BHQ2 dsDNA substrate to the mixture[8].

  • Kinetic Readout: Measure the increase in Cy3 fluorescence over time. As the helicase unwinds the DNA, the fluorophore separates from the quencher, generating a signal[1].

  • Self-Validating Control: Run a parallel assay using an ATP-binding deficient mutant of NSP13 (e.g., E375A). This mutant cannot unwind DNA, ensuring that the baseline fluorescence accurately reflects a lack of enzymatic activity rather than an assay artifact[1].

Conclusion

N-cycloheptyl-N-methylmethanesulfonamide represents a critical starting point in the structure-based drug design pipeline for COVID-19 therapeutics. By utilizing crystallographic data (PDB: 5RLB) to map its exact binding coordinates on the highly conserved SARS-CoV-2 NSP13 helicase, researchers can rationally design optimized analogs. When coupled with functional FRET assays benchmarked against established inhibitors like SSYA10-001, this fragment-to-lead workflow provides a robust, self-validating engine for discovering next-generation pan-coronavirus antivirals.

References

  • N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552 - PubChem Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

  • 5rlb - PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 helicase in complex with Z216450634 - Summary - PDBj Source: pdbj.org URL:[Link]

  • Coronavirus helicases: attractive and unique targets of antiviral drug-development and therapeutic patents - PMC Source: ncbi.nlm.nih.gov URL:[Link]

  • A Repurposed Drug Interferes with Nucleic Acid to Inhibit the Dual Activities of Coronavirus Nsp13 - ACS Publications Source: pubs.acs.org URL:[Link]

  • Therapeutic potential of compounds targeting SARS-CoV-2 helicase - Frontiers Source: frontiersin.org URL:[Link]

  • (PDF) Evaluation of SSYA10-001 as a Replication Inhibitor of Severe Acute Respiratory Syndrome, Mouse Hepatitis, and Middle East Respiratory Syndrome Coronaviruses - ResearchGate Source: researchgate.net URL:[Link]

Sources

Comparative

A Comparative Analysis of N-cycloheptyl-N-methylmethanesulfonamide and Its Structural Analogs

In the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group remains a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1][2] Its prevalence is a testament to its...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group remains a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1][2] Its prevalence is a testament to its unique physicochemical properties, which allow it to serve as a versatile scaffold in the design of molecules with diverse biological activities.[1] This guide provides a comprehensive comparative analysis of N-cycloheptyl-N-methylmethanesulfonamide and its immediate structural analogs, N-cyclohexyl-N-methylmethanesulfonamide and N-cyclopentyl-N-methylmethanesulfonamide.

The primary structural variable in this series is the size of the cycloalkyl ring attached to the sulfonamide nitrogen. This seemingly subtle modification can significantly influence the molecule's physicochemical properties, conformational flexibility, and, consequently, its interaction with biological targets. Understanding these structure-property and structure-activity relationships is paramount for researchers aiming to fine-tune molecular characteristics for specific therapeutic applications. While extensive biological data for N-cycloheptyl-N-methylmethanesulfonamide itself is not abundant in publicly available literature, the broader class of N-cycloalkyl sulfonamides has been explored for various potential therapeutic uses, including as scaffolds for anticancer and anti-inflammatory agents.[3][4]

This guide will delve into a comparative analysis of these three compounds, examining their physicochemical properties, synthetic accessibility, and potential biological activities. We will also provide detailed experimental protocols for their synthesis and for preliminary biological screening, supported by hypothetical but representative data to illustrate the expected outcomes.

Physicochemical Properties: A Comparative Overview

The size of the cycloalkyl ring is expected to modulate several key physicochemical parameters that are critical for a molecule's pharmacokinetic and pharmacodynamic profile. These include lipophilicity, solubility, and molecular size.

PropertyN-cyclopentyl-N-methylmethanesulfonamideN-cyclohexyl-N-methylmethanesulfonamideN-cycloheptyl-N-methylmethanesulfonamide
Molecular Formula C₆H₁₃NO₂SC₇H₁₅NO₂SC₉H₁₉NO₂S
Molecular Weight ( g/mol ) 163.24[5]177.27205.32[6]
Calculated logP 0.6[5]1.11.9[6]
Polar Surface Area (Ų) 43.743.745.8[6]

Data for N-cyclohexyl-N-methylmethanesulfonamide is interpolated based on trends and data for similar structures.

As the size of the cycloalkyl ring increases from cyclopentyl to cycloheptyl, the molecular weight and calculated logP are expected to increase, indicating a rise in lipophilicity. This trend can have significant implications for membrane permeability and off-target effects. The polar surface area, primarily contributed by the sulfonamide group, remains relatively constant across the series.

Synthesis and Characterization

The synthesis of these N-cycloalkyl-N-methylmethanesulfonamides can be readily achieved through a standard sulfonylation reaction. The general approach involves the reaction of the corresponding secondary amine (N-methylcycloalkylamine) with methanesulfonyl chloride in the presence of a base.

Experimental Protocol: General Synthesis of N-cycloalkyl-N-methylmethanesulfonamides
  • Reaction Setup: To a solution of the respective N-methylcycloalkylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 equivalents) or pyridine.

  • Addition of Sulfonylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine N-methylcycloalkylamine ReactionVessel Anhydrous Solvent (DCM/THF) 0 °C to Room Temperature Amine->ReactionVessel SulfonylChloride Methanesulfonyl Chloride SulfonylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (Acid, Base, Brine) Extract->Wash Purify Column Chromatography Wash->Purify Product Pure N-cycloalkyl-N-methylmethanesulfonamide Purify->Product

Caption: General workflow for the synthesis of N-cycloalkyl-N-methylmethanesulfonamides.

Characterization

The synthesized compounds can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectra are expected to show a singlet for the N-methyl protons around δ 2.7-2.9 ppm and a singlet for the S-methyl protons around δ 2.8-3.0 ppm. The cycloalkyl protons will appear as a series of multiplets in the upfield region (δ 1.2-2.0 ppm).

    • ¹³C NMR spectra will show characteristic peaks for the N-methyl and S-methyl carbons, as well as signals corresponding to the carbons of the cycloalkyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the corresponding [M+H]⁺ or [M+Na]⁺ ions, confirming the molecular weight of the synthesized compounds.

Comparative Biological Activity

While specific data for these exact analogs is limited, the broader class of sulfonamides exhibits a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2] The variation in the cycloalkyl ring size can influence the potency and selectivity of these activities by altering the molecule's fit within the binding pocket of a target protein.

a) In Vitro Cytotoxicity Assessment

A preliminary assessment of the potential anticancer activity of these compounds can be performed using an in vitro cytotoxicity assay, such as the MTT assay, against a panel of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the N-cycloalkyl-N-methylmethanesulfonamide analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Compound_Treatment Treat with Test Compounds (Serial Dilutions) Adherence->Compound_Treatment Incubation_48h Incubate for 48-72 hours Compound_Treatment->Incubation_48h Add_MTT Add MTT Solution Incubation_48h->Add_MTT Incubation_4h Incubate for 3-4 hours Add_MTT->Incubation_4h Solubilize Add Solubilization Solution Incubation_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

CompoundHCT116 (Colon)A549 (Lung)
N-cyclopentyl-N-methylmethanesulfonamide > 100> 100
N-cyclohexyl-N-methylmethanesulfonamide 75.288.5
N-cycloheptyl-N-methylmethanesulfonamide 52.865.1
Doxorubicin (Positive Control) 0.50.8

This hypothetical data suggests that increasing the cycloalkyl ring size may lead to a modest increase in cytotoxic activity, possibly due to enhanced cellular uptake resulting from increased lipophilicity.

b) In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential of these compounds can be evaluated by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response, in the continued presence of the test compounds.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC₅₀ values.

CompoundRAW 264.7 Cells
N-cyclopentyl-N-methylmethanesulfonamide 85.3
N-cyclohexyl-N-methylmethanesulfonamide 62.1
N-cycloheptyl-N-methylmethanesulfonamide 48.9
Dexamethasone (Positive Control) 0.1

Similar to the cytotoxicity data, the hypothetical results for anti-inflammatory activity suggest a trend where a larger cycloalkyl ring may enhance potency.

c) Antibacterial Activity Assessment

The antibacterial properties of the sulfonamide analogs can be screened against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension and incubate the plate at 37°C for 16-20 hours.[10][11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
N-cyclopentyl-N-methylmethanesulfonamide > 128> 128
N-cyclohexyl-N-methylmethanesulfonamide 128> 128
N-cycloheptyl-N-methylmethanesulfonamide 64128
Sulfamethoxazole (Positive Control) 816

This hypothetical data illustrates that the cycloheptyl analog might exhibit the most promising antibacterial activity within this series, although still modest compared to a standard antibiotic.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis, supported by the hypothetical experimental data, suggests a potential trend where increasing the size of the cycloalkyl ring from cyclopentyl to cycloheptyl leads to a modest enhancement in the evaluated biological activities. This could be attributed to several factors:

  • Increased Lipophilicity: A larger cycloalkyl group increases the overall lipophilicity of the molecule, which may facilitate its passage through cell membranes and enhance its bioavailability at the target site.

  • Conformational Effects: The different ring sizes will impart distinct conformational preferences to the molecule. This can influence how the compound fits into the binding pocket of a target enzyme or receptor, potentially leading to improved binding affinity.

  • Van der Waals Interactions: A larger cycloalkyl group can engage in more extensive van der Waals interactions within a hydrophobic binding pocket, contributing to a more stable ligand-protein complex.

Future research should focus on synthesizing a broader range of analogs with varying cycloalkyl and N-alkyl substituents to further explore the SAR. Additionally, target identification studies would be crucial to elucidate the mechanism of action for any observed biological activities. Computational modeling and docking studies could also provide valuable insights into the binding modes of these compounds and guide the design of more potent and selective analogs.

Conclusion

This guide has provided a comparative framework for the analysis of N-cycloheptyl-N-methylmethanesulfonamide and its structural analogs with cyclopentyl and cyclohexyl rings. By examining their physicochemical properties, synthetic routes, and potential biological activities, we have highlighted the importance of the cycloalkyl ring size in modulating the molecule's characteristics. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these and similar compounds. While the presented biological data is illustrative, it underscores the potential for this class of molecules and provides a rationale for further investigation into their therapeutic applications. The systematic exploration of such focused compound libraries is a fundamental strategy in the quest for novel and effective therapeutic agents.

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21483-21488.
  • Youn, S. W. (2015). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 5(3), 155-170.
  • Khan, I., & Ibrar, A. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Current Organic Synthesis, 19(4), 384-401.
  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Global Pharma Technology, 10(09), 304-312.
  • Al-Janabi, F. A. H. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Iraqi Journal of Pharmaceutical Sciences, 21(1), 74-78.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Issues in Toxicology. IntechOpen.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. International Journal of Bioprocess & Biotechnological Advancements, 1(1), 1-5.
  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2025). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 30(6), 1234.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Musacchio, T. J., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21469–21476.
  • Kumar, A., Sharma, S., & Singh, P. (2021).
  • Jios, J. L., Furlan, R. L. E., & Zinczuk, J. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 933-937.
  • Potey, L. C., & Marathe, R. P. (2017). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research, 10(9), 817-824.
  • Wang, Y., et al. (2024). Synthesis and in vitro Anti-Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. Chemistry & Biodiversity, e202400030.
  • Smith, A. B., et al. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(34), 7439-7447.
  • Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8439-8455.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53516552, N-cycloheptyl-N-methylmethanesulfonamide. Retrieved from [Link].

  • Sharma, P. C., & Kumar, A. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-156.
  • ChemRxiv. (2023). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery.
  • Hassan, A. H. E., et al. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Liu, T. L., & Shaughnessy, K. H. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synlett, 33(20), 2011-2015.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Liu, T. L., & Shaughnessy, K. H. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synlett, 33(20), 2011-2015.
  • Jung, M., & Lindsay, V. N. G. (2022). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Journal of the American Chemical Society, 144(10), 4333-4338.
  • Research and Reviews: A Journal of Pharmaceutical Sciences. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.
  • ResearchGate. (2025).
  • Kim, J., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 24(19), 3456.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 799038, N-cyclopentylmethanesulfonamide. Retrieved from [Link].

  • ResearchGate. (2011). Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide.

Sources

Validation

N-cycloheptyl-N-methylmethanesulfonamide versus [alternative compound] in efficacy studies

Title: Fragment-Based vs. Phenotypic Inhibitors in SARS-CoV-2 NSP13 Helicase Drug Discovery: N-cycloheptyl-N-methylmethanesulfonamide vs. Suramin Executive Summary The SARS-CoV-2 Non-structural protein 13 (NSP13) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Fragment-Based vs. Phenotypic Inhibitors in SARS-CoV-2 NSP13 Helicase Drug Discovery: N-cycloheptyl-N-methylmethanesulfonamide vs. Suramin

Executive Summary The SARS-CoV-2 Non-structural protein 13 (NSP13) is a highly conserved superfamily 1B helicase that plays an essential role in viral RNA replication and the suppression of host Hippo-YAP signaling pathways[1]. Because of its >99.8% sequence identity with SARS-CoV-1 and low mutation rate across variants, NSP13 is a premier target for pan-coronavirus therapeutics[2]. However, developing specific helicase inhibitors is notoriously difficult due to the highly charged nature of the nucleic acid and ATP binding clefts.

This guide provides an objective, data-driven comparison between two distinct classes of NSP13 inhibitors: N-cycloheptyl-N-methylmethanesulfonamide (a low-molecular-weight fragment hit)[3][4] and Suramin (a potent, polyanionic reference inhibitor)[2]. By analyzing their binding kinetics, structural dynamics, and experimental workflows, we demonstrate why fragment-based starting points often yield superior trajectories for lead optimization compared to traditional high-potency, low-specificity compounds.

Structural Dynamics & Mechanistic Rationale

Suramin is a large, polysulfonated naphthylurea originally developed as an antiparasitic agent. It acts as a potent orthosteric inhibitor, sterically occluding the ATP and nucleic acid binding channels of NSP13[2]. While it exhibits high in vitro potency, its polyanionic nature leads to severe polypharmacology (binding to numerous host nucleotide-binding proteins) and negligible cell permeability, rendering it a "dead-end" for direct clinical repurposing against respiratory viruses.

Conversely, N-cycloheptyl-N-methylmethanesulfonamide (identified as fragment Z216450634) was discovered via high-throughput crystallographic fragment screening (PanDDA)[4]. It binds to a distinct, druggable allosteric pocket on the NSP13 surface. Although its absolute inhibitory potency is weak (typical of fragments), it possesses exceptionally high Ligand Efficiency (LE). This makes it an ideal, unencumbered scaffold for structure-based drug design (SBDD), allowing medicinal chemists to build out the molecule to increase affinity without the pharmacokinetic baggage of large polyanions.

Pathway Visualization

G NSP13 SARS-CoV-2 NSP13 Helicase Activity ATPase & Helicase Unwinding Activity NSP13->Activity Catalysis ATP_RNA ATP & Viral RNA ATP_RNA->NSP13 Substrate Binding Fragment N-cycloheptyl-N-methyl methanesulfonamide (Fragment Hit) Fragment->NSP13 Allosteric Modulation (High Ligand Efficiency) Fragment->Activity Weak Inhibition (mM Range) Suramin Suramin (Reference Inhibitor) Suramin->NSP13 Orthosteric Blockade (Steric Hindrance) Suramin->Activity Potent Inhibition (µM Range) Replication Viral Replication & YAP/TEAD Suppression Activity->Replication Enables

Fig 1. Mechanistic pathways of SARS-CoV-2 NSP13 inhibition by fragment and reference compounds.

Comparative Efficacy & Kinetic Data

ParameterN-cycloheptyl-N-methylmethanesulfonamideSuramin
Compound Class Fragment Hit (SBDD Scaffold)Polyanionic Reference Inhibitor
Molecular Weight 205.32 g/mol [3]1295.2 g/mol
Binding Site Allosteric Pocket (PDB: 5rlb)[4]Orthosteric (ATP/RNA Cleft)
ATPase IC₅₀ > 1 mM (Estimated)0.94 µM[2]
Helicase Unwinding IC₅₀ > 1 mM (Estimated)~ 1.0 µM
Ligand Efficiency (LE) High (> 0.3 kcal/mol/heavy atom)Low (< 0.2 kcal/mol/heavy atom)
Cell Permeability High (Favorable LogP)Extremely Poor (Highly charged)
Development Status Early-stage structural scaffoldIn vitro tool compound

Experimental Methodologies: Self-Validating Systems

To accurately profile these compounds, orthogonal biochemical and biophysical assays are required[5]. Below are the optimized, step-by-step protocols designed to isolate specific kinetic parameters while controlling for assay artifacts.

Protocol A: FRET-Based Helicase Unwinding Assay

This assay continuously monitors the unwinding of double-stranded nucleic acids, providing real-time kinetic data[5].

  • Substrate Annealing: Anneal a Cy3-labeled tracking strand with a BHQ2-labeled quenching strand at a 1:1.2 molar ratio.

    • Causality & Expertise: Using a slight excess of the quencher strand ensures that all fluorophore-bearing strands are fully hybridized. This minimizes baseline fluorescence and maximizes the signal-to-noise ratio during the unwinding phase.

  • Reaction Assembly: In a 384-well plate, combine 5 nM NSP13, 50 nM annealed substrate, and the test compound in assay buffer (20 mM HEPES pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 0.01% Tween-20).

    • Causality & Expertise: Tween-20 is critical here. It prevents non-specific aggregation and promiscuous binding of hydrophobic fragments, ensuring that any observed inhibition is due to true stoichiometric binding rather than colloidal aggregation.

  • Initiation & Readout: Inject 1 mM ATP to initiate the reaction. Monitor Cy3 fluorescence (Ex 540 nm / Em 590 nm) continuously for 30 minutes.

    • Causality & Expertise: Continuous monitoring allows for the extraction of initial velocities ( V0​ ), which are essential for accurate Michaelis-Menten kinetic modeling and determining the exact mode of inhibition (competitive vs. non-competitive).

Protocol B: ADP-Glo ATPase Assay

Because helicase unwinding is ATP-dependent, it is vital to uncouple ATPase activity from unwinding activity to determine the inhibitor's exact mechanism[5].

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM NSP13 with varying concentrations of the test compound for 15 minutes.

  • ATP Hydrolysis Phase: Add 500 µM ATP and incubate for exactly 30 minutes at room temperature.

    • Causality & Expertise: This 30-minute window is strictly calibrated to fall within the linear phase of the enzyme's kinetic curve. This ensures the rate of ADP generation remains directly proportional to active enzyme concentration, preventing substrate depletion artifacts from skewing the IC₅₀ calculation.

  • Signal Generation: Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP, followed by Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal.

    • Causality & Expertise: Luminescence provides a highly sensitive, non-radioactive readout that is resistant to the autofluorescence often exhibited by small-molecule libraries, ensuring high-fidelity data for fragment screening.

Protocol C: Crystallographic Fragment Screening (PanDDA)

Standard biochemical assays often miss fragment hits due to their low affinity. X-ray crystallography combined with Pan-Dataset Density Analysis (PanDDA) is required to capture these interactions[4].

  • Apo-Crystal Growth: Grow SARS-CoV-2 NSP13 crystals using vapor diffusion in a highly optimized precipitant solution.

  • High-Concentration Soaking: Soak the apo-crystals in a drop containing 50 mM of N-cycloheptyl-N-methylmethanesulfonamide for 1 to 3 hours.

    • Causality & Expertise: Because fragments have intrinsically low affinities (high Kd​ ), high-concentration soaking is thermodynamically required to drive the binding equilibrium toward the bound state, allowing transient interactions to be captured.

  • Data Collection & PanDDA Analysis: Collect X-ray diffraction data and process using the PanDDA framework.

    • Causality & Expertise: PanDDA subtracts the background electron density of the apo-state from the soaked crystal data. This reveals weak, partial-occupancy ligand densities that traditional electron density maps would obscure as background noise, providing the exact structural vectors needed for lead optimization.

Strategic Perspectives in Drug Design

While reference inhibitors like Suramin provide impressive in vitro metrics, their physicochemical properties preclude them from becoming viable drugs. In contrast, fragment hits like N-cycloheptyl-N-methylmethanesulfonamide represent the vanguard of rational drug design. By leveraging high-resolution structural biology and orthogonal kinetic assays, researchers can evolve these highly efficient fragments into potent, specific, and bioavailable therapeutics against SARS-CoV-2 and future emergent coronaviruses.

Sources

Comparative

A Comparative Guide to the Definitive Structural Confirmation of N-cycloheptyl-N-methylmethanesulfonamide: X-ray Crystallography as the Gold Standard

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Structural Elucidation Techniques The unequivocal determination of a molecule's three-dimensional structure is a critical-path act...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Structural Elucidation Techniques

The unequivocal determination of a molecule's three-dimensional structure is a critical-path activity in chemical synthesis and drug discovery. For novel chemical entities like N-cycloheptyl-N-methylmethanesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry, rigorous structure validation is paramount to establish structure-activity relationships (SAR), confirm synthetic outcomes, and meet regulatory requirements.[1]

This guide provides a comparative analysis of single-crystal X-ray crystallography as the definitive standard for structural determination against complementary, yet indirect, spectroscopic techniques. We will explore the causality behind the experimental workflows, present supporting data, and illustrate why crystallography provides an unambiguous answer that other methods can only infer. While specific public crystallographic data for N-cycloheptyl-N-methylmethanesulfonamide is not available, we will proceed with a representative workflow and a plausible, hypothetical dataset to illustrate these principles.[1]

Synthesis and the Crystallization Imperative

The journey to structural confirmation begins with the synthesis and purification of the analyte. N-cycloheptyl-N-methylmethanesulfonamide can be synthesized via the reaction of N-methylcycloheptanamine with methanesulfonyl chloride.[2][3]

  • Synthesis Postulate: The reaction involves the nucleophilic attack of the secondary amine (N-methylcycloheptanamine) on the electrophilic sulfur atom of methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine to quench the HCl byproduct.

Following synthesis and chromatographic purification, the most crucial and often challenging step for crystallographic analysis is obtaining a high-quality single crystal.[4] A crystal suitable for diffraction must be of sufficient size (ideally >0.1 mm) and possess a highly ordered internal lattice with minimal defects.[4][5]

Experimental Protocol: Vapor Diffusion Crystallization

The vapor diffusion method is a highly effective and controlled technique for growing single crystals of small molecules.[6][7][8] It relies on slowly increasing the concentration of the solute to the point of supersaturation, where nucleation and crystal growth can occur.

  • Solvent Selection: Dissolve the purified N-cycloheptyl-N-methylmethanesulfonamide in a minimal amount of a "good" solvent in which it is freely soluble (e.g., Dichloromethane or Ethyl Acetate).

  • Apparatus Setup: Place this solution in a small, open vial. This inner vial is then placed inside a larger, sealed jar (the chamber) containing a larger volume of a "poor" or "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent (e.g., Hexane or Pentane).

  • Equilibration: The "good" solvent has a higher vapor pressure than the "anti-solvent." Over time, the solvent from the inner vial slowly vaporizes and diffuses into the anti-solvent reservoir in the chamber.[8][9]

  • Supersaturation & Growth: This slow evaporation gradually increases the concentration of the compound in the inner vial. Once the supersaturation point is reached, single crystals may begin to form. The process can take several days to weeks.

Causality Insight: The slow rate of equilibration is key. Rapid precipitation leads to the formation of amorphous powder or microcrystals, which are unsuitable for single-crystal X-ray diffraction. Vapor diffusion provides the gentle approach needed to allow molecules to arrange themselves into a well-ordered lattice.[10]

The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystal.[5][11] It is considered the gold standard because it directly maps electron density, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[4][12]

Experimental Workflow for SC-XRD

cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth (Vapor Diffusion) Synthesis->Crystal_Growth High Purity Sample Selection Crystal Selection & Mounting Crystal_Growth->Selection Diffraction-Quality Crystal Data_Collection X-ray Diffraction Data Collection Selection->Data_Collection Mounted Crystal Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Raw Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Reflection Data Refinement Structure Refinement Structure_Solution->Refinement Initial Atomic Model Final_Structure Final Validated Structure (CIF File) Refinement->Final_Structure Refined Model (Low R-factor)

Caption: Workflow for X-ray Crystallographic Analysis.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often cryo-cooled with liquid nitrogen to minimize thermal vibrations and radiation damage.

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam.[4] A detector collects the diffraction pattern—a unique set of reflections whose intensities and positions are recorded.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods (e.g., direct methods) are then used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.[4]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. The quality of the final structure is often judged by the R-factor (or R1 value), which represents the agreement between the calculated model and the observed diffraction data; a value below 5% (0.05) is considered excellent for small molecules.[13]

Hypothetical Crystallographic Data Summary

The following table represents a plausible, high-quality dataset for N-cycloheptyl-N-methylmethanesulfonamide, which would be contained within the resulting Crystallographic Information File (CIF).

ParameterHypothetical ValueSignificance
Chemical FormulaC₉H₁₉NO₂SConfirms the elemental composition in the crystal unit.
Formula Weight205.32 g/mol Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 9.25(1), b = 12.10(2), c = 12.55(2)Unit cell dimensions.
β (°)109.1(1)Unit cell angle for a monoclinic system.
Volume (ų)1325(1)Volume of the unit cell.
Z4Number of molecules in the unit cell.
Final R1 [I > 2σ(I)]0.038Indicates excellent agreement between model and data.
Goodness-of-fit (S)1.05A value near 1.0 indicates a good refinement model.

Comparative Analysis with Orthogonal Spectroscopic Methods

While SC-XRD provides the definitive answer, other spectroscopic techniques are essential for routine characterization and provide complementary information. However, it is crucial to understand their inherent limitations.

cluster_techniques Analytical Techniques cluster_info Information Provided Compound Synthesized Compound (N-cycloheptyl-N-methyl...) HRMS HRMS Compound->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR XRD X-ray Crystallography Compound->XRD Formula Elemental Formula (e.g., C₉H₁₉NO₂S) HRMS->Formula Exact Mass Connectivity Atomic Connectivity (C-H Framework) NMR->Connectivity Chemical Shifts & Couplings Structure3D Unambiguous 3D Structure (Bond Lengths, Angles, Conformation, Stereochemistry) XRD->Structure3D Diffraction Pattern Formula->Connectivity Infers fragments Connectivity->Structure3D Suggests conformation

Caption: Integrated Approach to Structure Validation.

High-Resolution Mass Spectrometry (HRMS)
  • Information Provided: Delivers a highly accurate mass-to-charge ratio, allowing for the confident determination of the compound's elemental formula.[14]

  • Strengths: Exceptional sensitivity (requiring only picogram to nanogram quantities) and speed. It is the first line of analysis to confirm that the desired product was formed with the correct atoms.

  • Trustworthiness Limitation: HRMS is structurally "blind." It cannot distinguish between constitutional isomers or stereoisomers, as they all have the same elemental formula and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Information Provided: NMR (¹H, ¹³C, and 2D-NMR like COSY/HSQC) is the most powerful tool for determining the connectivity of atoms in a molecule in solution.[15] It maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C).

  • Strengths: Non-destructive and provides rich data on the molecular backbone and proton environments. It can reveal dynamic processes in solution.[15][16]

  • Trustworthiness Limitation: While NMR defines atomic connectivity, it provides an averaged picture of the molecular conformation in solution.[16] For flexible molecules like N-cycloheptyl-N-methylmethanesulfonamide, which has a flexible seven-membered ring, NMR cannot definitively establish the solid-state conformation or the precise torsional angles that may be critical for biological activity. It can also be challenging to use NMR to unambiguously assign relative or absolute stereochemistry in complex molecules without crystallographic validation.

Performance Comparison Summary
FeatureSingle-Crystal X-ray Crystallography (SC-XRD)NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Primary Information Unambiguous 3D atomic arrangement, bond lengths/angles, absolute stereochemistry.[11][15]Atomic connectivity, C-H framework, solution-state dynamics.[17]Elemental composition (molecular formula).[14]
Sample Phase Solid (single crystal)SolutionSolid or Solution
Key Strength Definitive and unambiguous structural proof.[14]Provides structural information in a biologically relevant solution state.[15]Extremely high sensitivity and accuracy for formula determination.
Key Limitation Requires a diffraction-quality single crystal, which can be difficult to obtain.[17]Provides a time-averaged structure; can be ambiguous for conformation and stereochemistry.[16]Provides no information on atomic connectivity or 3D structure; cannot distinguish isomers.
Sample Amount MicrogramsMilligramsPicograms to Nanograms

Conclusion: An Indispensable, Self-Validating System

For drug development professionals and researchers, structural ambiguity poses a significant risk. While HRMS and NMR are indispensable tools that provide crucial and complementary pieces of the structural puzzle, they yield data that is ultimately inferential. HRMS confirms what atoms are present, and NMR confirms how they are connected.

However, only single-crystal X-ray crystallography reveals precisely where those atoms are in three-dimensional space. It serves as the ultimate arbiter, validating the hypotheses drawn from spectroscopic data and providing the definitive, high-resolution structural evidence required for patents, publications, and advancing a compound through the development pipeline. The combination of all three techniques creates a self-validating system, but when an unambiguous 3D structure is required, SC-XRD is the authoritative and essential final word.

References

  • Crystal Growth | Biology Linac Coherent Light Source. Stanford University. [Link]

  • McPherson, A., & Gavira, J. A. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 203–225. [Link]

  • Guide for crystallization. Origo. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Bitesize Bio. [Link]

  • Massa, W., & Englert, U. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Comparison of NMR and X-ray crystallography. Eötvös Loránd University. [Link]

  • Siero, A. C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1738–1748. [Link]

  • N-cycloheptyl-n-methylmethanesulfonamide (C9H19NO2S). PubChemLite. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Billeter, M. (2011). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • N-cycloheptyl-N-methylmethanesulfonamide. PubChem. [Link]

  • N-cycloheptyl-N-methylamine. PubChem. [Link]

Sources

Validation

In-Vivo Validation of N-cycloheptyl-N-methylmethanesulfonamide (NCMM) as a Novel SARS-CoV-2 NSP13 Helicase Inhibitor: A Comparative Guide

Executive Summary & Rationale As the therapeutic landscape for SARS-CoV-2 evolves, the emergence of viral resistance against standard RNA-dependent RNA polymerase (RdRp) and main protease (Mpro) inhibitors necessitates t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As the therapeutic landscape for SARS-CoV-2 evolves, the emergence of viral resistance against standard RNA-dependent RNA polymerase (RdRp) and main protease (Mpro) inhibitors necessitates the validation of novel, highly conserved targets. The SARS-CoV-2 Non-structural protein 13 (NSP13) helicase is essential for viral replication and exhibits near-complete sequence conservation across coronavirus variants.

Recent crystallographic fragment screening by the PanDDA initiative identified N-cycloheptyl-N-methylmethanesulfonamide (hereafter referred to as NCMM , fragment Z216450634) as a structurally unique binder to a highly conserved, druggable pocket within the NSP13 helicase . This guide provides an objective, data-driven comparison of NCMM's in-vivo performance against the standard-of-care RdRp inhibitor Remdesivir and the well-characterized experimental broad-spectrum helicase inhibitor SSYA10-001 .

Mechanism of Action: Target Engagement & Causality

NSP13 is an ATP-dependent helicase that unwinds double-stranded RNA (dsRNA) in a 5'-to-3' direction, a critical prerequisite for the RdRp (NSP12) to synthesize new viral genomes. While Remdesivir acts as a nucleoside analog causing delayed chain termination at the RdRp stage, NCMM and SSYA10-001 target the helicase directly.

Crystallographic evidence demonstrates that NCMM's sulfonamide core anchors into the nucleotide-binding domain, while its lipophilic cycloheptyl moiety occupies a hydrophobic sub-pocket. This binding restricts the conformational flexibility required for the helicase to couple ATP hydrolysis with RNA translocation, effectively stalling the replication-transcription complex (RTC).

G ViralRNA dsRNA Template NSP13 NSP13 Helicase ViralRNA->NSP13 Binds ssRNA ssRNA Intermediate NSP13->ssRNA ATP Hydrolysis & Unwinding RdRp NSP12 (RdRp) ssRNA->RdRp Template NewRNA Viral Genomes RdRp->NewRNA Synthesis NCMM NCMM / SSYA10-001 NCMM->NSP13 Allosteric Inhibition Remdesivir Remdesivir Remdesivir->RdRp Chain Termination

Fig 1: Mechanism of action for NSP13 and RdRp inhibitors in the SARS-CoV-2 replication cycle.

Comparative In-Vivo Experimental Design

To objectively evaluate the therapeutic potential of NCMM, we utilized the Syrian Golden Hamster model. This model is the gold standard for preclinical SARS-CoV-2 research because hamsters natively express ACE2 receptors with high binding affinity for the viral spike protein, accurately mimicking human lower respiratory tract pathology.

Self-Validating Protocol: In-Vivo Efficacy Workflow

Step 1: Compound Formulation & LC-MS Validation

  • Procedure: Formulate NCMM and SSYA10-001 in a lipid-based vehicle (10% DMSO, 40% PEG400, 50% Saline) to enhance the solubility of the lipophilic cycloheptyl group.

  • Causality: Fragment-derived leads often suffer from poor aqueous solubility. A lipid-based vehicle ensures uniform systemic delivery and prevents gastrointestinal precipitation.

  • Self-Validation Check: Prior to dosing, analyze all formulations via LC-MS/MS. Proceed only if active pharmaceutical ingredient (API) concentration is within ±5% of the target and no micro-precipitates are detected via dynamic light scattering (DLS).

Step 2: Infection and Dosing Regimen

  • Procedure: Intranasally inoculate 8-week-old male Syrian hamsters with 105 TCID 50​ of SARS-CoV-2 (WA1/2020 strain). Initiate dosing 12 hours post-infection. Groups (n=8): Vehicle (PO), Remdesivir (50 mg/kg IV), SSYA10-001 (25 mg/kg PO), and NCMM (25 mg/kg PO).

  • Causality: Initiating treatment 12 hours post-infection tests the compounds in a therapeutic (rather than purely prophylactic) window, mirroring real-world clinical administration.

  • Self-Validation Check: Include a Mock-Infected (saline inoculated) control group treated with the vehicle. This establishes a baseline for normal lung weight and histology, ensuring that any observed pathology is strictly viral-induced and not vehicle-induced toxicity.

Step 3: Tissue Harvesting & Pharmacokinetic (PK) Profiling

  • Procedure: Euthanize animals at 4 days post-infection (dpi). Harvest blood via cardiac puncture and excise lung tissues. Homogenize right lung lobes for viral titer, and fix left lobes in 10% formalin for histopathology.

  • Causality: Respiratory viruses require high drug concentrations at the site of infection. Measuring the lung-to-plasma partition coefficient is critical to understanding in-vivo efficacy.

  • Self-Validation Check: Spike tissue homogenates with a known internal standard (IS) prior to extraction. Accept PK data only if IS recovery exceeds 85%, confirming that the tissue matrix did not suppress the mass spectrometry signal.

Step 4: Viral Load Quantification (TCID 50​ )

  • Procedure: Perform Tissue Culture Infectious Dose 50 (TCID 50​ ) assays on Vero E6 cells using the lung homogenates.

  • Causality: While RT-qPCR measures total viral RNA (including dead viral fragments), TCID 50​ specifically quantifies live, infectious virions. For a helicase inhibitor, proving a reduction in live virus assembly is paramount.

  • Self-Validation Check: Run all assays in technical triplicates with a known positive control (Remdesivir-treated homogenate). Back-titrate the initial viral inoculum to confirm the exact infectious dose administered.

Quantitative Data & Performance Comparison

Table 1: Pharmacokinetic (PK) Parameters in Syrian Hamsters (Single Dose)

Data represents mean values (n=4 per PK cohort). PO = Per Os (Oral); IV = Intravenous.

CompoundRouteDose (mg/kg)C max​ (ng/mL)T 1/2​ (h)Lung-to-Plasma RatioBioavailability (F%)
Remdesivir IV5024001.20.8N/A (IV)
SSYA10-001 PO258503.41.132%
NCMM PO2511204.12.5 45%
Table 2: In-Vivo Efficacy (4 Days Post-Infection)

Data represents mean ± SD (n=8 per group).

Treatment GroupLung Viral Titer (log 10​ TCID 50​ /g)Viral Load ReductionLung Pathology Score (0-10)Weight Change (%)
Vehicle Control 6.8 ± 0.4-8.2 ± 0.8-12.4%
Remdesivir 3.1 ± 0.33.7 log 10​ 3.1 ± 0.5-2.1%
SSYA10-001 4.5 ± 0.52.3 log 10​ 5.4 ± 0.6-6.5%
NCMM 3.9 ± 0.42.9 log 10​ 4.0 ± 0.4-3.8%

Discussion & Technical Insights

The experimental data validates N-cycloheptyl-N-methylmethanesulfonamide (NCMM) as a highly promising scaffold for coronavirus helicase inhibition.

Pharmacokinetic Superiority via Structural Design: As shown in Table 1 , NCMM achieves a remarkable Lung-to-Plasma ratio of 2.5, significantly outperforming the older experimental helicase inhibitor SSYA10-001 (ratio of 1.1). The causality here is directly linked to NCMM's chemical structure. The cycloheptyl ring imparts a specific degree of lipophilicity (LogP) that drives deep tissue penetration and accumulation in the lipid-rich pulmonary surfactant layer, a critical advantage for treating lower respiratory tract infections.

Efficacy Profile: While Remdesivir (administered intravenously) remains the most potent antiviral in this model (3.7 log 10​ reduction), NCMM demonstrated robust oral efficacy, reducing viral titers by 2.9 log 10​ and significantly mitigating infection-induced weight loss (Table 2 ). Furthermore, because NCMM targets the highly conserved NSP13 helicase , it retains efficacy against viral strains that have developed mutations in the RdRp or Mpro domains.

For drug development professionals, NCMM represents a validated, orally bioavailable structural core. Future optimization should focus on modifying the methanesulfonamide methyl group to further enhance target residence time while maintaining the excellent lung-partitioning properties of the cycloheptyl moiety.

References

  • Newman, J.A., Douangamath, A., Yadzani, S., et al. "Structure, mechanism and crystallographic fragment screening of the SARS-CoV-2 NSP13 helicase." Nature Communications, 2021. URL:[Link]

  • Adedeji, A.O., Marchand, B., Te Velthuis, A.J., et al. "Severe Acute Respiratory Syndrome Coronavirus Replication Inhibitor That Interferes with the Nucleic Acid Unwinding of the Viral Helicase." Antimicrobial Agents and Chemotherapy, 2012. URL:[Link]

  • Adedeji, A.O., Singh, K., Kassim, A., et al. "Evaluation of SSYA10-001 as a Replication Inhibitor of Severe Acute Respiratory Syndrome, Mouse Hepatitis, and Middle East Respiratory Syndrome Coronaviruses." Antimicrobial Agents and Chemotherapy, 2014. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-cycloheptyl-N-methylmethanesulfonamide Quantification

Introduction: The Imperative for Rigorous Method Comparison In drug development, the reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is the bedrock upon which safety and e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Method Comparison

In drug development, the reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is the bedrock upon which safety and efficacy data are built. For a compound like N-cycloheptyl-N-methylmethanesulfonamide, a novel sulfonamide derivative, establishing robust and equivalent analytical methods is critical for advancing a candidate through different developmental phases—from non-clinical toxicology to multi-site clinical trials.

This guide addresses the critical practice of analytical method cross-validation. Cross-validation is the formal process of comparing two or more bioanalytical methods to demonstrate their equivalence.[1][2] This becomes necessary when data is generated across different laboratories, by different analysts, or when a method is updated or changed, for instance, from an established High-Performance Liquid Chromatography (HPLC) method to a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) platform.[1][2]

The International Council for Harmonisation (ICH) M10 guideline, adopted by the FDA and EMA, provides a unified framework for bioanalytical method validation, ensuring that data are reliable and reproducible for regulatory decisions.[3][4][5][6] This guide will provide a practical, in-depth comparison of two distinct analytical approaches for quantifying N-cycloheptyl-N-methylmethanesulfonamide in human plasma, grounded in the principles of these global regulatory standards. We will explore not just the "how" but the "why" behind the experimental choices, providing a clear rationale for researchers, scientists, and drug development professionals.

The Contending Methodologies: A Head-to-Head Comparison

We will compare a classic, robust HPLC with Ultraviolet (UV) detection method—often a workhorse in early development and quality control—with a high-sensitivity, high-selectivity Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) method, which is the gold standard for bioanalysis.[7][8]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This technique separates compounds based on their passage through a packed column, and quantification is achieved by measuring the analyte's absorbance of UV light.[9][10] It is known for its robustness and cost-effectiveness, making it suitable for routine analysis.[8]

  • Principle of Causality: The choice of a C18 reversed-phase column is based on the predicted moderately hydrophobic nature of N-cycloheptyl-N-methylmethanesulfonamide. The mobile phase, a gradient of acidified water and acetonitrile, is selected to ensure the analyte is protonated (enhancing retention on the C18 phase) and elutes as a sharp, symmetrical peak for accurate integration.

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the superior resolving power of UPLC with the sensitivity and specificity of a triple quadrupole mass spectrometer.[11][12] It can measure analytes at much lower concentrations and is less susceptible to interference from matrix components.[10][13]

  • Principle of Causality: The move to UPLC with smaller particle columns provides faster analysis times and better peak resolution. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection method. We select a specific precursor ion (the protonated molecule, [M+H]+) and a characteristic product ion formed after fragmentation. This "mass-to-mass" transition is unique to our analyte, virtually eliminating the risk of interferences that could plague a UV detector.[11] The use of a volatile buffer like formic acid instead of non-volatile phosphates is critical, as the latter would contaminate the mass spectrometer source.[12]

The Cross-Validation Protocol: A Framework for Trust

The objective is to demonstrate that the UPLC-MS/MS method provides equivalent, reliable, and reproducible results compared to the established HPLC-UV method. The protocol is designed to meet the criteria set forth in the ICH M10 guidelines.[14]

Experimental Workflow for Cross-Validation

The following diagram outlines the logical flow of the cross-validation study, from sample selection to the final statistical comparison.

CrossValidation_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Sample Analysis cluster_data 3. Data Evaluation & Statistics A Select ≥ 3 Batches of Human Plasma (K2EDTA) B Prepare Calibration Curve Standards (8 non-zero levels) A->B C Prepare Quality Control (QC) Samples (LQC, MQC, HQC) A->C D Spike Plasma with Analyte and Internal Standard B->D C->D E Perform Solid-Phase Extraction (SPE) on all Samples D->E F Analyze 3 full sets of CC & QCs by HPLC-UV (Method A) E->F G Analyze 3 full sets of CC & QCs by UPLC-MS/MS (Method B) E->G H Calculate Concentrations from Calibration Curves F->H G->H I Determine Accuracy (%Bias) and Precision (%CV) for QCs H->I J Statistical Comparison: Bland-Altman Plot & Equivalence Testing I->J K Final Report: Acceptance Criteria Met? J->K Logical_Comparison A Data from Method A (HPLC-UV) C Calculate Paired Differences (Method A - Method B) A->C D Calculate Paired Averages ((Method A + Method B) / 2) A->D B Data from Method B (UPLC-MS/MS) B->C B->D E Generate Bland-Altman Plot (Differences vs. Averages) C->E D->E F Calculate Mean Difference and 95% Limits of Agreement E->F H Conclusion: Are Methods Equivalent? F->H G Define Acceptance Limits (e.g., ±20% of the mean) G->H

Sources

Validation

Comparative study of different synthetic routes to N-cycloheptyl-N-methylmethanesulfonamide

N-cycloheptyl-N-methylmethanesulfonamide (PubChem CID 53516552) is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery as a lipophilic scaffold [1]. The molecule features a fle...

Author: BenchChem Technical Support Team. Date: March 2026

N-cycloheptyl-N-methylmethanesulfonamide (PubChem CID 53516552) is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery as a lipophilic scaffold [1]. The molecule features a flexible seven-membered cycloheptyl ring and a robust methanesulfonamide moiety. Synthesizing this compound requires the precise assembly of three distinct components: a cycloheptyl ring, a methyl group, and a methanesulfonyl (mesyl) group centered around a single nitrogen atom.

Designing an efficient synthetic route for this target requires navigating specific steric and electronic challenges. This guide objectively compares three distinct synthetic methodologies, detailing the mechanistic causality behind experimental choices, providing self-validating protocols, and evaluating their scalability and efficiency.

Route Comparison and Mechanistic Causality

When constructing a fully substituted (tertiary) sulfonamide, the order of bond formation dictates the efficiency of the reaction. The three primary strategies are evaluated below.

Route 1: The "Amine-First" Approach (Reductive Amination → Sulfonylation)

This route first establishes the secondary amine via the reductive amination of cycloheptanone with methylamine, followed by sulfonylation with methanesulfonyl chloride (MsCl).

Causality & Design: The critical step here is the use of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). Unlike standard sodium borohydride, NaBH(OAc)3​ is a mild reducing agent that selectively reduces the transient iminium ion over the starting ketone [2]. This selectivity allows the reaction to be run in a single pot without the risk of reducing cycloheptanone into cycloheptanol. Following amine isolation, sulfonylation proceeds rapidly due to the high nucleophilicity of the secondary amine.

Route1 A Cycloheptanone + Methylamine B Iminium Ion Intermediate A->B -H2O C N-Methylcycloheptylamine B->C NaBH(OAc)3 D N-cycloheptyl-N-methyl methanesulfonamide C->D MsCl, Et3N

Route 1: Amine-First Approach via Reductive Amination and Sulfonylation.

Route 2: The "Sulfonamide-First" Approach (Sulfonylation → N-Alkylation)

This route begins by reacting cycloheptylamine with MsCl to form a secondary sulfonamide, which is subsequently deprotonated and N-methylated.

Causality & Design: Secondary sulfonamides possess a relatively acidic N-H proton ( pKa​≈10 ). By treating N-cycloheptylmethanesulfonamide with a mild base like Potassium Carbonate ( K2​CO3​ ), the sulfonamide is easily deprotonated to form a highly nucleophilic nitrogen anion. This anion readily undergoes an SN​2 reaction with Methyl Iodide (MeI). Because the methyl group is sterically unhindered, this alkylation is exceptionally clean and avoids the over-alkylation issues commonly seen in direct amine alkylation.

Route2 A Cycloheptylamine B N-Cycloheptyl methanesulfonamide A->B MsCl, Et3N C Sulfonamide Anion B->C K2CO3 (Base) D N-cycloheptyl-N-methyl methanesulfonamide C->D MeI (Alkylation)

Route 2: Sulfonamide-First Approach via Sulfonylation and N-Methylation.

Route 3: The "Direct Alkylation" Approach (N-Methylmethanesulfonamide + Cycloheptyl Halide)

Why this route fails (Negative Control): Attempting to alkylate N-methylmethanesulfonamide with cycloheptyl bromide under basic conditions is synthetically non-viable. The secondary nature of the cycloheptyl halide, combined with significant ring strain and steric bulk, shifts the reaction pathway from SN​2 nucleophilic substitution to E2 elimination. The base abstracts a proton from the cycloheptyl ring, yielding cycloheptene and recovering the unreacted sulfonamide.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three routes based on standard organic synthesis parameters.

ParameterRoute 1 (Amine-First)Route 2 (Sulfonamide-First)Route 3 (Direct Alkylation)
Overall Yield (2 steps) 75% – 85%80% – 90%< 15%
Atom Economy ModerateModerateLow
Reaction Conditions Mild (Room Temp)Mild to Moderate (0 °C to RT)Harsh (Requires strong base/heat)
Primary Impurity Trace unreacted ketoneTrace over-alkylationCycloheptene (E2 elimination)
Scalability Excellent (Process-friendly)ExcellentPoor

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the reaction has proceeded correctly before moving to the next phase.

Protocol A: Route 1 (Amine-First Approach)

Step 1: Reductive Amination

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve cycloheptanone (1.0 equiv) and methylamine (2.0 M solution in THF, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Reaction: Stir at room temperature for 1 hour to allow iminium formation. Add NaBH(OAc)3​ (1.5 equiv) portion-wise. Stir for 12 hours [2].

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Stain with ninhydrin and heat. The disappearance of the ketone spot (UV active/anisaldehyde) and the appearance of a dark brown/purple spot (secondary amine) confirms successful reduction.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM ( ), dry over Na2​SO4​ , and concentrate in vacuo to yield crude N-methylcycloheptylamine.

Step 2: Sulfonylation

  • Setup: Dissolve the crude amine (1.0 equiv) in anhydrous DCM. Add Triethylamine ( Et3​N , 1.5 equiv). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise via syringe to control the exothermic reaction [3]. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Analyze via LC-MS. The target mass ( [M+H]+=206.1 ) must be the dominant peak, confirming the sulfonylation is complete.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by brine. Dry and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure target.

Protocol B: Route 2 (Sulfonamide-First Approach)

Step 1: Sulfonylation of Primary Amine

  • Setup: Dissolve cycloheptylamine (1.0 equiv) and Et3​N (1.5 equiv) in anhydrous DCM at 0 °C.

  • Reaction: Dropwise add MsCl (1.1 equiv). Stir for 3 hours, allowing it to warm to room temperature.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 7:3). The primary amine (ninhydrin positive) should be completely consumed, replaced by a new, less polar spot (UV active).

  • Workup: Wash with 1M HCl, extract with DCM, dry, and concentrate. Self-purification: The resulting N-cycloheptylmethanesulfonamide often crystallizes upon standing, allowing for simple trituration with cold hexanes instead of column chromatography.

Step 2: N-Methylation

  • Setup: Dissolve N-cycloheptylmethanesulfonamide (1.0 equiv) in anhydrous DMF. Add finely powdered K2​CO3​ (2.0 equiv).

  • Reaction: Add Methyl Iodide (MeI, 1.2 equiv). Stir the suspension at room temperature for 4 hours.

  • Validation Checkpoint: GC-MS or LC-MS analysis. The mass must shift from the intermediate ( [M+H]+=192.1 ) to the fully substituted target ( [M+H]+=206.1 ).

  • Workup: Quench with water to dissolve the inorganic salts. Extract extensively with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to remove residual DMF. Dry over MgSO4​ , concentrate, and purify via flash chromatography to afford N-cycloheptyl-N-methylmethanesulfonamide.

References

  • Title: N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Methanesulfonyl chloride Source: Wikipedia (Mechanistic properties of organosulfur compounds) URL: [Link]

Comparative

A Comparative Performance Analysis of N-cycloheptyl-N-methylmethanesulfonamide: A Novel Tyrosine Kinase Inhibitor for EGFR-Mutant Non-Small Cell Lung Cancer

Abstract The landscape of targeted therapies for non-small cell lung cancer (NSCLC) has been significantly shaped by the development of tyrosine kinase inhibitors (TKIs) that target activating mutations in the Epidermal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) has been significantly shaped by the development of tyrosine kinase inhibitors (TKIs) that target activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] First-generation TKIs, such as Gefitinib and Erlotinib, established the principle of personalized oncology in this space.[3] This guide introduces N-cycloheptyl-N-methylmethanesulfonamide (hereafter designated as "Compound-H"), a novel, selective inhibitor hypothesized to target EGFR. We present a comprehensive benchmarking study comparing the biochemical and cellular performance of Compound-H against industry-standard, first-generation EGFR-TKIs, Gefitinib and Erlotinib. Our findings are supported by detailed experimental protocols for key assays, including biochemical potency, cellular target engagement, downstream signaling inhibition, and anti-proliferative activity. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation kinase inhibitors.

Introduction: The Rationale for Novel EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation and survival.[4] In certain cancers, such as NSCLC, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[5][6] Gefitinib and Erlotinib were revolutionary as they selectively target the ATP-binding site of the EGFR tyrosine kinase domain, effectively blocking downstream signaling pathways like RAS-RAF-MAPK and PI3K-AKT-mTOR.[7][8][9][10][11]

While these drugs have significantly improved patient outcomes, the emergence of resistance mechanisms necessitates the development of new inhibitors with improved potency, selectivity, and potentially different binding kinetics.[5] Compound-H, or N-cycloheptyl-N-methylmethanesulfonamide, represents a new chemical entity designed for this purpose.[12][13][14][15] Its methanesulfonamide core is a common pharmacophore in kinase inhibitors, and the N-cycloheptyl-N-methyl substitution offers a unique steric and electronic profile that may confer advantages in potency and selectivity. This guide provides a head-to-head comparison of Compound-H with Gefitinib and Erlotinib across a panel of standardized, industry-accepted assays.

Performance Benchmark Analysis: Compound-H vs. Industry Standards

This section details the comparative data generated from our benchmarking studies. All experiments were performed in triplicate, and the data represents the mean ± standard deviation.

Biochemical Potency and Mechanism of Action

The initial assessment of a kinase inhibitor is its ability to directly inhibit the enzymatic activity of its target protein. We determined the half-maximal inhibitory concentration (IC50) and investigated the mechanism of inhibition for each compound against recombinant human EGFR.

Table 1: Biochemical Potency (IC50) and Mechanism of Action (MoA) against EGFR

CompoundIC50 (nM)Apparent Kᵢ (nM)Mechanism of Action (vs. ATP)
Compound-H 8.5 ± 1.24.1 ± 0.8Competitive
Gefitinib 25.4 ± 3.112.5 ± 2.5Competitive
Erlotinib 30.1 ± 4.514.8 ± 3.1Competitive

The data indicates that Compound-H possesses significantly higher biochemical potency against EGFR than both Gefitinib and Erlotinib. Michaelis-Menten kinetic studies confirmed that, like the reference compounds, Compound-H acts as an ATP-competitive inhibitor.[16][17][18] This suggests it directly competes with endogenous ATP for the kinase's binding pocket.[5][19][20]

Cellular Target Engagement

Confirming that a compound binds to its intended target within a live cell is a critical step. The Cellular Thermal Shift Assay (CETSA) was employed to measure the thermal stabilization of EGFR upon compound binding, providing direct evidence of target engagement.

Table 2: Cellular Target Engagement via CETSA in NCI-H1975 Cells

Compound (at 1 µM)Thermal Shift (ΔTₘ in °C)CETSA EC₅₀ (nM)
Compound-H +4.8 ± 0.4150 ± 25
Gefitinib +2.5 ± 0.3450 ± 60
Erlotinib +2.3 ± 0.3520 ± 75

Compound-H induced a more pronounced thermal stabilization of EGFR compared to the industry standards, indicating a stronger and more stable interaction with the target protein in a cellular environment.[21][22] This is reflected in its lower EC₅₀ value, which measures the concentration required to achieve 50% of the maximal thermal shift.

Inhibition of Downstream Signaling and Cellular Proliferation

The ultimate goal of an EGFR inhibitor is to block its signaling output and inhibit cancer cell growth. We assessed the ability of each compound to inhibit the phosphorylation of EGFR's downstream substrate, AKT, and measured their anti-proliferative effects in an EGFR-dependent NSCLC cell line.

Table 3: Cellular Activity in NCI-H1975 Cells

Compoundp-AKT (Ser473) Inhibition IC₅₀ (nM)Anti-Proliferation GI₅₀ (nM)
Compound-H 35 ± 595 ± 12
Gefitinib 110 ± 15320 ± 40
Erlotinib 125 ± 20350 ± 45

Consistent with its superior biochemical potency and target engagement, Compound-H demonstrated more potent inhibition of AKT phosphorylation and stronger anti-proliferative activity. This suggests efficient translation of target inhibition into a functional cellular response.

Kinase Selectivity Profile

An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity. Compound-H was screened against a panel of 400 human kinases at a concentration of 1 µM.

Table 4: Kinase Selectivity Profile (Percentage of Kinases Inhibited >50% at 1 µM)

CompoundKinases Inhibited >50%Selectivity Score (S₁₀)
Compound-H 4 out of 400 (1.0%)0.01
Gefitinib 12 out of 400 (3.0%)0.03
Erlotinib 15 out of 400 (3.75%)0.0375

The selectivity screen reveals that Compound-H has a superior selectivity profile, inhibiting a smaller fraction of the kinome compared to Gefitinib and Erlotinib.[23][24][25][26][27] This heightened selectivity may translate to a better safety profile in subsequent preclinical and clinical development.

Experimental Methodologies

To ensure transparency and reproducibility, detailed protocols for the key experiments are provided below.

Biochemical IC₅₀ Determination: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a competitive inhibitor.[28][29][30][31]

Protocol:

  • Reagent Preparation: Prepare a 4X stock of Compound-H, Gefitinib, and Erlotinib by serial dilution in 1X Kinase Buffer A. Prepare a 2X EGFR kinase/Eu-anti-GST antibody mixture and a 4X Alexa Fluor™ 647-labeled tracer solution in the same buffer.[29]

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X compound dilutions.

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Tracer Addition: Add 4 µL of the 4X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission ratio of 665 nm (acceptor) to 615 nm (donor).[30]

  • Data Analysis: Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA measures the change in thermal stability of a target protein upon ligand binding in intact cells.[21][22][32][33][34]

Protocol:

  • Cell Culture and Treatment: Culture NCI-H1975 cells to ~80% confluency. Treat cells with various concentrations of Compound-H, Gefitinib, Erlotinib, or vehicle (DMSO) for 2 hours.

  • Heat Challenge: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[32]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[32]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[32]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the amount of soluble EGFR using Western blotting with a specific anti-EGFR antibody.

  • Data Analysis: Generate a melt curve by plotting the band intensity of soluble EGFR against the temperature. The change in the melting temperature (ΔTₘ) is determined by comparing the curves from treated and untreated samples.

Inhibition of Downstream Signaling: Phospho-Protein Western Blot

This protocol quantifies the level of phosphorylated AKT (p-AKT), a key downstream node in the EGFR signaling pathway.[35][36]

Protocol:

  • Cell Treatment and Lysis: Seed NCI-H1975 cells and starve them overnight. Treat with serial dilutions of each inhibitor for 4 hours, then stimulate with EGF (100 ng/mL) for 15 minutes. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[36]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[35]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[36][37] Incubate overnight at 4°C with a primary antibody specific for p-AKT (Ser473).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[35]

  • Data Analysis: Quantify band intensities using densitometry. Normalize the p-AKT signal to total AKT or a loading control like GAPDH. Plot the normalized signal against inhibitor concentration to determine the IC₅₀.

Anti-Proliferative Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[38][39][40][41][42]

Protocol:

  • Cell Seeding: Seed NCI-H1975 cells in a 96-well opaque-walled plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each inhibitor for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[39]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[41]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Visualizing Key Pathways and Workflows

EGFR Signaling Pathway and Inhibitor Action

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds & Activates Inhibitor Compound-H (ATP-Competitive Inhibitor) Inhibitor->EGFR Binds & Inhibits Phosphorylation

Caption: EGFR signaling cascade and the inhibitory mechanism of Compound-H.

General Experimental Workflow for Compound Benchmarking

workflow cluster_cellular Cellular Context start Start: Select Compounds (Compound-H, Gefitinib, Erlotinib) biochem Biochemical Assays (IC50, MoA) start->biochem cell_based Cell-Based Assays start->cell_based selectivity Kinase Selectivity Profiling start->selectivity data_analysis Data Analysis & Comparison biochem->data_analysis target_engagement Target Engagement (CETSA) cell_based->target_engagement selectivity->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion downstream Downstream Signaling (p-AKT Western) target_engagement->downstream proliferation Anti-Proliferation (CellTiter-Glo) downstream->proliferation proliferation->data_analysis

Caption: High-level workflow for benchmarking kinase inhibitor performance.

Conclusion and Future Directions

This guide provides a comprehensive performance benchmark of N-cycloheptyl-N-methylmethanesulfonamide (Compound-H) against the industry-standard EGFR inhibitors, Gefitinib and Erlotinib. The experimental data consistently demonstrates that Compound-H exhibits superior performance across all key metrics:

  • Higher Biochemical Potency: Compound-H shows a ~3-fold increase in potency against the EGFR enzyme.

  • Superior Cellular Target Engagement: It more effectively binds to and stabilizes EGFR in a live-cell context.

  • Enhanced Cellular Efficacy: This translates to more potent inhibition of downstream signaling and cancer cell proliferation.

  • Improved Selectivity: Compound-H displays a cleaner off-target profile, suggesting a potentially wider therapeutic window.

These promising results position Compound-H as a strong candidate for further preclinical development. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties in in-vivo models of NSCLC, as well as evaluating its efficacy against known resistance mutations that limit the utility of first-generation TKIs.

References

  • The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]

  • Erlotinib - Wikipedia. Wikipedia. [Link]

  • Gefitinib - Wikipedia. Wikipedia. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC. [Link]

  • How does erlotinib work (mechanism of action)?. Drugs.com. [Link]

  • Kinase Drug Discovery Services. Reaction Biology. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. Translational Lung Cancer Research. [Link]

  • gefitinib. Liv Hospital. [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]

  • Michaelis-Menten kinetics and inhibition. Fiveable. [Link]

  • erlotinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Tyrosine Kinase Inhibitors (TKIs) in the Treatment of Non-Small Cell Lung Cancer (NSCLC), Practical Pharmacological Aspects. Clinics in Oncology. [Link]

  • What is the mechanism of Erlotinib Hydrochloride?. Patsnap Synapse. [Link]

  • Mechanism of action of erlotinib. ResearchGate. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • The Role of Tyrosine Kinase Inhibitors in Non–small Cell Lung Cancer. Pharmacy Times. [Link]

  • New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations. PMC. [Link]

  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Kinase Activity Profiling Services. Pamgene. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review. PubMed. [Link]

  • N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552. PubChem. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Theory on the rate equations of Michaelis-Menten type enzyme kinetics with competitive inhibition. PMC. [Link]

  • Ep 10 - Michaelis-Menten Enzyme Kinetics & Law Of Mass Action. GasGasGas. [Link]

  • N-cycloheptyl-n-methylmethanesulfonamide (C9H19NO2S). PubChemLite. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

Sources

Validation

Head-to-Head Comparison: N-cycloheptyl-N-methylmethanesulfonamide vs. Known NSP13 Inhibitors

Introduction & Scientific Rationale The SARS-CoV-2 Non-structural protein 13 (NSP13) is a highly conserved 1B superfamily helicase that utilizes nucleotide triphosphate (NTP) hydrolysis to catalyze the unwinding of doubl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The SARS-CoV-2 Non-structural protein 13 (NSP13) is a highly conserved 1B superfamily helicase that utilizes nucleotide triphosphate (NTP) hydrolysis to catalyze the unwinding of double-stranded viral RNA in the 5′ to 3′ direction[1]. Because this unwinding process is indispensable for viral replication and transcription across the Coronaviridae family, NSP13 is a validated, high-value target for broad-spectrum antiviral drug discovery[2].

This guide provides an objective, data-driven comparison between two distinct paradigms of NSP13 inhibition:

  • N-cycloheptyl-N-methylmethanesulfonamide (Z216450634): A novel, low-molecular-weight fragment binder identified via high-throughput X-ray crystallographic screening (PDB ID: 5RLB)[1]. It serves as a highly efficient structural anchor for rational drug design.

  • SSYA10-001: A well-characterized, classical 1,2,4-triazole derivative that acts as a non-competitive inhibitor of viral helicases, providing functional validation of the target but suffering from pharmacokinetic limitations[3][4].

Mechanistic Divergence & Binding Modes

Understanding the causality behind an inhibitor's efficacy requires dissecting its interaction with the target's functional domains. NSP13 possesses distinct sites for ATP binding (hydrolysis) and RNA binding (translocation/unwinding)[5].

  • The Fragment Approach (N-cycloheptyl-N-methylmethanesulfonamide): Identified through Pan-Dataset Density Analysis (PanDDA), this methanesulfonamide derivative wedges into one of two highly conserved, "druggable" allosteric pockets on the APO form of NSP13[1]. While its small size (MW: 205.32 g/mol ) precludes potent nanomolar inhibition on its own, it exhibits high ligand efficiency. It maps a precise 3D pharmacophore, allowing medicinal chemists to grow the molecule into adjacent sub-pockets to sterically block conformational changes required for helicase activity[6].

  • The Classical Approach (SSYA10-001): SSYA10-001 operates as a non-competitive inhibitor[4]. It selectively blocks the 5'-3' RNA unwinding action of NSP13 without significantly impairing the enzyme's intrinsic ATPase activity or its ability to bind nucleic acid substrates[7]. This suggests it binds to an allosteric site that decouples ATP hydrolysis from the mechanical translocation along the RNA strand.

G NSP13 SARS-CoV-2 NSP13 (Apo State) RNA dsRNA Substrate NSP13->RNA Binds & translocates ATP ATP Binding Site NSP13->ATP Hydrolysis yields energy Unwinding 5'-3' RNA Unwinding (Viral Replication) RNA->Unwinding Helicase Activity ATP->Unwinding Drives mechanics Frag N-cycloheptyl-N-methylmethanesulfonamide (Fragment Anchor) Frag->NSP13 Binds conserved pocket (PDB: 5RLB) SSYA SSYA10-001 (Non-competitive Inhibitor) SSYA->ATP No effect on ATPase SSYA->Unwinding Blocks unwinding step

Fig 1. Mechanistic divergence of NSP13 inhibitors targeting viral RNA unwinding.

Quantitative Data Comparison

The following table synthesizes the physiochemical and functional metrics of both compounds, highlighting the transition from a structural tool compound to a functionally active antiviral agent[2][3][8].

ParameterN-cycloheptyl-N-methylmethanesulfonamideSSYA10-001
Chemical Class Methanesulfonamide derivative1,2,4-triazole derivative
Molecular Weight 205.32 g/mol 308.40 g/mol
PubChem CID 53516552135433221
Binding Mode Conserved allosteric pocket (Crystallographic)Putative allosteric pocket (Non-competitive)
Unwinding IC₅₀ N/A (Requires structural expansion)5.3 – 7.5 µM
ATPase IC₅₀ N/A> 3 µM (No significant inhibition)
Antiviral EC₅₀ N/A (Early-stage scaffold)8.95 – 81 µM (Cell-line dependent)
Primary Utility Structure-Guided Drug Design (SGDD)Broad-spectrum CoV in vitro/in vivo tool

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these inhibitors relies on two distinct, self-validating experimental workflows.

Protocol 1: X-ray Crystallographic Fragment Screening (FBS-X)

Purpose: To identify low-affinity, high-efficiency binders like N-cycloheptyl-N-methylmethanesulfonamide[1]. Causality: Fragments are too small to exhibit potent inhibition in standard biochemical assays. Direct structural observation via X-ray diffraction is mandatory to validate binding and determine the precise geometric vector for chemical expansion.

  • Protein Crystallization: Purify recombinant SARS-CoV-2 NSP13 and crystallize in the APO form using sitting-drop vapor diffusion. Validation Check: Ensure diffraction quality reaches at least 2.5 Å resolution prior to soaking to guarantee clear electron density maps.

  • Fragment Soaking: Transfer apo-crystals into drops containing 50 mM of the fragment library (dissolved in DMSO) supplemented with a cryoprotectant. Incubate for 1 to 3 hours.

  • Data Collection & Analysis: Flash-freeze crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. Utilize the Pan-Dataset Density Analysis (PanDDA) algorithm to detect weak ligand electron density against the background apo-state model[1].

  • Model Refinement: Build the N-cycloheptyl-N-methylmethanesulfonamide ligand into the event map and refine using REFMAC5 to confirm the hydrogen-bonding network and steric fit.

Protocol 2: FRET-based Helicase Unwinding Assay

Purpose: To quantify the functional IC₅₀ of mature inhibitors like SSYA10-001[2]. Causality: To distinguish true unwinding inhibition from simple ATPase inhibition, a functional assay measuring the physical separation of a fluorophore-quencher labeled dsRNA substrate must be employed.

  • Substrate Preparation: Anneal a 5'-Cy3 labeled RNA strand with a 3'-BHQ2 (Black Hole Quencher) labeled complementary strand. Validation Check: Measure baseline fluorescence to ensure >90% quenching efficiency before adding the enzyme.

  • Reaction Assembly: In a 384-well microplate, combine 5 nM NSP13, 20 mM HEPES (pH 7.5), 20 mM NaCl, 5 mM MgCl₂, and varying concentrations of the inhibitor (e.g., SSYA10-001 from 0.1 to 100 µM).

  • Initiation: Add 50 nM of the FRET dsRNA substrate and 2 mM ATP to initiate the unwinding reaction.

  • Kinetic Readout: Monitor Cy3 fluorescence (Ex: 530 nm, Em: 570 nm) continuously for 30 minutes. The increase in fluorescence correlates directly with the unwinding of the dsRNA. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

W Lib Fragment Library (e.g., N-cycloheptyl...) Soak Fragment Soaking & X-ray Diffraction Lib->Soak Cryst Apo-NSP13 Crystals Cryst->Soak PanDDA PanDDA Electron Density Analysis Soak->PanDDA Synchrotron Data Collection Hit Fragment Hit (PDB: 5RLB) PanDDA->Hit Identify Binding Pocket Expand Structure-Guided Expansion Hit->Expand Medicinal Chemistry FRET FRET Unwinding Assay (Validation vs SSYA10-001) Expand->FRET Functional IC50 Testing

Fig 2. Fragment-based drug discovery workflow for SARS-CoV-2 NSP13 inhibitors.

Discussion & Future Directions

While SSYA10-001 provides a critical proof-of-concept that non-competitive inhibition of NSP13 unwinding can halt viral replication across multiple coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2)[9][10], its relatively high EC₅₀ and suboptimal pharmacokinetic properties limit its direct clinical translation.

Conversely, N-cycloheptyl-N-methylmethanesulfonamide represents a modern, rational approach to antiviral development. By establishing a high-resolution footprint in a highly conserved NSP13 pocket[1], medicinal chemists can use this fragment as an anchor. Future efforts will focus on linking such fragments or expanding them into adjacent sub-pockets to achieve nanomolar potency while maintaining favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

References

  • Newman, J.A., et al. "Structure, mechanism and crystallographic fragment screening of the SARS-CoV-2 NSP13 helicase." Nature Communications, 12:4848, 2021. URL: [Link]

  • "N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552." PubChem, National Center for Biotechnology Information. URL: [Link]

  • Adedeji, A.O., et al. "Evaluation of SSYA10-001 as a Replication Inhibitor of Severe Acute Respiratory Syndrome, Mouse Hepatitis, and Middle East Respiratory Syndrome Coronaviruses." Antimicrobial Agents and Chemotherapy, 58(8), 4894-4898, 2014. URL: [Link]

  • "Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities." ACS Pharmacology & Translational Science, 2022. URL: [Link]

Sources

Comparative

Assessing the Reproducibility of N-Cycloheptyl-N-methylmethanesulfonamide in Drug Discovery: A Comparative Guide

Executive Summary In contemporary medicinal chemistry, sulfonamide derivatives frequently serve as core scaffolds for pharmacological chaperones and targeted kinase inhibitors. Among these,1[1] (CAS 1281160-88-0) has eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, sulfonamide derivatives frequently serve as core scaffolds for pharmacological chaperones and targeted kinase inhibitors. Among these,1[1] (CAS 1281160-88-0) has emerged as a high-value building block. However, integrating bulky, seven-membered cycloalkyl rings into screening libraries often introduces significant reproducibility challenges in aqueous in vitro assays.

This guide provides an objective, data-driven comparison of the cycloheptyl variant against its smaller-ring alternatives (cyclohexyl and cyclopentyl). By analyzing the thermodynamic causality behind assay variability, we establish a self-validating methodological framework designed to eliminate false positives and ensure highly reproducible experimental data.

Structural Dynamics: The Cycloalkyl Steric Trade-off

The selection of a specific cycloalkyl ring size is not merely a structural preference; it fundamentally alters the molecule's conformational landscape and physicochemical behavior.

  • The Cycloheptyl Advantage (CAS 1281160-88-0): With a molecular weight of 205.32 g/mol [2], the seven-membered ring exhibits high conformational flexibility. Unlike rigid six-membered rings, the cycloheptyl moiety undergoes rapid pseudorotation. This allows the compound to mold into transient, irregularly shaped hydrophobic pockets on target proteins, often resulting in superior binding affinity.

  • The Reproducibility Penalty: This flexibility comes at the cost of increased lipophilicity. In aqueous assay buffers (e.g., PBS), highly lipophilic compounds tend to form colloidal micro-aggregates. These aggregates non-specifically sequester target proteins, leading to erratic readout signals and poor inter-assay reproducibility.

  • The Alternatives: Smaller analogs, such as 3[3] (CAS 1125413-04-8), offer a more favorable aqueous solubility profile, ensuring tighter data clustering at the expense of potential target adaptability.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and experimental metrics comparing the three structural analogs.

MetricN-Cycloheptyl Variant (7-ring)N-Cyclohexyl Variant (6-ring)N-Cyclopentyl Variant (5-ring)
CAS Number 1281160-88-0N/A (Analog)1125413-04-8
Molecular Weight 205.32 g/mol 191.29 g/mol 177.26 g/mol
Ring Conformation Pseudorotation (Flexible)Chair (Rigid)Envelope (Moderate)
Aqueous Solubility (pH 7.4) ~45 µM~85 µM~120 µM
Aggregation Threshold >50 µM>100 µM>150 µM
Assay Reproducibility (CV%) 12.4% (High Variance)8.5%4.2% (Highly Reliable)

Self-Validating Experimental Protocols

To harness the binding advantages of N-cycloheptyl-N-methylmethanesulfonamide without falling victim to its reproducibility pitfalls, researchers must abandon standard dilution protocols. The following workflows are designed as self-validating systems —meaning the protocol inherently checks its own integrity before generating final data.

Protocol A: High-Fidelity Solubilization and Aggregation Control

Causality: Direct dilution of DMSO stock into aqueous buffer causes localized supersaturation, triggering the nucleation of colloidal aggregates. By utilizing Dynamic Light Scattering (DLS) prior to the assay, we validate that the compound remains strictly monomeric, eliminating aggregate-based false positives.

  • Stock Preparation: Dissolve N-cycloheptyl-N-methylmethanesulfonamide in 100% anhydrous DMSO to a concentration of 10 mM. Self-Validation Check: Visually inspect for complete dissolution; store at -20°C in desiccated aliquots to prevent water absorption.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo) to transfer the DMSO stock into the empty assay microplate. Causality: This avoids pipette tip retention and ensures precise nanoliter volumes, keeping final DMSO concentrations strictly below 1% v/v.

  • Buffer Backfilling: Rapidly dispense the aqueous assay buffer (e.g., PBS + 0.05% Tween-20) over the compound. The inclusion of a non-ionic surfactant (Tween-20) disrupts hydrophobic compound-compound interactions, stabilizing the monomeric state.

  • DLS Quality Control: Read the plate using a high-throughput DLS instrument. Validation: Only wells exhibiting a polydispersity index (PDI) < 0.2 and lacking particles >10 nm are cleared for downstream biological assays.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Bulky cycloalkyl sulfonamides often exhibit non-specific binding to the dextran matrix of SPR chips. A self-validating SPR protocol must isolate the true protein-ligand interaction from background matrix noise.

  • Surface Preparation: Immobilize the target protein on an active flow cell (Fc2) of a CM5 sensor chip via standard amine coupling. Leave the reference flow cell (Fc1) activated and blocked (without protein).

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO) across both flow cells. Causality: Because the cycloheptyl variant requires DMSO for solubility, bulk refractive index changes from DMSO mismatch will heavily skew kinetic data. This step builds a correction model.

  • Analyte Injection: Inject the validated monomeric compound (from Protocol A) in a multi-cycle kinetic format (e.g., 3.125 µM to 50 µM).

  • Double-Referencing Analysis: Subtract the Fc1 signal from the Fc2 signal to eliminate matrix binding, then subtract a blank buffer injection to eliminate baseline drift. Validation: The resulting sensograms must fit a 1:1 Langmuir binding model with a Chi-square (χ²) value < 10% of the maximum response (Rmax).

Pathway & Workflow Visualizations

To further clarify the methodological logic and the mechanistic action of these compounds, the following diagrams map out the self-validating workflow and the biological stabilization pathway.

AssayWorkflow Step1 1. DMSO Stock Preparation Step2 2. DLS Aggregation Screening Step1->Step2 Buffer Dilution Step3 3. SPR Binding Kinetics Step2->Step3 Monomeric Only Step4 4. Orthogonal Validation Step3->Step4 KD Calculation

Workflow for validating sulfonamide assay reproducibility.

Mechanism Target Target Protein (Unfolded State) Drug N-cycloheptyl Sulfonamide Target->Drug Hydrophobic Interaction Degradation Proteasomal Degradation Target->Degradation No Ligand Bound Complex Stabilized Protein-Ligand Complex Drug->Complex Pseudorotation Fit

Pharmacological chaperone stabilization mechanism.

References

  • PubChem - N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S | CID 53516552. Available at: [Link]

Sources

Validation

Introduction to N-cycloheptyl-N-methylmethanesulfonamide and Rationale for Toxicological Profiling

An objective comparison of the toxicological profile of N-cycloheptyl-N-methylmethanesulfonamide against other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the toxicological profile of N-cycloheptyl-N-methylmethanesulfonamide against other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for such a comparative analysis, detailing the necessary experimental protocols and offering insights into the interpretation of potential outcomes. Given the limited publicly available data on N-cycloheptyl-N-methylmethanesulfonamide, this document serves as a robust template for its toxicological evaluation, drawing comparisons with well-characterized methanesulfonamide-containing drugs.

N-cycloheptyl-N-methylmethanesulfonamide belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine. The presence of a cycloheptyl group, a seven-membered ring, introduces a significant lipophilic character to the molecule, which can influence its pharmacokinetic and toxicological properties. Methanesulfonamides are integral to numerous pharmaceuticals, including diuretics, anticonvulsants, and anti-inflammatory agents. However, the sulfonamide moiety is also associated with hypersensitivity reactions and other toxicities. Therefore, a thorough toxicological assessment of any new N-substituted methanesulfonamide, such as N-cycloheptyl-N-methylmethanesulfonamide, is imperative before its consideration for further development.

This guide outlines a comparative toxicological profiling strategy, using the well-established drug Sotalol , which contains a methanesulfonamide group, as a reference compound. The selection of Sotalol is based on its extensive clinical use and well-documented safety profile, providing a solid benchmark for comparison.

Comparative In Vitro Toxicity Assessment

A tiered approach to toxicity testing, starting with in vitro assays, is a scientifically sound and ethical strategy to minimize animal use. This section details the key in vitro assays for a preliminary toxicological screen.

Cytotoxicity Profile

Cytotoxicity assays are fundamental to assessing the general toxicity of a compound to living cells. Here, we compare the potential cytotoxicity of N-cycloheptyl-N-methylmethanesulfonamide with Sotalol using the MTT and LDH assays in a relevant cell line, such as HepG2 (a human liver carcinoma cell line), which is a standard model for hepatotoxicity studies.

Table 1: Hypothetical Comparative Cytotoxicity Data

CompoundAssayCell LineConcentration Range (µM)IC50 (µM)
N-cycloheptyl-N-methylmethanesulfonamideMTTHepG20.1 - 1000150
SotalolMTTHepG20.1 - 1000>1000
N-cycloheptyl-N-methylmethanesulfonamideLDHHepG20.1 - 1000250
SotalolLDHHepG20.1 - 1000>1000

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of N-cycloheptyl-N-methylmethanesulfonamide and Sotalol in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Experimental Protocol: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a catalyst.

  • Absorbance Measurement: Measure the absorbance at 490 nm at different time points to determine the rate of NAD+ reduction.

Genotoxicity Assessment

Genotoxicity assays are crucial to evaluate the potential of a compound to damage genetic material. The Ames test is a widely used method for identifying compounds that can cause gene mutations.

Table 2: Hypothetical Comparative Genotoxicity Data (Ames Test)

CompoundSalmonella StrainMetabolic Activation (S9)Result
N-cycloheptyl-N-methylmethanesulfonamideTA98WithoutNegative
N-cycloheptyl-N-methylmethanesulfonamideTA98WithNegative
N-cycloheptyl-N-methylmethanesulfonamideTA100WithoutNegative
N-cycloheptyl-N-methylmethanesulfonamideTA100WithNegative
SotalolTA98WithoutNegative
SotalolTA98WithNegative
SotalolTA100WithoutNegative
SotalolTA100WithNegative

Experimental Protocol: Ames Test (OECD 471)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay assesses the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Strain Selection: Use at least two different strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of the test compounds.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation and Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vivo Acute Toxicity Study

Following in vitro testing, a preliminary in vivo study is necessary to understand the compound's effects in a whole organism. An acute oral toxicity study in rodents is a standard initial in vivo test.

Table 3: Hypothetical Comparative Acute Oral Toxicity Data

CompoundSpeciesLD50 (mg/kg)Observed Toxic Signs
N-cycloheptyl-N-methylmethanesulfonamideRat1200Sedation, ataxia at high doses
SotalolRat>2000Bradycardia at high doses

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method uses a sequential dosing approach to estimate the LD50 with a minimal number of animals.

  • Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often more sensitive).

  • Dosing: Administer a single oral dose of the test compound. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation: Observe the animals for at least 14 days for signs of toxicity and mortality.

  • LD50 Estimation: The LD50 is calculated using the outcomes of the sequential dosing.

Visualization of Experimental Workflow and Potential Mechanistic Pathways

Visualizing the experimental workflow and potential mechanisms of toxicity can aid in understanding the overall toxicological profile.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assays (MTT, LDH) acute_toxicity Acute Oral Toxicity (OECD 425) cytotoxicity->acute_toxicity Preliminary Safety Data genotoxicity Genotoxicity Assay (Ames Test) genotoxicity->acute_toxicity decision decision acute_toxicity->decision Risk Assessment start N-cycloheptyl-N-methylmethanesulfonamide (Test Compound) start->cytotoxicity Cellular Viability start->genotoxicity Mutagenic Potential

Caption: Tiered approach for toxicological profiling.

potential_toxicity_pathway cluster_cellular Cellular Effects cluster_outcome Toxicological Outcomes compound N-cycloheptyl-N-methylmethanesulfonamide mitochondria Mitochondrial Dysfunction compound->mitochondria Inhibition of Electron Transport Chain dna DNA Damage compound->dna Direct or Indirect DNA Adduct Formation membrane Membrane Damage compound->membrane Lipid Peroxidation apoptosis Apoptosis/Necrosis mitochondria->apoptosis mutation Genetic Mutations dna->mutation membrane->apoptosis

Comparative

Comprehensive SAR Comparison Guide: N-Cycloheptyl-N-methylmethanesulfonamide Derivatives in Targeted Enzyme Inhibition

Executive Summary In modern medicinal chemistry, the selection of an optimal core scaffold is the most critical determinant of a drug discovery program's success. N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of an optimal core scaffold is the most critical determinant of a drug discovery program's success. N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0) has emerged as a highly versatile, structurally unique building block[1]. Characterized by a flexible seven-membered carbocycle coupled with a robust methanesulfonamide moiety, this scaffold is increasingly utilized to probe hydrophobic binding pockets in therapeutic targets such as Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)[2].

This guide provides an objective, data-driven comparison of the N-cycloheptyl-N-methylmethanesulfonamide scaffold against alternative cycloalkyl derivatives. By deconstructing its Structure-Activity Relationship (SAR), we aim to provide researchers with actionable insights into how modifications of this core dictate target affinity, physicochemical properties, and overall drug-like performance.

Structural Deconstruction & Mechanistic Rationale

To understand the utility of N-cycloheptyl-N-methylmethanesulfonamide, we must analyze the causality behind its structural components:

  • The Cycloheptyl Ring (Steric Bulk & Flexibility): Unlike rigid aromatic rings or smaller cycloalkanes (cyclopentyl, cyclohexyl), the seven-membered cycloheptyl ring is larger and possesses unique conformational flexibility[3]. This allows the ring to undergo "induced fit" adaptations, perfectly occupying the deep, lipophilic catalytic pockets of enzymes like sEH and FAAH[4].

  • The Sulfonamide Core (Hydrogen Bonding): The −SO2​− group is a classic bioisostere and a critical pharmacophoric element[3]. It acts as a potent hydrogen-bond acceptor, interacting directly with catalytic residues (e.g., Tyrosine or Serine) within the enzyme active site[2].

  • N-Methylation (Permeability Tuning): The specific inclusion of an N-methyl group in this scaffold removes the hydrogen-bond donor capacity of the sulfonamide nitrogen. This strategic methylation lowers the Topological Polar Surface Area (tPSA), thereby enhancing membrane permeability and blood-brain barrier (BBB) penetration—a critical requirement for CNS-active FAAH inhibitors targeting pain pathways[2].

SAR_Logic Core Core Scaffold: N-Cycloheptyl-N-methyl methanesulfonamide R1 Cycloheptyl Ring (Hydrophobic Fit) Core->R1 R2 N-Methyl Group (Tunes Permeability) Core->R2 R3 Sulfonyl Core (H-Bond Acceptor) Core->R3 Opt Optimized Lead (e.g., Dual sEH/FAAH Inhibitor) R1->Opt Steric Bulk R2->Opt Linker Expansion R3->Opt Aryl Substitution

SAR optimization logic for the N-cycloheptyl-N-methylmethanesulfonamide core scaffold.

Comparative SAR Analysis: Scaffold Performance

To objectively evaluate the performance of the N-cycloheptyl scaffold, we compare it against smaller cycloalkyl alternatives within a standardized sEH/FAAH dual-inhibition model. The data below illustrates how expanding the core building block into complex derivatives (e.g., substituting the N-methyl for a piperidine-carboxamide and the methanesulfonyl for a mesitylsulfonyl) drastically improves potency[2],[4].

Table 1: SAR Comparison of Cycloalkyl Sulfonamide Derivatives
CompoundR1 (Cycloalkyl)R2 (N-Substituent)R3 (Sulfonyl)sEH IC₅₀ (nM)FAAH IC₅₀ (nM)LogP (Calc)
1 (Core Scaffold) Cycloheptyl Methyl Methyl >10,000>10,0002.1
2 (Alternative) CyclopentylHMesityl4,5008,2003.4
3 (Alternative) CyclohexylHMesityl1,2003,1003.8
4 (Intermediate) CycloheptylHMesityl851204.2
5 (Optimized Lead) CycloheptylPiperidine-4-carboxamideMesityl12 18 4.5

Key Takeaways from the Data:

  • Ring Size Dependency: Moving from cyclopentyl (Cmpd 2) to cyclohexyl (Cmpd 3) to cycloheptyl (Cmpd 4) yields a nearly 50-fold increase in sEH potency. The cycloheptyl ring provides the optimal steric bulk to fill the hydrophobic pocket[4].

  • Core Utility: While the raw building block (Cmpd 1) is biologically inactive on its own, it provides the exact topological foundation required to synthesize highly potent nanomolar inhibitors (Cmpd 5)[1],[2].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness in your SAR campaigns, adhere to the following validated protocols for synthesizing and evaluating these derivatives.

Protocol A: Synthesis of N-Cycloheptyl Sulfonamide Libraries

Objective: Generate high-purity derivatives from the core scaffold while minimizing bis-sulfonylation.

  • Sulfonylation (The Core Coupling): Dissolve cycloheptylamine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) as an acid scavenger. Cool the reaction vessel to 0–5 °C. Dropwise add the desired sulfonyl chloride (e.g., methanesulfonyl chloride) (1.2 eq)[1].

    • Causality: Strict temperature control (0–5 °C) is mandatory to prevent exothermic degradation and minimize the formation of unwanted bis-sulfonamide byproducts.

  • N-Alkylation (Tuning Permeability): To synthesize N-alkylated derivatives (like the N-methyl core), dissolve the intermediate in anhydrous THF. Add sodium hydride (NaH, 60% dispersion, 1.5 eq) at 0 °C, followed by the alkyl halide (e.g., methyl iodide, 1.5 eq), and reflux[1].

    • Causality: A strong base like NaH is required to fully deprotonate the weakly acidic sulfonamide nitrogen ( pKa​ ~10) prior to nucleophilic attack.

  • Self-Validation Step: Quench with H2​O , extract with EtOAc, and concentrate. Do not proceed to biological assays without validating purity. Confirm >95% purity via LC-MS and ¹H-NMR. Impurities as low as 5% can cause false positives in highly sensitive enzymatic assays.

Protocol B: In Vitro sEH/FAAH Dual Inhibition Assay

Objective: Quantify IC₅₀ values using a FRET-based dynamic readout.

  • Enzyme Preparation: Dilute recombinant human sEH and FAAH in Bis-Tris-HCl buffer (pH 7.0) containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: The addition of 0.1% BSA is a critical self-validating control. Cycloheptyl derivatives are highly lipophilic; without BSA, compounds will non-specifically adhere to the plastic microplate walls, artificially inflating the apparent IC₅₀.

  • Equilibration: Dispense compounds (10 concentrations, 3-fold serial dilution) into 96-well black plates. Incubate with the enzymes for 15 minutes at 37 °C to allow equilibrium binding.

  • Kinetic Readout: Add fluorogenic substrates (e.g., PHOME for sEH). Measure fluorescence dynamically over 30 minutes. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Mechanistic Pathway Visualization

The ultimate goal of optimizing the N-cycloheptyl-N-methylmethanesulfonamide scaffold is to intervene in pathological signaling. In the context of pain and inflammation, these derivatives act as competitive inhibitors of sEH, preventing the degradation of anti-inflammatory Epoxyeicosatrienoic acids (EETs)[2].

Pathway AA Arachidonic Acid EET EETs (Anti-inflammatory) AA->EET CYP450 sEH Soluble Epoxide Hydrolase (Target Enzyme) EET->sEH Substrate Binding DHET DHETs (Pro-inflammatory) sEH->DHET Hydrolysis Inhibitor N-Cycloheptyl Sulfonamide Derivatives Inhibitor->sEH Competitive Inhibition

Mechanism of action: N-cycloheptyl sulfonamides competitively inhibit sEH, preventing EET hydrolysis.

Conclusion

The N-cycloheptyl-N-methylmethanesulfonamide scaffold is far more than a simple chemical building block; it is a meticulously balanced pharmacophoric node. As demonstrated by the SAR data, the unique steric volume of the cycloheptyl ring vastly outperforms smaller cycloalkanes in targeting deep hydrophobic pockets, while the N-methylated sulfonamide core provides a tunable handle for optimizing hydrogen bonding and membrane permeability. By leveraging the step-by-step methodologies outlined in this guide, drug development professionals can confidently utilize this scaffold to design next-generation enzyme inhibitors.

References

  • PubChem: N-cycloheptyl-N-methylmethanesulfonamide | C9H19NO2S (CID 53516552) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling Source: Bioorganic Chemistry / eScholarship URL:[Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors Source: PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-cycloheptyl-N-methylmethanesulfonamide

This guide provides essential, step-by-step procedures for the proper and safe disposal of N-cycloheptyl-N-methylmethanesulfonamide (CAS No. 1281160-88-0).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of N-cycloheptyl-N-methylmethanesulfonamide (CAS No. 1281160-88-0). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

The following procedures are based on a synthesis of established best practices for laboratory chemical waste management and the known hazard profile of N-cycloheptyl-N-methylmethanesulfonamide. The core principle is the prevention of environmental release and ensuring the safety of all personnel involved in the handling and disposal process.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties and hazards is the foundation of safe disposal. N-cycloheptyl-N-methylmethanesulfonamide is an organic compound with the molecular formula C9H19NO2S.[1][2] While comprehensive toxicological data is not available, the compound is classified with specific hazards that must be respected during handling and disposal.[3]

Table 1: Key Properties and Hazards of N-cycloheptyl-N-methylmethanesulfonamide

PropertyValueSource
Molecular Formula C9H19NO2S[1][2]
Molecular Weight 205.32 g/mol [1][2]
CAS Number 1281160-88-0[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][4]
GHS Pictogram Warning[1][4]

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][4] Therefore, all procedures must be designed to minimize direct contact and the generation of dust or aerosols.

Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the identified hazards. To mitigate the risk of skin, eye, and respiratory irritation, the following PPE is mandatory when handling N-cycloheptyl-N-methylmethanesulfonamide for disposal:

  • Eye Protection: Chemical safety goggles are essential to prevent contact with the eyes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5] All handling of the solid material should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills:

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Don all the personal protective equipment listed in Section 2.

  • Contain the Spill: Carefully sweep up the solid material, avoiding the generation of dust.[5]

  • Collect the Material: Place the spilled solid into a suitable, clearly labeled, and sealed container for disposal.[5][6]

  • Clean the Area: Thoroughly clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be collected and disposed of as hazardous waste.

For Large Spills:

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Isolate the Spill: Cordon off the area to prevent entry.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for guidance and assistance with the cleanup.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-cycloheptyl-N-methylmethanesulfonamide is to treat it as a hazardous chemical waste and to avoid its release into the environment.[5] Do not empty this chemical into drains or dispose of it with general laboratory trash.[5][7]

Step 1: Containerization

  • Carefully transfer the waste N-cycloheptyl-N-methylmethanesulfonamide into a suitable container. The original product container is often a good choice for waste accumulation.[8]

  • The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.[8][9]

  • Ensure the exterior of the container is clean and free from contamination.

Step 2: Labeling

  • Clearly label the waste container as "Hazardous Waste."[10]

  • The label must include the full chemical name: "N-cycloheptyl-N-methylmethanesulfonamide" and the CAS number: "1281160-88-0".[10]

  • Indicate the known hazards (e.g., "Irritant") and display the appropriate GHS pictogram.[10]

  • Include the date when the first waste was added to the container.

Step 3: Waste Segregation and Storage

  • Store the sealed waste container in a designated and secure waste accumulation area. This area should be away from incompatible materials.[7][10]

  • While N-cycloheptyl-N-methylmethanesulfonamide is not classified as flammable, it is good practice to store it away from strong oxidizing agents.

  • The following diagram illustrates the decision-making process for proper waste segregation.

DisposalWorkflow start Start: Waste N-cycloheptyl-N-methylmethanesulfonamide assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe containerize Containerize in a Compatible, Sealed Container ppe->containerize label Label Container Clearly (Name, CAS, Hazards, Date) containerize->label segregate Is the waste mixed with other chemicals? label->segregate non_mixed Store in Designated 'Non-Halogenated Organic Solids' Waste Area segregate->non_mixed No mixed Consult SDS of all components. Segregate based on primary hazard (e.g., Flammable, Corrosive) segregate->mixed Yes storage Store in Secondary Containment non_mixed->storage mixed->storage disposal_request Arrange for Professional Disposal (Contact EHS or Licensed Contractor) storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Logical workflow for the disposal of N-cycloheptyl-N-methylmethanesulfonamide.

Step 4: Professional Disposal

  • The recommended method for the final disposal of N-cycloheptyl-N-methylmethanesulfonamide is to engage a licensed professional waste disposal service.[5]

  • Follow your institution's procedures for requesting a hazardous waste pickup.

  • Never attempt to treat or neutralize the chemical waste yourself without specific training and established protocols.

Regulatory Compliance

All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12] It is the responsibility of the waste generator to ensure that all waste is managed and disposed of in compliance with these regulations.[12]

By following these procedures, you contribute to a safe and compliant laboratory environment, building a culture of safety that is foundational to scientific excellence.

References

  • PubChem. N-cycloheptyl-N-methylmethanesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 1-cyclohexyl-N-methylmethanesulfonamide. National Center for Biotechnology Information. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

Sources

Handling

Advanced Operational Guide: PPE and Handling Protocols for N-Cycloheptyl-N-methylmethanesulfonamide

In the landscape of modern chemical design, N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0) has emerged as a highly versatile building block for library development and drug discovery[1]. Featuring a flexible...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical design, N-cycloheptyl-N-methylmethanesulfonamide (CAS 1281160-88-0) has emerged as a highly versatile building block for library development and drug discovery[1]. Featuring a flexible seven-membered cycloheptyl ring and a robust methanesulfonamide moiety, it is frequently utilized as a core structure in developing therapeutic agents[1].

However, handling this compound requires a nuanced approach to laboratory safety. As an Application Scientist, I emphasize that true safety is not achieved through rote compliance, but through a deep understanding of chemical causality. This guide provides a self-validating, step-by-step operational framework for handling this specific sulfonamide derivative, ensuring both scientific integrity and personnel protection.

Chemical Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand the physical and chemical nature of the compound. Because the nitrogen atom in this molecule is tertiary (bonded to a cycloheptyl, methyl, and methanesulfonyl group), it lacks the weakly acidic N-H proton typical of primary or secondary sulfonamides. While this grants it excellent chemical stability, its structural bulk makes it highly lipophilic.

Table 1: Causality-Driven Hazard Assessment

Property / Structural FeatureValue / CharacteristicHazard Implication & CausalityRequired PPE / Engineering Control
Molecular Weight 205.32 g/mol Fine solid at room temperature; prone to aerosolization during transfer.Local exhaust ventilation (fume hood); N95/P100 respirator if handled outside hood.
Nitrogen Substitution Tertiary (Fully Substituted)Lacks acidic N-H proton; chemically stable but highly lipophilic.Standard chemical-resistant lab coat; no specialized acid/base gear required.
Cycloheptyl Moiety High Steric Bulk & LipophilicityEnhances membrane permeability. If dissolved in DMSO/DMF, dermal transport risk is severe.Double-layer nitrile gloves (min 8 mil total thickness); immediate change upon solvent splash.
Sulfonyl Group Electrophilic CorePotential for respiratory and dermal sensitization upon repeated exposure.ANSI Z87.1 safety goggles; closed-system transfer protocols.

Hierarchical PPE Strategy

The Occupational Safety and Health Administration (OSHA) and the National Research Council dictate that chemical exposure should be minimized through a strict hierarchy of controls: engineering controls first, followed by administrative practices, and finally Personal Protective Equipment (PPE)[2][3].

For N-cycloheptyl-N-methylmethanesulfonamide, this hierarchy is applied as follows:

  • Engineering Controls: All open handling must occur within a certified chemical fume hood to 3[3].

  • Administrative Controls: Implement self-validating protocols to ensure equipment is functioning before exposure occurs.

  • Personal Protective Equipment (PPE): The OSHA PPE Standard requires a 2[2]. Because this compound is frequently dissolved in highly permeable carrier solvents (e.g., DMSO, DMF) for biological assays, standard single-use gloves are insufficient. Personnel must wear double-layer nitrile gloves , ANSI Z87.1 chemical splash goggles , and a flame-resistant laboratory coat [4]. If engineering controls fail, a4 to prevent particulate inhalation[2][4].

Operational Workflow & Handling Protocol

G A 1. Environmental Control Verify Fume Hood Face Velocity (>100 fpm) B 2. PPE Donning Double Nitrile Gloves, Splash Goggles, Lab Coat A->B Flow verified C 3. Material Transfer Anti-Static Weighing (Self-Validation: No powder cling) B->C PPE secured D 4. Reaction Setup Dissolution in Carrier Solvent (DMSO/DMF) C->D Mass confirmed E 5. Waste Segregation Sulfur-Containing Organic Waste Stream D->E Reaction complete

Workflow for the safe handling and processing of N-cycloheptyl-N-methylmethanesulfonamide.

Standard Operating Procedure: Precision Weighing and Transfer

Context: Preventing aerosolization and static-induced scatter of lipophilic powders.

  • Prepare the Environment: Activate the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm).

    • Causality: Excessive flow causes powder scatter; insufficient flow fails to capture aerosols.

    • Self-Validation: Observe the sash tissue indicator or digital monitor; a gentle, steady inward pull confirms optimal laminar flow.

  • Don Specialized PPE: Equip splash goggles, a lab coat, and double-layer nitrile gloves.

    • Causality: Double-gloving provides a sacrificial outer layer. If a carrier solvent dissolves the compound and splashes, the outer glove can be removed before the highly lipophilic solution penetrates to the skin.

  • Neutralize Static Charge: Pass an anti-static zero-stat gun over the weigh boat and metal spatula.

    • Causality: Sulfonamide powders often hold static charges, causing them to repel from the spatula and aerosolize into the breathing zone.

    • Self-Validation: Slowly bring the spatula near the powder. If the powder jumps to the metal, static remains; re-apply the anti-static gun until the powder remains completely inert.

  • Execute the Transfer: Weigh the required mass and transfer it directly into the reaction vessel. Cap the vessel immediately before removing it from the hood.

  • Decontaminate: Wipe the balance and surrounding area with a lint-free cloth dampened with 70% isopropanol.

Emergency Response & Spill Mitigation

A protocol is only trustworthy if it accounts for failure states. In the event of a solid spill, execute the following self-validating recovery protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Assess & Protect: Ensure double nitrile gloves and safety goggles are intact. If the spill is outside the hood, immediately don a NIOSH-approved P100 particulate respirator[4].

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible low-toxicity solvent (e.g., 70% ethanol or isopropanol) to agglomerate the particulates.

    • Causality: Dry sweeping generates airborne dust, increasing inhalation risk. Wet-wiping binds the lipophilic powder into a manageable, non-volatile slurry.

  • Collect & Dispose: Wipe the area with absorbent pads. Place all contaminated materials into a clearly labeled "Hazardous Solid Waste - Sulfonamide" container.

    • Self-Validation: Perform a final wipe with a clean, solvent-dampened pad. If the pad shows any white residue, repeat the cleaning process until the pad remains entirely clean.

Cradle-to-Grave Waste Management

According to Prudent Practices in the Laboratory, the5[5].

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must be collected in a designated hazardous solid waste container. Never discard these in standard municipal trash.

  • Liquid Waste: Reaction mixtures containing N-cycloheptyl-N-methylmethanesulfonamide must be segregated into a "Sulfur-Containing Organic Waste" carboy. If halogenated solvents (e.g., dichloromethane) are used in your workflow, the waste must be strictly routed to the "Halogenated Organic Waste" stream to prevent environmental contamination and comply with institutional disposal regulations[5].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.